Technical Documentation Center

Etravirine-13C3 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Etravirine-13C3
  • CAS: 1189671-48-4

Core Science & Biosynthesis

Foundational

Etravirine-13C3 Stable Isotope: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of the Etravirine-13C3 stable isotope, designed for researchers, scientists, and drug development professionals. It delves into the fundamental properties of Etravirine,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the Etravirine-13C3 stable isotope, designed for researchers, scientists, and drug development professionals. It delves into the fundamental properties of Etravirine, the critical role of stable isotope labeling in modern analytical methodologies, and the specific applications of Etravirine-13C3 as a robust internal standard in quantitative analysis.

Introduction to Etravirine: A Second-Generation NNRTI

Etravirine is a potent second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2][3] Unlike first-generation NNRTIs, Etravirine exhibits a higher genetic barrier to resistance, making it effective against HIV-1 strains that have developed resistance to other drugs in its class.[2][4] Its unique molecular flexibility allows it to bind to the HIV-1 reverse transcriptase enzyme in multiple conformations, maintaining its inhibitory activity even in the presence of mutations that confer resistance to other NNRTIs.[2]

Mechanism of Action

Etravirine functions by non-competitively binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

Etravirine Etravirine RT_Pocket Allosteric Pocket of Reverse Transcriptase Etravirine->RT_Pocket Binds to RT_Active_Site Active Site RT_Pocket->RT_Active_Site Induces Conformational Change Viral_DNA Viral DNA (synthesis blocked) RT_Active_Site->Viral_DNA Inhibits Polymerase Activity Viral_RNA Viral RNA Viral_RNA->RT_Active_Site

Caption: Mechanism of Etravirine's inhibition of HIV-1 reverse transcriptase.

Pharmacokinetic Profile

Etravirine is characterized by its high plasma protein binding and is primarily metabolized by the cytochrome P450 system, specifically enzymes CYP3A4, CYP2C9, and CYP2C19.[5] Its pharmacokinetic properties necessitate careful consideration of drug-drug interactions when co-administered with other therapeutic agents.

Pharmacokinetic ParameterValueReference
BioavailabilityIncreased with food[2]
Protein Binding>99%[5]
MetabolismHepatic (CYP3A4, CYP2C9, CYP2C19)[4][5]
Elimination Half-lifeApproximately 41 hours[5]
ExcretionPrimarily fecal[5]

The Role of Stable Isotope Labeling in Quantitative Bioanalysis

In drug development and clinical research, accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of robust and reliable LC-MS/MS-based bioanalytical methods.

A SIL internal standard is a version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., 13C for 12C, 2H for 1H, 15N for 14N). The key principle is that the SIL internal standard is chemically identical to the analyte and thus exhibits the same physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time. However, it is distinguishable by its higher mass in the mass spectrometer.

By adding a known amount of the SIL internal standard to each sample at the beginning of the analytical process, it co-processes with the analyte, compensating for any variability in sample preparation and matrix effects. This ensures a highly accurate and precise quantification of the analyte.

Etravirine-13C3: A High-Fidelity Internal Standard

Etravirine-13C3 is a stable isotope-labeled form of Etravirine, specifically designed for use as an internal standard in the quantitative analysis of Etravirine in biological samples.

PropertyValueSource
Chemical Name 4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl-4,5,6-13C3]oxy]-3,5-dimethyl-benzonitrile
Molecular Formula C₁₇¹³C₃H₁₅BrN₆O
Molecular Weight 438.25 g/mol
CAS Number 1189671-48-4
Rationale for the 13C Labeling Position

The strategic placement of the three 13C atoms on the pyrimidine ring (positions 4, 5, and 6) is a critical aspect of the design of Etravirine-13C3. This core heterocyclic structure is metabolically stable and less likely to undergo chemical modification or fragmentation during the analytical process. Placing the isotopic labels on this stable core ensures that the mass difference between the analyte and the internal standard is maintained throughout sample preparation and analysis, a fundamental requirement for a reliable internal standard.

cluster_etravirine Etravirine Molecule cluster_rationale Labeling Rationale Etravirine_Structure [Image of Etravirine structure with pyrimidine ring highlighted] Pyrimidine_Ring Pyrimidine Ring (Positions 4, 5, 6) Metabolic_Stability Metabolically Stable Pyrimidine_Ring->Metabolic_Stability Fragmentation_Resistance Resistant to Fragmentation Pyrimidine_Ring->Fragmentation_Resistance Reliable_Quantification Ensures Reliable Quantification Metabolic_Stability->Reliable_Quantification Fragmentation_Resistance->Reliable_Quantification

Caption: Rationale for the placement of 13C labels on the pyrimidine ring of Etravirine.

Synthesis of Etravirine-13C3: A Conceptual Overview

While a detailed, step-by-step synthesis protocol for Etravirine-13C3 is not publicly available, a likely synthetic route would involve the use of a 13C-labeled precursor for the pyrimidine ring. A plausible starting material would be 13C-labeled barbituric acid, which can be converted to 13C-labeled 2,4,6-trichloropyrimidine.[6][7] This labeled intermediate can then be incorporated into the overall synthesis of Etravirine, following established synthetic pathways.

C13_Barbituric_Acid 13C-Labeled Barbituric Acid C13_Trichloropyrimidine 13C-Labeled 2,4,6-Trichloropyrimidine C13_Barbituric_Acid->C13_Trichloropyrimidine Chlorination Etravirine_13C3 Etravirine-13C3 C13_Trichloropyrimidine->Etravirine_13C3 Other_Precursors Other Unlabeled Precursors Other_Precursors->Etravirine_13C3

Caption: Conceptual synthetic pathway for Etravirine-13C3.

Application of Etravirine-13C3 in a Validated LC-MS/MS Bioanalytical Method

The following section outlines a representative, field-proven protocol for the quantification of Etravirine in a biological matrix (e.g., plasma) using Etravirine-13C3 as an internal standard. This protocol is based on established methods for Etravirine analysis and best practices for bioanalytical method validation.[8]

Experimental Protocol

4.1.1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 10 µL of Etravirine-13C3 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

4.1.2. LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of Etravirine from matrix components
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
EtravirinePrecursor Ion (m/z): 435.9 -> Product Ion (m/z): 163.6
Etravirine-13C3Precursor Ion (m/z): 439.0 -> Product Ion (m/z): 166.6 (projected)

Note: The projected MRM transition for Etravirine-13C3 is based on a +3 Da mass shift in a stable fragment containing the pyrimidine ring. The exact product ion should be confirmed by direct infusion of the Etravirine-13C3 standard.

Method Validation: A Self-Validating System

A robust bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. The use of Etravirine-13C3 as an internal standard is integral to achieving the required levels of accuracy and precision.

4.2.1. Key Validation Parameters

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of scatter between a series of measurements.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

The consistent co-elution and identical behavior of Etravirine-13C3 with the native Etravirine ensure that any variations introduced during the analytical workflow are compensated for, leading to a self-validating system for each sample analysis.

cluster_workflow Bioanalytical Workflow cluster_validation Method Validation Sample_Collection Sample Collection (Plasma) IS_Spiking Internal Standard Spiking (Etravirine-13C3) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (Protein Precipitation) IS_Spiking->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Accuracy Accuracy Quantification->Accuracy Precision Precision Quantification->Precision Linearity Linearity Quantification->Linearity LLOQ LLOQ Quantification->LLOQ Matrix_Effect Matrix Effect Quantification->Matrix_Effect Stability Stability Quantification->Stability

Caption: A typical bioanalytical workflow and key validation parameters.

Conclusion

Etravirine-13C3 is an indispensable tool for researchers and drug development professionals working with Etravirine. Its design, with stable isotopes strategically placed on the core pyrimidine ring, ensures its fidelity as an internal standard. The use of Etravirine-13C3 in validated LC-MS/MS bioanalytical methods allows for the highly accurate and precise quantification of Etravirine in complex biological matrices, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions. This guide provides a foundational understanding of the principles and applications of Etravirine-13C3, empowering scientists to develop and implement robust analytical methodologies.

References

  • Process for the preparation of 2,4,6-trichloropyrimidine. Google Patents.
  • Process for preparing 2,4,6-trichloropyrimidine. Google Patents.
  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. National Institutes of Health. URL: [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETRAVIRINE TABLETS BY RP-HPLC. International Journal of Research in Pharmaceutical and Nano Sciences. URL: [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Royal Society of Chemistry. URL: [Link]

  • Synthesis of (6-13C)Pyrimidine Nucleotides as Spin-Labels for RNA Dynamics. FAO AGRIS. URL: [Link]

  • LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. National Institutes of Health. URL: [Link]

  • High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches. PubMed. URL: [Link]

  • Etravirine | C20H15BrN6O | CID 193962. PubChem. URL: [Link]

  • Etravirine: a second-generation nonnucleoside reverse transcriptase inhibitor (NNRTI) active against NNRTI-resistant strains of HIV. PubMed. URL: [Link]

  • Catalytic synthesis method of p-aminobenzonitrile. Google Patents.
  • Analytical Method Development and Validation of Etravirine by RP-UFLC. Research Journal of Pharmacy and Technology. URL: [Link]

  • Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. National Institutes of Health. URL: [Link]

  • Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. PubMed Central. URL: [Link]

  • Q3 product ion-scan of etravirine and proposed fragmentation routes. ResearchGate. URL: [Link]

  • Etravirine for the treatment of HIV infection. PubMed. URL: [Link]

  • process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. Google Patents.
  • Products. Shimadzu Chemistry & Diagnostics. URL: [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. URL: [Link]

  • Clinical LC-MS/MS Systems: Analytical Capabilities. Waters Corporation. URL: [Link]

  • Experimental data of co-crystals of Etravirine and L-tartaric acid. National Institutes of Health. URL: [Link]

  • development and validation of stability – indicating hptlc method for determination of etravirine hcl. Jetir.Org. URL: [Link]

  • Toronto Research Chemicals. ChemBuyersGuide.com, Inc. URL: [Link]

  • Impurities profiling of method development and validation of Etravirine (ETR) in their dosage forms by chromatography method as per international conference on harmonisation guidelines. Asian Journal of Biomedical and Pharmaceutical Sciences. URL: [Link]

Sources

Exploratory

Etravirine-13C3 chemical properties and structure

An In-depth Technical Guide to Etravirine-13C3: Structure, Properties, and Bioanalytical Applications Introduction Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Etravirine-13C3: Structure, Properties, and Bioanalytical Applications

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection, particularly in treatment-experienced patients with resistance to first-generation NNRTIs.[1][2][3] Its unique molecular flexibility allows it to bind effectively to the HIV-1 reverse transcriptase enzyme, even in the presence of resistance-conferring mutations.[4] The development and clinical implementation of Etravirine necessitate robust and accurate bioanalytical methods to study its pharmacokinetics—how the drug is absorbed, distributed, metabolized, and excreted.

This technical guide focuses on Etravirine-13C3 , a stable isotope-labeled (SIL) analogue of Etravirine. The incorporation of three heavy carbon-13 isotopes into the core structure of the molecule creates a compound that is chemically identical to Etravirine but possesses a distinct, higher molecular weight. This property makes Etravirine-13C3 an ideal internal standard for quantitative bioanalysis using mass spectrometry. For researchers, scientists, and drug development professionals, understanding the properties and applications of Etravirine-13C3 is critical for generating high-quality pharmacokinetic and toxicokinetic data, ensuring the safe and effective use of Etravirine in clinical practice.

Chemical Structure and Isotopic Labeling

The defining characteristic of Etravirine-13C3 is the precise placement of three ¹³C atoms within its molecular framework. This labeling is fundamental to its function as an internal standard.

Molecular Structure

Etravirine, chemically named 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile, is a diarylpyrimidine (DAPY) derivative.[1][2][5] The structure consists of a central diaminopyrimidine ring linked to a cyanophenylamino group and a dimethylbenzonitrile group.

In Etravirine-13C3, the three ¹³C atoms are incorporated into the central pyrimidine ring.[6] This placement is strategically chosen to ensure the isotopic label is stable and not lost during metabolic processes. The specific labeling pattern creates a mass difference of +3 Daltons compared to the unlabeled parent drug.

Below is a diagram illustrating the molecular structure of Etravirine-13C3, highlighting the positions of the ¹³C labels.

Caption: Molecular structure of Etravirine-13C3 with labeled carbons.

Rationale for Isotopic Labeling

The primary purpose of using a stable isotope-labeled internal standard is to achieve the highest possible accuracy and precision in quantitative bioanalysis. Etravirine-13C3 is considered the "gold standard" internal standard for Etravirine quantification for several key reasons:

  • Co-elution: It has virtually identical physicochemical properties to Etravirine, meaning it will behave identically during chromatographic separation, eluting at the same retention time.

  • Correction for Matrix Effects: Biological samples (like plasma) are complex and can suppress or enhance the ionization of an analyte in a mass spectrometer. Since the internal standard is affected by these "matrix effects" in the same way as the analyte, their ratio remains constant, correcting for any variability.

  • Correction for Sample Preparation Variability: Any loss of analyte during sample extraction or processing steps will be mirrored by a proportional loss of the internal standard, ensuring the final calculated concentration is accurate.

Physicochemical Properties

The introduction of three ¹³C atoms results in a predictable increase in molecular weight but does not appreciably alter the other physicochemical properties of the molecule.

PropertyEtravirineEtravirine-13C3Reference(s)
Molecular Formula C₂₀H₁₅BrN₆OC₁₇¹³C₃H₁₅BrN₆O[2],[7]
Molecular Weight 435.285 g/mol 438.25 g/mol [2],[7]
CAS Number 269055-15-41189671-48-4[2],[7]
Appearance White to off-white powderWhite to off-white powderAssumed similar
LogP > 5> 5 (virtually identical)[8]
pKa 3.753.75 (virtually identical)[8]
Solubility Low water solubilityLow water solubility[8],[5]

Application in Quantitative Bioanalysis by LC-MS/MS

The most critical application of Etravirine-13C3 is as an internal standard (IS) for the quantification of Etravirine in biological matrices, typically using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[8][9]

The Principle of Stable Isotope Dilution

The method relies on the principle of isotope dilution mass spectrometry. A known, fixed amount of Etravirine-13C3 (the IS) is added to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process. The instrument measures the peak area response for both the analyte (Etravirine) and the IS. A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the known concentrations of the calibrators. The concentration of Etravirine in unknown samples is then calculated from this curve using their measured peak area ratios.

Typical Experimental Workflow

A validated bioanalytical method using Etravirine-13C3 as an internal standard is a self-validating system, ensuring trustworthiness and reproducibility.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) add_is Spike with known amount of Etravirine-13C3 (IS) start->add_is extract Protein Precipitation or Liquid-Liquid Extraction add_is->extract evap Evaporate & Reconstitute extract->evap lc LC Separation (e.g., C18 Column) evap->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms integrate Peak Integration (Analyte & IS) ms->integrate calculate Calculate Area Ratio (Analyte/IS) integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Standard workflow for bioanalysis using an internal standard.

Step-by-Step Protocol
  • Sample Aliquoting: An exact volume of the biological sample (e.g., 100 µL of human plasma) is transferred to a clean tube.

  • Internal Standard Addition: A precise volume of a working solution of Etravirine-13C3 is added to the sample.

  • Extraction: To remove proteins and other interferences, an organic solvent (e.g., ethyl acetate or acetonitrile) is added to precipitate the proteins.[8] The sample is vortexed and then centrifuged to pellet the precipitated material.

  • Concentration: The clear supernatant containing the drug and IS is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried extract is redissolved in a small volume of mobile phase, making it ready for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis: The reconstituted sample is injected. The LC system separates Etravirine and Etravirine-13C3 from other components, and the mass spectrometer detects and quantifies them using Multiple Reaction Monitoring (MRM).

Mass Spectrometric Detection

In MS/MS, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides excellent specificity. For Etravirine and its labeled counterpart, the MRM transitions would be:

CompoundPrecursor Ion (m/z)Product Ion (m/z)RationaleReference(s)
Etravirine 435.9163.6Represents the protonated molecule [M+H]⁺ and a stable fragment ion.[8]
Etravirine-13C3 438.9163.6The precursor ion is shifted by +3 Da due to the ¹³C labels. The fragment ion is often identical if the fragmentation occurs in an unlabeled part of the molecule.Inferred

Note: The exact m/z values may vary slightly based on the specific isotopes of bromine (⁷⁹Br vs ⁸¹Br), but the mass difference remains constant.

Conclusion

Etravirine-13C3 is an indispensable tool in the development and therapeutic monitoring of Etravirine. Its design as a stable isotope-labeled internal standard embodies the principles of scientific integrity and trustworthiness in bioanalysis. By behaving nearly identically to the parent drug throughout the analytical process, it allows for highly accurate and precise quantification, correcting for experimental variability that would otherwise compromise data quality. For professionals in pharmaceutical research and clinical diagnostics, the use of Etravirine-13C3 ensures that pharmacokinetic data is robust and reliable, ultimately contributing to the safer and more effective use of this important antiretroviral agent.

References

  • U.S. Food and Drug Administration. (2011). Etravirine Clinpharm PREA.
  • An, G., Morris-Kukoski, C., & Ramirez, J. (2010). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Chromatography B, 878(28), 2756-2762.
  • National Center for Biotechnology Information. (n.d.). Etravirine. PubChem Compound Database.
  • Wikipedia. (n.d.). Etravirine.
  • Pharmaffiliates. (n.d.). Etravirine-13C3.
  • Havens, J. P., Podany, A. T., & Fletcher, C. V. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 59(2), 155-167.
  • ResearchGate. (n.d.). Chemical structure of etravirine.
  • MedChemExpress. (n.d.). Etravirine-13C3.
  • Clotet, B., & Vives, M. (2009). [Chemical characteristics, mechanism of action and antiviral activity of etravirine]. Enfermedades Infecciosas y Microbiologia Clinica, 27 Suppl 1, 3-7.

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis and Purification of Etravirine-¹³C₃

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, scientifically-grounded methodology for the synthesis and purification of isotopically labeled Etravirine, specifically Etra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, scientifically-grounded methodology for the synthesis and purification of isotopically labeled Etravirine, specifically Etravirine-¹³C₃. While direct literature for this specific isotopologue is scarce, this document outlines a robust synthetic strategy based on established routes to Etravirine and common isotopic labeling techniques. The rationale behind each step is explained to provide a deeper understanding of the process.

Strategic Approach to ¹³C₃ Labeling of Etravirine

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Its structure consists of a central diaminopyrimidine core linked to two substituted phenyl rings. For the purpose of this guide, we will focus on introducing three ¹³C atoms into one of the key building blocks, 4-aminobenzonitrile. This labeled precursor will then be incorporated into the Etravirine scaffold.

The chosen synthetic pathway is an adaptation of a known convergent synthesis, which offers efficiency and good overall yields.[2] The key steps involve the sequential substitution of 2,4,6-trichloropyrimidine, followed by ammonification and bromination.[2][3]

Synthesis of Etravirine-¹³C₃: A Step-by-Step Protocol

The overall synthetic workflow is depicted below, starting from the synthesis of the ¹³C-labeled precursor.

Etravirine-13C3 Synthesis Workflow cluster_0 Part 1: Labeled Precursor Synthesis cluster_1 Part 2: Core Synthesis cluster_2 Part 3: Assembly and Final Steps p-nitrotoluene_13C p-nitrotoluene-¹³C₁ p-aminobenzonitrile_13C3 4-aminobenzonitrile-¹³C₃ p-nitrotoluene_13C->p-aminobenzonitrile_13C3 Ammoxidation intermediate_9_13C3 Intermediate 9-¹³C₃ p-aminobenzonitrile_13C3->intermediate_9_13C3 trichloropyrimidine 2,4,6-trichloropyrimidine intermediate_8 Intermediate 8 trichloropyrimidine->intermediate_8 Nucleophilic Substitution dimethylbenzonitrile 4-hydroxy-3,5-dimethylbenzonitrile dimethylbenzonitrile->intermediate_8 intermediate_8->intermediate_9_13C3 Nucleophilic Substitution pre_etravirine_13C3 Pre-Etravirine-¹³C₃ intermediate_9_13C3->pre_etravirine_13C3 Ammonification Etravirine_13C3 Etravirine-¹³C₃ pre_etravirine_13C3->Etravirine_13C3 Bromination

Caption: Proposed synthetic workflow for Etravirine-¹³C₃.

Synthesis of ¹³C-Labeled 4-Aminobenzonitrile

The introduction of the three ¹³C atoms will be accomplished through the synthesis of 4-aminobenzonitrile-¹³C₃. A plausible route involves the ammoxidation of a suitable ¹³C-labeled p-nitrotoluene precursor.[4]

Protocol:

  • Starting Material: Commercially available p-nitrotoluene with ¹³C labeling at the methyl carbon and two adjacent ring carbons.

  • Reaction: The labeled p-nitrotoluene is subjected to a vapor-phase catalytic ammoxidation reaction. This process typically involves passing a mixture of the substrate, ammonia, and an oxygen source (like air) over a heated catalyst bed.

  • Catalyst: A mixed metal oxide catalyst, often containing vanadium and antimony, is commonly used for this transformation.

  • Conditions: The reaction is carried out in a fluidized bed reactor at elevated temperatures.

  • Work-up and Purification: The product stream is cooled, and the solid 4-aminobenzonitrile-¹³C₃ is collected. Purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Synthesis of the Pyrimidine Core Intermediate

This part of the synthesis follows a well-established route.[2][3]

Protocol:

  • Reactants: 2,4,6-trichloropyrimidine and 4-hydroxy-3,5-dimethylbenzonitrile.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

  • Base: A weak base, for instance, potassium carbonate, is used to facilitate the nucleophilic substitution.

  • Reaction: The reactants are stirred in the solvent with the base at a moderately elevated temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: The reaction mixture is poured into water, and the precipitated product, 4-((2,6-dichloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (Intermediate 8), is collected by filtration and washed with water.

Coupling with Labeled Aminobenzonitrile and Final Steps

The labeled precursor is now introduced into the molecule.

Protocol:

  • Reactants: Intermediate 8 and the synthesized 4-aminobenzonitrile-¹³C₃.

  • Solvent: NMP is a suitable solvent for this step.

  • Reaction: The reactants are heated together in NMP. This nucleophilic aromatic substitution reaction can be lengthy, but microwave-assisted heating has been shown to significantly reduce the reaction time from hours to minutes.[2][3]

  • Purification of Intermediate 9-¹³C₃: The reaction yields a mixture of the desired product and a byproduct. The desired intermediate, 4-((6-((4-cyanophenyl-¹³C₃)amino)-2-chloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (Intermediate 9-¹³C₃), can be separated by recrystallization.[3]

  • Ammonification: Intermediate 9-¹³C₃ is then subjected to ammonification to replace the remaining chlorine atom with an amino group. This is typically carried out in an autoclave with aqueous ammonia at high temperature and pressure.[3][5]

  • Bromination: The final step is the bromination of the pyrimidine ring at the 5-position. This is achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a chlorinated solvent.

  • Final Product: The resulting Etravirine-¹³C₃ is then purified.

Purification of Etravirine-¹³C₃

Purification of the final active pharmaceutical ingredient (API) is critical to ensure it meets the required standards of purity. A multi-step purification strategy is often employed.

Purification_Workflow Crude_ETV Crude Etravirine-¹³C₃ Salt_Formation Tosylate Salt Formation Crude_ETV->Salt_Formation Crystallization_1 Crystallization from Acetone Salt_Formation->Crystallization_1 Free_Basing Conversion to Free Base Crystallization_1->Free_Basing Crystallization_2 Recrystallization from Ethyl Acetate Free_Basing->Crystallization_2 Final_Product Pure Etravirine-¹³C₃ Crystallization_2->Final_Product

Sources

Exploratory

Introduction: The Role of Etravirine in HIV-1 Therapy

An In-Depth Technical Guide to Etravirine and its Stable Isotope-Labeled Analogue, Etravirine-¹³C₃ Etravirine (brand name Intelence®) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Etravirine and its Stable Isotope-Labeled Analogue, Etravirine-¹³C₃

Etravirine (brand name Intelence®) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infections.[1][2][3] It is specifically indicated for treatment-experienced adult and pediatric patients with evidence of viral resistance to other antiretroviral agents.[4][5] Etravirine's molecular structure, a diarylpyrimidine (DAPY), confers significant conformational flexibility.[2] This allows it to bind effectively to the HIV-1 reverse transcriptase enzyme even in the presence of mutations that confer resistance to first-generation NNRTIs like efavirenz and nevirapine.[2][6] Its mechanism of action involves binding to a hydrophobic, allosteric pocket on the enzyme, which is distinct from the active site.[6][7] This binding induces a conformational change that distorts the enzyme's structure, thereby inhibiting the conversion of viral RNA into DNA and halting viral replication.[6][7]

In the landscape of drug development and clinical pharmacology, precision is paramount. The quantification of a drug's concentration in biological matrices and the characterization of its metabolic fate are fundamental to understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. To achieve the highest degree of accuracy in these studies, a specialized tool is employed: the stable isotope-labeled (SIL) internal standard. This guide provides a detailed technical examination of Etravirine and its SIL counterpart, Etravirine-¹³C₃, elucidating their core differences and the critical role of the labeled analogue in modern bioanalysis.

The Fundamental Distinction: Isotopic Labeling

Stable isotope labeling is a technique where atoms within a molecule are replaced with their non-radioactive, heavier isotopes.[8] For Etravirine-¹³C₃, three specific carbon atoms (¹²C) in the pyrimidine ring of the Etravirine molecule are replaced with the heavier carbon-13 (¹³C) isotope.[9][10] This substitution is the sole structural difference between the two molecules.

The critical insight for researchers is that this isotopic substitution does not alter the chemical or biological properties of the molecule.[8] Etravirine and Etravirine-¹³C₃ exhibit virtually identical chromatographic behavior, ionization efficiency, and, most importantly, pharmacological activity. The only significant difference is a precisely known increase in molecular mass, which allows the two compounds to be distinguished by a mass spectrometer.[9] This principle forms the bedrock of its application as the "gold standard" internal standard for quantitative bioanalysis.

Comparative Physicochemical and Pharmacological Profile

The functional identity of Etravirine and its ¹³C₃-labeled analogue is essential for its role as an internal standard. The following table summarizes their key properties for direct comparison.

PropertyEtravirineEtravirine-¹³C₃Rationale for Comparison
Molecular Formula C₂₀H₁₅BrN₆OC₁₇¹³C₃H₁₅BrN₆OHighlights the isotopic substitution.
Molecular Weight 435.28 g/mol [2][11]438.25 g/mol [9][10]The +3 Da mass shift is the basis for MS differentiation.
Chemical Reactivity IdenticalIdenticalEnsures identical behavior during sample extraction and processing.
Biological Activity NNRTIIdenticalConfirms that the labeled compound is a true tracer of the active drug.
Pharmacokinetics Metabolized by CYP3A4, 2C9, 2C19[1][12]Identical metabolic pathwayEnsures the standard accurately reflects the metabolic fate of the analyte.
Chromatographic Behavior Identical retention timeIdentical retention timeCritical for co-elution, which ensures both compounds experience the same matrix effects.
Primary Application Therapeutic agent for HIV-1Internal standard for bioanalysis[9]Defines the distinct roles of each compound.

Application I: High-Precision Pharmacokinetic Analysis

The primary and most critical application of Etravirine-¹³C₃ is as an internal standard in quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology relies on the principle of Isotope Dilution Mass Spectrometry (IDMS) .[13][14]

The Causality Behind IDMS Superiority: In bioanalysis, complex matrices like blood plasma can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect." This can unpredictably suppress or enhance the signal, leading to inaccurate quantification. Because Etravirine-¹³C₃ is chemically identical to Etravirine, it co-elutes from the LC column and experiences the exact same matrix effects and extraction inefficiencies as the unlabeled drug.[15] By calculating the ratio of the analyte's MS signal to the internal standard's MS signal, these variations are effectively cancelled out, yielding highly accurate and precise results.[16]

Workflow: Quantifying Etravirine in Human Plasma using Etravirine-¹³C₃

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 1. Aliquot 100 µL of patient plasma P2 2. Spike with known amount of Etravirine-¹³C₃ (IS) P1->P2 P3 3. Protein Precipitation (e.g., with Acetonitrile) P2->P3 P4 4. Centrifuge to pellet proteins P3->P4 P5 5. Transfer supernatant to autosampler vial P4->P5 A1 6. Inject onto UPLC System P5->A1 A2 7. Chromatographic Separation (Etravirine and IS co-elute) A3 8. Electrospray Ionization (ESI) A2->A3 A4 9. Mass Spectrometry Detection (MRM Mode) A3->A4 D1 10. Integrate Peak Areas Analyte: m/z 435.1 -> fragment IS: m/z 438.1 -> fragment A4->D1 D2 11. Calculate Peak Area Ratio (Analyte / IS) D1->D2 D3 12. Quantify against Calibration Curve D2->D3

Caption: Workflow for Etravirine quantification using an SIL internal standard.

Exemplary Bioanalytical Protocol
  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare stock solutions of Etravirine and Etravirine-¹³C₃ (Internal Standard, IS) in a suitable organic solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank, pooled human plasma with known concentrations of Etravirine (e.g., 10 to 10,000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Aliquot 100 µL of plasma (calibrator, QC, or unknown patient sample) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the Etravirine-¹³C₃ working solution (e.g., at 1000 ng/mL) to every tube, except for blank matrix samples.

    • Vortex mix for 10 seconds.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 200 µL of the clear supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC system (e.g., Waters Acquity).

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation from endogenous matrix components and rapid elution (e.g., 5% to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500).

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Etravirine Transition: Q1: 435.1 Da → Q3: [specific fragment ion]

      • Etravirine-¹³C₃ Transition: Q1: 438.1 Da → Q3: [corresponding specific fragment ion]

  • Data Analysis:

    • Integrate the chromatographic peaks for both the analyte and the IS.

    • Calculate the peak area ratio (Etravirine Area / Etravirine-¹³C₃ Area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

    • Determine the concentration of Etravirine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Application II: Elucidating Metabolic Pathways

Beyond quantification, Etravirine-¹³C₃ serves as an invaluable tracer for studying the drug's absorption, distribution, metabolism, and excretion (ADME).[17][18] Etravirine is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4, CYP2C9, and CYP2C19.[1][12][19] The main metabolic routes are oxidation of the methyl groups, followed by glucuronidation.[1]

By administering Etravirine-¹³C₃ in preclinical or clinical studies, researchers can use high-resolution mass spectrometry to screen for metabolites in plasma, urine, and feces. Any metabolite originating from the drug will carry the ¹³C₃ label, giving it a unique mass signature that distinguishes it from endogenous molecules. This allows for confident identification of metabolic products and elucidation of the complete metabolic map.

Diagram: Metabolic Fate Analysis using Etravirine-¹³C₃

G ETV_13C3 Administered Etravirine-¹³C₃ Absorption GI Absorption ETV_13C3->Absorption Systemic_Circulation Systemic Circulation (Parent Drug + Metabolites) Absorption->Systemic_Circulation Liver Hepatic Metabolism (CYP3A4, 2C9, 2C19) Systemic_Circulation->Liver Excretion Excretion Systemic_Circulation->Excretion M1 Oxidized Metabolite (¹³C₃-labeled) Liver->M1 M1->Systemic_Circulation M2 Glucuronidated Metabolite (¹³C₃-labeled) M1->M2 M2->Systemic_Circulation Feces Feces (Unchanged Drug + Metabolites) Excretion->Feces Urine Urine (Metabolites) Excretion->Urine

Caption: Tracing Etravirine's metabolism with a ¹³C₃-labeled analogue.

Conclusion

While Etravirine and Etravirine-¹³C₃ are pharmacologically indistinguishable, their difference in mass is of profound importance to pharmaceutical science. Etravirine is the therapeutic agent, designed to inhibit HIV-1 replication and manage viral load in patients. Etravirine-¹³C₃ is its indispensable analytical partner, a high-fidelity tool that enables researchers to measure the drug's concentration with unparalleled accuracy and to map its journey through the body. The use of such stable isotope-labeled standards is not merely a technical preference but a pillar of modern bioanalytical science, ensuring the integrity and reliability of data that underpins drug safety, efficacy, and dosing guidelines.

References

  • Havens, J. P., Podany, A. T., Scarsi, K. K., et al. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 59(2), 137-154. [Link]

  • Wikipedia. (n.d.). Etravirine. [Link]

  • Pharmacology Guide. (2025). Pharmacology of Etravirine; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

  • Kakuda, T. N., Schöller-Gyüre, M., & Hoetelmans, R. M. (2011). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 50(4), 237-257. [Link]

  • Schöller-Gyüre, M., Kakuda, T. N., & Hoetelmans, R. M. (2009). Clinical pharmacokinetics and pharmacodynamics of etravirine. Clinical Pharmacokinetics, 48(9), 561-574. [Link]

  • University of Liverpool. (n.d.). Etravirine PK Fact Sheet. [Link]

  • U.S. Food and Drug Administration. (2011). Clinical Pharmacology and Biopharmaceutics Review: Etravirine. [Link]

  • Johns Hopkins HIV Guide. (n.d.). Etravirine (ETR). [Link]

  • Drugs.com. (n.d.). Etravirine: Package Insert / Prescribing Information / MOA. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Etravirine?[Link]

  • Llibre, J. M., & Clotet, B. (2009). [Chemical characteristics, mechanism of action and antiviral activity of etravirine]. Enfermedades Infecciosas y Microbiologia Clinica, 27(7), 411-418. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]

  • Gicquiaux, A., & Le Lamer, S. (2011). Isotopic labeling of metabolites in drug discovery applications. Bioanalysis, 3(13), 1517-1534. [Link]

  • Google Patents. (n.d.). EP2342186B1 - Process for synthesis of etravirine.
  • Friedreich's Ataxia Research Alliance. (n.d.). Etravirine. [Link]

  • Wang, Z., Zhang, Y., Zhang, F., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal, 12(1), 136. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Wikipedia. (n.d.). Isotope dilution. [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Jacob, C. C., Antunes, A. M., & Dorr, R. T. (2018). High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches. European Journal of Pharmaceutical Sciences, 119, 139-150. [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Scott, C., et al. (2008). Is there a role for etravirine in patients with nonnucleoside reverse transcriptase inhibitor resistance? AIDS, 22(9), 989-992. [Link]

  • ResearchGate. (2010). (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. [Link]

  • ResearchGate. (2018). (PDF) Development of a practical synthesis of etravirine via a microwave-promoted amination. [Link]

  • ACS Publications. (n.d.). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. [Link]

  • YouTube. (2025). What Is Isotope Dilution Mass Spectrometry?[Link]

  • Clinicaltrials.eu. (n.d.). Etravirine – Application in Therapy and Current Clinical Research. [Link]

  • Marcelin, A. G., et al. (2010). Factors Associated with Virological Response to Etravirine in Nonnucleoside Reverse Transcriptase Inhibitor-Experienced HIV-1-Infected Patients. Antimicrobial Agents and Chemotherapy, 54(1), 72-77. [Link]

  • The Royal Society of Chemistry. (2013). Isotope Dilution Mass Spectrometry. [Link]

  • Pharmaffiliates. (n.d.). Etravirine-impurities. [Link]

  • Google Patents. (n.d.). EP 2342186 B1 - PROCESS FOR SYNTHESIS OF ETRAVIRINE.
  • Moravek, Inc. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]

  • Google Patents. (n.d.).

Sources

Foundational

Unraveling the Molecular Choreography: A Technical Guide to Etravirine-13C3 Mechanism of Action Studies

For researchers, scientists, and drug development professionals dedicated to advancing antiretroviral therapeutics, this guide provides an in-depth exploration of methodologies leveraging Etravirine-13C3 to dissect its m...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing antiretroviral therapeutics, this guide provides an in-depth exploration of methodologies leveraging Etravirine-13C3 to dissect its mechanism of action. By integrating stable isotope labeling with advanced analytical techniques, we can achieve an unparalleled understanding of this second-generation non-nucleoside reverse transcriptase inhibitor's (NNRTI) interaction with HIV-1 reverse transcriptase (RT), its metabolic fate, and the nuances of its resistance profile.

Section 1: The Rationale—Why Etravirine and Why 13C3 Labeling?

Etravirine marked a significant advancement in HIV-1 treatment, demonstrating efficacy against viral strains resistant to first-generation NNRTIs.[1] Its potency is attributed to its unique molecular flexibility. As a diarylpyrimidine (DAPY), etravirine can adopt multiple conformations, allowing it to bind effectively to the NNRTI binding pocket of HIV-1 RT, even in the presence of resistance-conferring mutations.[2][3] The drug acts as a noncompetitive inhibitor, binding to a hydrophobic pocket near the enzyme's active site and inducing an allosteric change that distorts the enzyme's structure and halts DNA polymerization.[3][4]

The introduction of a stable isotope label, specifically three Carbon-13 atoms (13C3), into the etravirine molecule provides a powerful analytical tool without altering its chemical properties or biological activity.[5] This isotopic signature allows for the precise and unambiguous differentiation of the drug and its metabolites from endogenous molecules in complex biological matrices.[6] The use of Etravirine-13C3 is paramount for:

  • Metabolic Fate and Pathway Elucidation: Accurately tracing the biotransformation of etravirine in various biological systems.[6]

  • Quantitative Bioanalysis: Serving as an ideal internal standard for mass spectrometry-based quantification of etravirine and its metabolites in pharmacokinetic and pharmacodynamic (PK/PD) studies.[5]

  • Target Engagement and Binding Dynamics: Facilitating advanced spectroscopic studies, such as NMR, to probe the direct interaction of etravirine with its target, HIV-1 RT.

Section 2: Core Experimental Workflows

A multi-pronged approach is essential to fully characterize the mechanism of action of Etravirine-13C3. The following workflows represent a comprehensive strategy, moving from enzymatic assays to complex cellular and metabolic studies.

In Vitro Enzymatic Assays: Probing the Core Inhibition

The foundational step is to confirm that Etravirine-13C3 retains the same inhibitory activity as its unlabeled counterpart against wild-type and mutant HIV-1 RT.

Workflow: HIV-1 Reverse Transcriptase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - HIV-1 RT Enzyme (Wild-Type & Mutant) - Etravirine & Etravirine-13C3 stocks - Template/Primer (e.g., poly(A)•(dT)15) - Labeled Nucleotides (DIG/Biotin-dUTP) plate Plate Setup: - Control Wells (No inhibitor) - Test Wells (Serial dilutions of ETR & ETR-13C3) reagents->plate Dispense into 96-well plate incubation Incubate at 37°C (Allows DNA synthesis) plate->incubation Initiate reaction capture Transfer to Streptavidin-coated Plate (Captures Biotin-labeled DNA) incubation->capture Stop reaction detect Add Anti-DIG-POD Antibody capture->detect Bind antibody to DIG label read Add Substrate & Read Absorbance (405 nm) detect->read Colorimetric reaction analyze Calculate IC50 Values read->analyze Generate dose-response curves

Caption: Workflow for HIV-1 RT colorimetric inhibition assay.

This assay quantitatively measures the inhibition of DNA synthesis by HIV-1 RT. By comparing the IC50 values of labeled and unlabeled etravirine, we can validate the biological equivalence of the isotopically labeled compound.

Metabolic Profiling in Human Liver Microsomes (HLMs)

Understanding the metabolic profile of etravirine is crucial, as it is extensively metabolized by cytochrome P450 enzymes (CYP3A4, CYP2C9, and CYP2C19).[7][8][9] Using Etravirine-13C3 allows for the confident identification of all metabolites.

Workflow: Metabolite Identification using LC-MS/MS

G cluster_incubation In Vitro Incubation cluster_analysis LC-MS/MS Analysis setup Incubate Etravirine-13C3 with: - Human Liver Microsomes - NADPH (cofactor) quench Quench Reaction (e.g., with cold acetonitrile) setup->quench separate HPLC Separation (Chromatographic resolution) quench->separate detect High-Resolution MS/MS Detection separate->detect identify Metabolite Identification detect->identify Look for characteristic M+3 mass shift & fragmentation

Caption: Workflow for identifying metabolites of Etravirine-13C3.

The key advantage here is the M+3 mass shift of the parent compound and its metabolites. Any molecule detected with this specific mass difference and a fragmentation pattern related to etravirine can be confidently identified as a metabolite, eliminating ambiguity from background matrix ions.

Probing Drug-Target Interaction with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level insights into the binding of etravirine to HIV-1 RT.[10] While labeling the drug itself is useful, a more powerful approach involves studying the drug's effect on an isotopically labeled protein. In this context, Etravirine-13C3 can be used as a structural probe in conjunction with 15N-labeled HIV-1 RT.

Workflow: NMR Analysis of Etravirine-RT Binding

G cluster_protein Protein Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis express Express & Purify 15N-labeled HIV-1 RT acquire_apo Acquire 1H-15N HSQC Spectrum of Apo HIV-1 RT express->acquire_apo titrate Titrate with Etravirine-13C3 acquire_apo->titrate acquire_bound Acquire Series of 1H-15N HSQC Spectra titrate->acquire_bound csp Analyze Chemical Shift Perturbations (CSPs) acquire_bound->csp Identify changes in peak positions map Map Perturbed Residues onto RT Structure csp->map Identify binding site & allosteric effects kinetics Determine Binding Kinetics (Kd) csp->kinetics

Caption: NMR workflow to study Etravirine-RT interaction.

By monitoring changes in the chemical shifts of the protein's backbone amides upon titration with Etravirine-13C3, we can precisely map the drug's binding site and identify residues affected by the allosteric conformational change. This provides a detailed picture of how etravirine inhibits the enzyme's function.[3][11]

Section 3: Detailed Experimental Protocols

Protocol: Colorimetric HIV-1 RT Inhibition Assay

Objective: To determine and compare the IC50 values of etravirine and Etravirine-13C3.

Materials:

  • Reverse Transcriptase Assay Kit (Colorimetric)

  • Recombinant HIV-1 RT (wild-type and relevant mutant forms)

  • Etravirine and Etravirine-13C3 dissolved in DMSO

  • 96-well microplates (streptavidin-coated and standard)

  • Plate reader (405 nm)

Procedure:

  • Reagent Preparation: Prepare assay reagents according to the manufacturer's protocol.[12] This typically includes a reaction buffer containing a poly(A) template, oligo(dT) primer, and a mix of dNTPs including biotin-dUTP and DIG-dUTP.

  • Inhibitor Dilution: Prepare a serial dilution series for both etravirine and Etravirine-13C3, typically from 100 µM down to 1 pM, in the reaction buffer. Include a no-inhibitor control (DMSO vehicle only).

  • Reaction Setup: To each well of a standard 96-well plate, add 20 µL of the appropriate inhibitor dilution (or control).

  • Enzyme Addition: Add 20 µL of diluted HIV-1 RT enzyme solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Capture of Synthesized DNA: Transfer 20 µL of the reaction mixture from each well to the corresponding well of a streptavidin-coated plate. Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind.

  • Washing: Wash the plate three times with the provided wash buffer to remove unbound components.

  • Detection:

    • Add 100 µL of anti-Digoxigenin-POD conjugate to each well and incubate for 1 hour at 37°C.

    • Wash the plate three times.

    • Add 100 µL of ABTS substrate solution and incubate until sufficient color develops.

    • Read the absorbance at 405 nm.

  • Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Protocol: HLM Metabolic Stability and Metabolite ID

Objective: To identify the oxidative metabolites of Etravirine-13C3.

Materials:

  • Etravirine-13C3

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • LC-MS/MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture on ice:

    • Phosphate buffer (pH 7.4)

    • HLMs (final concentration ~0.5 mg/mL)

    • Etravirine-13C3 (final concentration ~1 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold ACN containing an internal standard.

  • Sample Preparation: Vortex the quenched samples and centrifuge at high speed for 10 minutes to pellet the protein. Transfer the supernatant to an HPLC vial.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of water and ACN (both with 0.1% formic acid).

    • Analyze the eluent using the mass spectrometer in positive ion mode.

    • Perform a full scan to identify potential metabolites (looking for the M+3 isotopic signature).

    • Perform data-dependent MS/MS fragmentation on the suspected metabolite ions to confirm their structure.

  • Data Analysis: Use metabolite identification software to analyze the data. Look for pairs of peaks separated by 3.009 Da (the mass difference of three 13C vs. three 12C). Confirm that the MS/MS fragmentation patterns are consistent with the expected modifications of the etravirine structure (e.g., hydroxylation, demethylation).

Section 4: Data Presentation and Interpretation

Quantitative Data Summary

The results from the enzymatic and metabolic assays should be summarized for clear comparison.

Table 1: Comparative Inhibitory Activity

Compound Target Enzyme IC50 (nM) ± SD
Etravirine Wild-Type HIV-1 RT Value
Etravirine-13C3 Wild-Type HIV-1 RT Value
Etravirine K103N Mutant RT Value
Etravirine-13C3 K103N Mutant RT Value
Etravirine Y181C Mutant RT Value

| Etravirine-13C3 | Y181C Mutant RT | Value |

Table 2: Identified Metabolites of Etravirine-13C3 in HLMs

Metabolite ID Proposed Biotransformation Observed [M+H]+ (m/z) Mass Shift from Parent Key MS/MS Fragments (m/z)
M1 Hydroxylation Value +16 Values
M2 Di-hydroxylation Value +32 Values

| M3 | N-dealkylation | Value | Value | Values |

Conclusion

The strategic use of Etravirine-13C3 provides an indispensable tool for a definitive, multi-faceted investigation into its mechanism of action. By combining classic enzymology with advanced mass spectrometry and NMR spectroscopy, researchers can elucidate the complete journey of the drug from its interaction with metabolizing enzymes to its allosteric inhibition of the viral target. This detailed understanding is critical for the development of next-generation NNRTIs that can overcome current resistance challenges and improve therapeutic outcomes for individuals living with HIV.

References

  • Binda, C., et al. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 60(7), 859–876. Available at: [Link]

  • Pharmacology of Etravirine; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Available at: [Link]

  • Analytical Method Development and Validation of Etravirine by RP-UFLC. (2020). Research Journal of Pharmacy and Technology, 13(10), 4785-4789. Available at: [Link]

  • Tashiro, M., et al. (2015). NMR characterization of HIV-1 reverse transcriptase binding to various non-nucleoside reverse transcriptase inhibitors with different activities. Scientific Reports, 5, 15841. Available at: [Link]

  • Usach, I., et al. (2013). Combating Non-nucleoside Reverse Transcriptase Inhibitor Resistance with a Focus On Etravirine (Intelence) for HIV-1 Infection. Infectious Diseases and Therapy, 2(2), 91-107. Available at: [Link]

  • Isotopic Radiolabeling of the Antiretroviral Drug [18F]Dolutegravir for Pharmacokinetic PET Imaging. (2022). Molecules, 27(9), 3028. Available at: [Link]

  • Sluis-Cremer, N., et al. (2004). Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding. Molecular Pharmacology, 66(6), 1544-1550. Available at: [Link]

  • [Chemical characteristics, mechanism of action and antiviral activity of etravirine]. (2009). Enfermedades Infecciosas y Microbiología Clínica, 27(7), 410-418. Available at: [Link]

  • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. (2010). Analytical Chemistry, 82(19), 8085–8093. Available at: [Link]

  • Yanakakis, L. J., et al. (2012). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 40(4), 815-824. Available at: [Link]

  • The binding mode of etravirine (yellow) in the binding pocket of reverse transcriptase. ResearchGate. Available at: [Link]

  • Conformational changes in HIV-1 reverse transcriptase that facilitate its maturation. (2018). Nucleic Acids Research, 46(12), 6244–6257. Available at: [Link]

  • Etravirine. (2018). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

  • NMR Spectroscopy Can Help Accelerate Antiviral Drug Discovery Programs. (2023). arXiv. Available at: [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETRAVIRINE TABLETS BY RP-HPLC. (2020). International Journal of Research in Pharmaceutical and Nano Sciences, 9(3), 195-202. Available at: [Link]

  • Acquired HIV-1 Protease Conformational Flexibility Associated with Lopinavir Failure May Shape the Outcome of Darunavir Therapy after Antiretroviral Therapy Switch. (2021). International Journal of Molecular Sciences, 22(16), 8758. Available at: [Link]

  • Etravirine. Friedreich's Ataxia Research Alliance. Available at: [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. (2015). Frontiers in Bioengineering and Biotechnology, 3, 124. Available at: [Link]

  • What is the mechanism of Etravirine? (2024). Patsnap Synapse. Available at: [Link]

  • A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. (2007). Current HIV/AIDS Reports, 4(2), 63–71. Available at: [Link]

  • Etravirine: the renaissance of non-nucleoside reverse transcriptase inhibitors. (2009). Expert Opinion on Investigational Drugs, 18(1), 77-86. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physical and Chemical Stability of Etravirine-¹³C₃

Introduction: Etravirine and the Role of Isotopic Labeling Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of HIV-1 infection.[1][2][3] As a diarylpyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Etravirine and the Role of Isotopic Labeling

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of HIV-1 infection.[1][2][3] As a diarylpyrimidine (DAPY) derivative, its molecular flexibility allows it to bind to the HIV-1 reverse transcriptase enzyme in multiple conformations, granting it efficacy against strains that have developed resistance to first-generation NNRTIs.[2][4] Etravirine is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by low aqueous solubility and low permeability, which presents challenges in formulation and bioavailability.[5][6]

The isotopically labeled analog, Etravirine-¹³C₃, serves as a critical internal standard in bioanalytical assays, particularly those employing mass spectrometry. Its utility lies in its chemical identity to the parent drug, while its distinct mass allows for precise and accurate quantification in complex biological matrices. Understanding the physical and chemical stability of both the active pharmaceutical ingredient (API) and its labeled counterpart is paramount for ensuring the integrity of pharmacokinetic studies, the quality of drug products, and the reliability of analytical data. This guide provides a comprehensive overview of the stability profile of Etravirine and offers insights into the stability considerations for Etravirine-¹³C₃.

Physicochemical Properties of Etravirine

A thorough understanding of the fundamental physicochemical properties of Etravirine is the cornerstone of any stability assessment. These properties dictate its behavior in different environments and its susceptibility to degradation.

Solubility Profile

Etravirine is a highly lipophilic molecule with a logP value greater than 5.[5] It is practically insoluble in aqueous media across a pH range of 1.2 to 6.8.[7] This poor aqueous solubility significantly impacts its dissolution rate and bioavailability. However, it exhibits solubility in some organic solvents.

Solvent/MediumSolubilityReference
WaterPractically insoluble (3.9 µg/mL)[5]
Aqueous media (pH 1.2-6.8)Practically insoluble[7]
Dimethyl sulfoxide (DMSO)Freely soluble[8]
Dimethylformamide (DMF)Soluble (approx. 30 mg/mL)[8]
PEG 400Soluble[5]
Labrasol®Soluble[5]

This table summarizes the solubility of Etravirine in various media, highlighting its lipophilic nature.

Solid-State Properties: Polymorphism

The solid-state characteristics of an API can have a profound impact on its stability, dissolution, and bioavailability.[9] Etravirine is known to be a highly crystalline substance.[7] While specific polymorphic forms are not extensively detailed in the provided search results, it is a critical parameter to consider in drug development. Different polymorphs of a drug can exhibit different melting points, solubilities, and stability profiles. The more stable polymorphic form is generally less soluble.[10] The melting point of Etravirine has been reported to be in the range of 259 to 263 °C, with decomposition occurring upon melting.[7]

Characterization techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) are essential for identifying and controlling the polymorphic form of Etravirine during manufacturing and storage.

Chemical Stability and Degradation Pathways

Forced degradation studies are crucial for elucidating the intrinsic stability of a drug molecule and identifying its potential degradation products.[11][12] These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.[11][13]

Hydrolytic Stability

Etravirine has been reported to be relatively stable under neutral and acidic hydrolytic conditions. However, it is prone to degradation under alkaline conditions, especially with prolonged exposure and heat.[14] One study noted significant degradation in the presence of a base.[15] This suggests that the amide and ether linkages in the Etravirine molecule may be susceptible to base-catalyzed hydrolysis.

Oxidative Stability

Information on the oxidative stability of Etravirine is limited in the provided search results. However, a comprehensive forced degradation study would typically involve exposure to an oxidizing agent like hydrogen peroxide to assess this degradation pathway.

Photostability

As with oxidative stability, specific details on the photostability of Etravirine are not extensively covered in the search results. Standard photostability testing according to ICH guidelines would involve exposing the drug substance to a combination of visible and UV light to determine its light sensitivity.

Thermal Stability

Etravirine's high melting point with decomposition suggests a degree of thermal stability in the solid state.[7] However, thermal degradation studies are still necessary to understand the decomposition pathway and identify any potential degradants that may form at elevated temperatures.

cluster_degradation Potential Degradation Pathways of Etravirine Etravirine Etravirine (C₂₀H₁₅BrN₆O) Hydrolysis Hydrolysis (Base-catalyzed) Etravirine->Hydrolysis OH⁻, Δ Oxidation Oxidation Etravirine->Oxidation [O] Photolysis Photolysis Etravirine->Photolysis Degradants Degradation Products Hydrolysis->Degradants Oxidation->Degradants Photolysis->Degradants

Caption: Potential degradation pathways for Etravirine.

The Impact of ¹³C₃ Isotopic Labeling on Stability

Stable isotopes like ¹³C are non-radioactive and are used to trace the metabolic fate of drugs.[16] The substitution of ¹²C with ¹³C introduces a small increase in mass. This mass difference is the basis of the Kinetic Isotope Effect (KIE) , which can influence the rate of a chemical reaction.[17]

A chemical bond involving a heavier isotope (like ¹³C) has a lower zero-point vibrational energy than a bond with a lighter isotope (¹²C). Consequently, more energy is required to break a bond to ¹³C. If the cleavage of a carbon-containing bond is the rate-determining step of a degradation reaction, the ¹³C-labeled compound will react more slowly than its unlabeled counterpart. This is known as a primary kinetic isotope effect .

For Etravirine-¹³C₃, the three ¹³C atoms are typically introduced into one of the methyl groups on the phenoxy ring. If a degradation pathway involves the cleavage of a C-H or C-C bond at this labeled position in its rate-determining step, a slight slowing of the degradation rate might be observed. However, for most common degradation pathways such as hydrolysis of the ether or amide linkages, the labeled carbons are not directly involved in the bond-breaking events of the rate-determining step. In such cases, any kinetic isotope effect would be secondary and likely negligible.

Therefore, it is reasonable to assume that the physical and chemical stability of Etravirine-¹³C₃ will be very similar to that of unlabeled Etravirine . The positions of the isotopic labels are generally chosen to be at metabolically stable positions to prevent isotope loss during biotransformation, and these positions are often not the most chemically reactive sites in the molecule under typical storage conditions. For practical purposes in stability testing and analytical standard use, Etravirine-¹³C₃ can be expected to exhibit a comparable stability profile to the unlabeled drug.

Recommended Protocols for Stability Assessment

The following protocols are designed to provide a robust assessment of the stability of Etravirine and, by extension, Etravirine-¹³C₃. These are based on established methodologies and ICH guidelines.[11]

Forced Degradation (Stress Testing) Protocol

The objective of this protocol is to generate potential degradation products to develop and validate a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of Etravirine (or Etravirine-¹³C₃) in a suitable organic solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize with 0.1 M NaOH, and dilute to a final concentration suitable for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for a specified period.

    • At each time point, withdraw a sample, neutralize with 0.1 M HCl, and dilute for analysis.[14]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature for a specified period.

    • Withdraw samples at intervals and dilute for analysis.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat at a temperature below its melting point (e.g., 80°C) for a specified duration.

    • Dissolve the stressed solid sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Prepare solutions of the stressed samples for analysis.

cluster_workflow Forced Degradation Experimental Workflow start Etravirine Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analysis by Stability-Indicating UPLC/HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Sources

Foundational

Discovery and development of Etravirine-13C3

An In-Depth Technical Guide to the Discovery and Development of Etravirine and its Isotopically Labeled Analog, Etravirine-13C3 Authored by: A Senior Application Scientist Foreword: Overcoming the Challenge of HIV-1 Resi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Development of Etravirine and its Isotopically Labeled Analog, Etravirine-13C3

Authored by: A Senior Application Scientist

Foreword: Overcoming the Challenge of HIV-1 Resistance

The advent of Highly Active Antiretroviral Therapy (HAART) marked a pivotal moment in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection, transforming it from a terminal diagnosis into a manageable chronic condition. Central to HAART are inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. The first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as nevirapine and efavirenz, became mainstays of combination therapy. However, their efficacy was quickly challenged by the rapid emergence of drug-resistant viral strains, often arising from single point mutations in the RT enzyme, such as the notorious K103N substitution. This clinical reality created an urgent need for new agents with a higher genetic barrier to resistance. This guide provides a detailed technical overview of the discovery and development of Etravirine, a second-generation NNRTI designed to meet this challenge, and explores the crucial role of its stable isotope-labeled counterpart, Etravirine-13C3, in its clinical journey.

Part 1: The Genesis of Etravirine - A New Paradigm in NNRTI Design

The Limitations of First-Generation NNRTIs

First-generation NNRTIs function by binding to a hydrophobic, allosteric pocket on the HIV-1 RT enzyme, distinct from the active site.[1] This binding induces a conformational change that inhibits the enzyme's function, thereby blocking the conversion of viral RNA into DNA.[1][2] However, the rigid structure of these inhibitors meant that their binding was highly sensitive to the topography of this pocket. Single amino acid substitutions could drastically reduce binding affinity, rendering the drugs ineffective and leading to treatment failure.

The "Flexible Inhibitor" Strategy: The Diarylpyrimidine (DAPY) Core

The discovery of Etravirine (formerly TMC125) by Janssen Pharmaceuticals was the result of a deliberate medicinal chemistry strategy aimed at overcoming the resistance profiles of its predecessors.[3] The core innovation lies in its diarylpyrimidine (DAPY) structure. Unlike the rigid nature of earlier NNRTIs, the Etravirine molecule possesses significant conformational flexibility due to single bonds connecting its three aromatic rings.[3][4]

This inherent adaptability allows Etravirine to bind to the RT enzyme in multiple conformations.[3] The causality behind this design is profound: if a mutation alters the shape of the binding pocket, Etravirine can adjust its own conformation—through torsional shifts and repositioning of its side groups—to maintain a robust interaction with the enzyme.[5] This multi-modal binding capacity is the key to its high genetic barrier to resistance; multiple mutations are typically required to significantly compromise its activity.[6][7]

Chemical Synthesis of Etravirine: A Generalized Pathway

The commercial synthesis of Etravirine has been approached through several routes. A common and practical method involves a multi-step process that builds the core diarylpyrimidine structure.

G cluster_1 Synthetic Pathway A 2,4,6-Trichloropyrimidine S1 Step 1: First Nucleophilic Substitution A->S1 B 4-Hydroxy-3,5-dimethylbenzonitrile B->S1 C 4-Aminobenzonitrile S2 Step 2: Second Nucleophilic Substitution C->S2 S1->S2 Intermediate 8 S3 Step 3: Ammonolysis S2->S3 Intermediate 9 S4 Step 4: Bromination S3->S4 Desbromo-Etravirine Etravirine Etravirine S4->Etravirine

Caption: Generalized synthetic pathway for Etravirine.

Experimental Protocol: Generalized Synthesis of Etravirine

This protocol is a representative summary based on published synthetic routes, such as those improved by microwave-assisted chemistry.[8][9]

  • Step 1: Synthesis of 4-((2,6-dichloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (Intermediate 8): 2,4,6-trichloropyrimidine is reacted with 4-hydroxy-3,5-dimethylbenzonitrile in the presence of a weak base (e.g., K₂CO₃) in an appropriate solvent (e.g., acetone). The reaction proceeds via a nucleophilic aromatic substitution, where the phenoxide displaces one of the chlorine atoms on the pyrimidine ring.[8]

  • Step 2: Synthesis of 4-((6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (Intermediate 9): Intermediate 8 is then reacted with 4-aminobenzonitrile. This second substitution typically occurs at a higher temperature, often in a solvent like N-methylpyrrolidone (NMP), to displace a second chlorine atom.[8]

  • Step 3: Synthesis of Desbromo-Etravirine: The remaining chlorine atom on the pyrimidine ring is replaced with an amino group via ammonolysis. This is a critical step that can be performed under high pressure and temperature with aqueous ammonia.[8] Microwave-assisted protocols have been shown to dramatically reduce the reaction time for this step from hours to minutes.[8]

  • Step 4: Synthesis of Etravirine: The final step is the selective bromination of the pyrimidine ring at the 5-position using a brominating agent like N-Bromosuccinimide (NBS) in a solvent such as acetonitrile to yield the final Etravirine product.

Part 2: Mechanism of Action and Pharmacokinetic Profile

Molecular Mechanism of HIV-1 RT Inhibition

Etravirine exerts its antiviral effect through non-competitive inhibition of HIV-1 RT.[4]

G cluster_0 HIV-1 Replication Cycle cluster_1 Etravirine's Point of Intervention ViralRNA Viral RNA Genome RT Reverse Transcriptase (RT) ViralRNA->RT Template ViralDNA Viral DNA RT->ViralDNA Synthesis Inhibition Inhibition of DNA Polymerization Integration Integration into Host Genome Etravirine Etravirine BindingPocket Allosteric Binding Pocket (Resistant Mutant) Etravirine->BindingPocket Flexible Binding ConformationalChange Conformational Change & Enzyme Distortion BindingPocket->ConformationalChange ConformationalChange->RT Allosteric Inhibition

Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by Etravirine.

The drug binds to a flexible, hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme. This binding event induces a repositioning of key catalytic residues (the "primer grip"), which distorts the active site and ultimately blocks the polymerase activity, halting DNA synthesis.[1] Its efficacy against resistant strains stems from its ability to form a network of interactions within this pocket, even when mutations have altered its structure.[3][5]

Clinical Pharmacokinetics and Metabolism

A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its clinical application. Etravirine exhibits a distinct pharmacokinetic profile characterized by high protein binding and extensive hepatic metabolism.

Pharmacokinetic Parameter Value / Description Reference
Absorption Oral bioavailability is significantly increased with food; administration under fasting conditions reduces exposure by ~50%. Must be taken following a meal.[6][10]
Distribution Highly protein-bound (>99.9%), primarily to albumin and α-1-acid glycoprotein.[2][3]
Metabolism Extensively metabolized in the liver, primarily by Cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2C19.[2][3][6]
Major Metabolic Pathway Oxidation of the dimethylbenzonitrile moiety followed by glucuronidation. Major metabolites are >90% less active than the parent drug.[6]
Elimination Half-Life Approximately 41 hours.[2][3][6]
Excretion Primarily excreted in feces (~93.7%), with a negligible amount (~1.2%) in urine. Unchanged drug accounts for 81-86% of the dose recovered in feces.[3][6]

This extensive CYP-mediated metabolism underscores the potential for drug-drug interactions, as Etravirine can act as an inducer of CYP3A4 and an inhibitor of CYP2C9 and CYP2C19.[6][11]

Part 3: The Role of Etravirine-13C3 in Drug Development

The Imperative for an Internal Standard in Bioanalysis

The accurate quantification of a drug in biological matrices (e.g., plasma, tissue) is a cornerstone of pharmacokinetic and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this task due to its high sensitivity and specificity. However, the accuracy of LC-MS/MS can be compromised by two major factors:

  • Sample Preparation Variability: Inevitable losses can occur during the extraction of the drug from the complex biological matrix.

  • Matrix Effects: Co-eluting endogenous components from the matrix can suppress or enhance the ionization of the drug in the mass spectrometer's source, leading to inaccurate readings.

To correct for these variables, a perfect internal standard (IS) is required. The ideal IS behaves identically to the analyte during extraction and ionization but is distinguishable by the mass spectrometer. A stable isotope-labeled (SIL) version of the drug, such as Etravirine-13C3, is the universally accepted ideal IS.[12] It co-elutes with the unlabeled drug and experiences the same extraction losses and matrix effects, but its higher mass allows for separate detection and reliable quantification.

Synthesis and Application of Etravirine-13C3

Etravirine-13C3 is the ¹³C-labeled form of Etravirine.[12] The "3" indicates that three carbon atoms in the molecule have been replaced with the heavy ¹³C isotope. This is typically achieved by introducing a ¹³C-labeled precursor during the synthesis. Based on the structure, the most logical and synthetically accessible positions for labeling are the two methyl groups and the cyano carbon on the dimethylbenzonitrile ring.

Experimental Protocol: Synthesis of Etravirine-13C3 (Exemplary)

This protocol outlines a plausible route for introducing ¹³C labels, assuming the use of a labeled precursor.

  • Synthesis of ¹³C₃-labeled 4-Hydroxy-3,5-dimethylbenzonitrile: This key precursor would be synthesized using starting materials containing ¹³C. For example, a Friedel-Crafts alkylation of a phenol derivative could be performed using ¹³C-labeled methyl iodide (¹³CH₃I) to introduce the two labeled methyl groups, followed by cyanation with a labeled cyanide source (K¹³CN).

  • Condensation with 2,4,6-Trichloropyrimidine: The resulting ¹³C₃-labeled 4-hydroxy-3,5-dimethylbenzonitrile is then used in Step 1 of the general Etravirine synthesis described in Part 1.3.

  • Completion of Synthesis: The subsequent steps (reaction with 4-aminobenzonitrile, ammonolysis, and bromination) are carried out as previously described. Since the ¹³C labels are on a stable part of the molecule, they are retained throughout the synthesis, yielding the final Etravirine-13C3 product.

Workflow for Quantitative Bioanalysis using Etravirine-13C3

The use of Etravirine-13C3 as an internal standard is integral to clinical pharmacology studies, enabling precise measurement of drug concentrations in patient samples.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample 1. Collect Plasma Sample (e.g., from PK study) Spike 2. Spike with known amount of Etravirine-13C3 (IS) Sample->Spike Extract 3. Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Evap 4. Evaporate & Reconstitute in Mobile Phase Extract->Evap Inject 5. Inject onto UPLC/HPLC System Evap->Inject Column 6. Chromatographic Separation (e.g., C18 column) Inject->Column MS 7. ESI-MS/MS Detection Column->MS SRM 8. Selected Reaction Monitoring (SRM) MS->SRM Integration 9. Integrate Peak Areas (Analyte & IS) SRM->Integration Detects m/z transitions for Etravirine & Etravirine-13C3 Ratio 10. Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Curve 11. Plot Ratio vs. Concentration (Calibration Curve) Ratio->Curve Quant 12. Quantify Etravirine in Sample Curve->Quant

Caption: Bioanalytical workflow using Etravirine-13C3 as an internal standard.

Protocol: LC-MS/MS Quantification of Etravirine in Human Plasma
  • Sample Collection: Collect patient blood samples into K₂EDTA tubes at specified time points post-dose. Centrifuge to obtain plasma and store at -80°C until analysis.

  • Standard Curve Preparation: Prepare a set of calibration standards by spiking blank human plasma with known concentrations of Etravirine.

  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and quality control (QC) samples.

    • To 100 µL of each sample, add 10 µL of a working solution of Etravirine-13C3 (the internal standard) in methanol.

    • Vortex briefly, then add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Perform chromatographic separation using a gradient elution.

    • Detect the eluent using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor specific mass-to-charge (m/z) transitions for both Etravirine and Etravirine-13C3 using Selected Reaction Monitoring (SRM) for maximum specificity and sensitivity.

  • Quantification:

    • Calculate the ratio of the peak area of Etravirine to the peak area of Etravirine-13C3 for all samples, standards, and QCs.

    • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of Etravirine in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Conclusion

The development of Etravirine represents a significant advancement in the fight against HIV-1, offering a durable and effective option for patients with resistance to first-generation NNRTIs. Its success is a testament to a rational drug design strategy that prioritized molecular flexibility to overcome viral mutations. The parallel development and application of its stable isotope-labeled analog, Etravirine-13C3, were equally critical. This indispensable tool of bioanalysis provided the high-quality pharmacokinetic data necessary for regulatory approval and the optimization of clinical dosing regimens, embodying the synergy between innovative medicinal chemistry and rigorous analytical science in modern drug development.

References

  • Havens, J. P., & Fletcher, C. V. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 59(3), 291-305. [Link]

  • Wikipedia contributors. (2023). Etravirine. Wikipedia. [Link]

  • Google Patents. (n.d.). Process for synthesis of etravirine. (EP2342186B1).
  • Feng, S., Chen, F., Chen, Z., & Wu, Y. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal, 12(1), 144. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Etravirine?[Link]

  • Song, I., Borland, J., Chen, S., Lou, Y., Peppercorn, A., & Wring, S. (2013). Effects of Etravirine on the Pharmacokinetics of the Integrase Inhibitor S/GSK1265744. Antimicrobial Agents and Chemotherapy, 57(5), 2390–2392. [Link]

  • U.S. Food and Drug Administration. (2011). Clinical Pharmacology and Biopharmaceutics Review: Intelence® (Etravirine). [Link]

  • Google Patents. (n.d.).
  • Pharmacology of Etravirine. (2025). Pharmacology of Etravirine; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

  • Gazzard, B. (2008). Etravirine: a second-generation NNRTI for treatment-experienced adults with resistant HIV-1 infection. Future Medicine, 3(3), 245-251. [Link]

  • Rajkumar, S., et al. (2020). Analytical Method Development and Validation of Etravirine by RP-UFLC. Research Journal of Pharmacy and Technology, 13(10), 4647-4651. [Link]

  • Brenner, B. G., et al. (2010). Selection of nonnucleoside reverse transcriptase inhibitor-associated mutations in HIV-1 subtype C: evidence of etravirine cross-resistance. AIDS, 24(7), 967–974. [Link]

  • Ribera, E., & Llibre, J. M. (2009). [Chemical characteristics, mechanism of action and antiviral activity of etravirine]. Enfermedades Infecciosas y Microbiologia Clinica, 27 Suppl 1, 10-16. [Link]

  • aidsmap.com. (2021). Etravirine (Intelence). [Link]

  • Havens, J. P., & Fletcher, C. V. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 59(3), 291-305. [Link]

  • University of Liverpool. (n.d.). Etravirine PK Fact Sheet. [Link]

  • ResearchGate. (2025). Analytical method development and validation of etravirine in its bulk dosage form by using reverse phase high performance liquid chromatography method as per international conference on harmonisation guidelines. [Link]

  • ResearchGate. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. [Link]

  • Asahchop, E. L., et al. (2009). Combating Non-nucleoside Reverse Transcriptase Inhibitor Resistance with a Focus On Etravirine (Intelence) for HIV-1 Infection. Therapeutics and Clinical Risk Management, 5, 347–356. [Link]

  • Santosh, R., et al. (2018). Etravirine and Rilpivirine Drug Resistance Among HIV-1 Subtype C Infected Children Failing Non-Nucleoside Reverse Transcriptase Inhibitor-Based Regimens in South India. AIDS Research and Human Retroviruses, 34(11), 936–942. [Link]

  • De Clercq, E. (2021). Development of Anti-HIV Therapeutics: From Conventional Drug Discovery to Cutting-Edge Technology. Viruses, 13(9), 1810. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis and Application of [¹³C₃]-Etravirine for Advanced Pharmacokinetic Research

Section 1: Introduction Etravirine (brand name Intelence) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection, particularly in treatment-experienced...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction

Etravirine (brand name Intelence) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection, particularly in treatment-experienced patients.[1][2][3] As a diarylpyrimidine (DAPY) derivative, its unique molecular flexibility allows it to bind effectively to the HIV-1 reverse transcriptase enzyme, even in the presence of mutations that confer resistance to first-generation NNRTIs.[1] In the rigorous landscape of drug development and clinical pharmacology, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[4] Stable isotope labeling (SIL) has become an indispensable tool in this domain, offering unparalleled precision in pharmacokinetic (PK) and metabolic studies.[4][5][6]

This guide provides an in-depth, field-proven methodology for the synthesis, characterization, and application of Etravirine labeled with three carbon-13 isotopes ([¹³C₃]-Etravirine). The strategic incorporation of stable isotopes creates a molecular tracer that is chemically identical to the parent drug but physically distinguishable by mass spectrometry. This labeled analogue serves as a "gold standard" internal standard for quantitative bioanalysis and as a powerful tool for elucidating metabolic pathways, thereby accelerating and refining the drug development process.[5][7]

Section 2: Strategic Rationale for ¹³C₃ Labeling of the Pyrimidine Core

The molecular structure of Etravirine features a central 5-bromo-2,6-diaminopyrimidine core, linked to a 4-cyanophenyl group and a 4-cyano-2,6-dimethylphenoxy group.[8]

Causality of Labeling Site Selection: The choice of where to place the isotopic labels is a critical decision dictated by the molecule's metabolic fate. Etravirine is primarily metabolized by cytochrome P450 enzymes (CYP3A4, CYP2C9, and CYP2C19).[9][10] The major metabolic pathways involve oxidation, specifically methyl hydroxylation on the dimethylbenzonitrile moiety.[10][11] Placing the label on these peripheral methyl groups would risk loss of the isotopic signature in major metabolites.

Therefore, the most robust strategy is to incorporate the ¹³C₃ label into the central pyrimidine ring. This heterocyclic core is metabolically stable, ensuring that the +3 mass unit signature is retained across the parent drug and its primary metabolites. This persistence is crucial for comprehensively tracking all drug-related material in complex biological matrices. The proposed synthesis achieves this by constructing the pyrimidine ring from a contiguous, fully labeled three-carbon precursor, [1,2,3-¹³C₃]-diethyl malonate.

Caption: Strategic placement of the ¹³C₃ label within the stable pyrimidine core.

Section 3: Detailed Synthetic Pathway for [4,5,6-¹³C₃]-Etravirine

The synthesis of [¹³C₃]-Etravirine is a multi-step process that builds the molecule around the isotopically labeled core. Each step is designed for efficiency and amenability to scale-up.[12]

Step 1: Synthesis of 4-Cyanophenylguanidine (3)

The synthesis begins with the preparation of the guanidine moiety from a commercially available starting material, 4-aminobenzonitrile. This step does not involve labeled materials.

Step1_Synthesis r1 4-Aminobenzonitrile (1) reagents + Cyanamide (2) + Strong Acid (e.g., HCl) + Water r1->reagents p1 4-Cyanophenylguanidine (3) reagents->p1

Caption: Synthesis of the guanidine intermediate.

Experimental Protocol:

  • To a solution of 4-aminobenzonitrile (1) in water, add a strong acid (e.g., hydrochloric acid) and cyanamide (2).[13]

  • Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the mixture and neutralize with a suitable base to precipitate the product.

  • Filter, wash the solid with cold water, and dry under vacuum to yield 4-cyanophenylguanidine (3).

Step 2: Cyclocondensation to form the ¹³C₃-Labeled Pyrimidine Core (5)

This is the key step where the isotopic label is introduced. The guanidine (3) is condensed with [1,2,3-¹³C₃]-diethyl malonate (4) to form the labeled dihydroxypyrimidine ring.

Caption: Introduction of the ¹³C₃ label via cyclocondensation.

Experimental Protocol:

  • In a flask containing absolute ethanol, dissolve sodium metal to prepare a fresh solution of sodium ethoxide.

  • To this solution, add 4-cyanophenylguanidine (3) and [1,2,3-¹³C₃]-diethyl malonate (4).

  • Heat the mixture at reflux for 12-18 hours.[12]

  • After cooling, acidify the reaction mixture with a mineral acid to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water and then ethanol, and dry to obtain the labeled dihydroxypyrimidine (5).

Step 3: Dichlorination of the Pyrimidine Core (6)

The hydroxyl groups on the pyrimidine ring are converted to chlorides to activate them for subsequent nucleophilic substitution reactions.

Step3_Synthesis r1 [4,5,6-13C3]-Dihydroxypyrimidine (5) reagents + POCl₃ + Heat r1->reagents p1 [4,5,6-13C3]-4,6-Dichloropyrimidine (6) reagents->p1

Caption: Activation of the pyrimidine ring via dichlorination.

Experimental Protocol:

  • Suspend the labeled dihydroxypyrimidine (5) in phosphorus oxychloride (POCl₃).[12]

  • Heat the mixture under reflux for 4-6 hours. The reaction should become a clear solution.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue slowly onto crushed ice with vigorous stirring.

  • The resulting precipitate is filtered, washed with cold water until neutral, and dried to give the dichlorinated intermediate (6).

Step 4 & 5: Sequential Nucleophilic Aromatic Substitution (SNAr)

The final steps involve a sequence of SNAr reactions: first, bromination at the C5 position, followed by selective substitution of one chlorine with 4-hydroxy-3,5-dimethylbenzonitrile (7), and finally, ammonolysis to replace the remaining chlorine and form the final product. An efficient, microwave-promoted method can significantly shorten reaction times for the ammonolysis step.[12]

Step4_5_Synthesis Start [4,5,6-13C3]-Dichloropyrimidine (6) StepA Bromination (NBS) Start->StepA Intermediate1 5-Bromo Intermediate StepA->Intermediate1 StepB + 4-hydroxy-3,5-dimethylbenzonitrile (7)Base (K₂CO₃) Intermediate1->StepB Intermediate2 Diaryl Ether Intermediate StepB->Intermediate2 StepC Ammonolysis (NH₃) Intermediate2->StepC Final [4,5,6-13C3]-Etravirine StepC->Final

Caption: Final elaboration steps to yield [¹³C₃]-Etravirine.

Experimental Protocol (Consolidated):

  • Bromination: Dissolve intermediate (6) in a suitable solvent (e.g., acetonitrile) and treat with N-Bromosuccinimide (NBS). Heat until bromination is complete.

  • Ether Formation: To the crude brominated intermediate, add 4-hydroxy-3,5-dimethylbenzonitrile (7) and a base such as potassium carbonate in a polar aprotic solvent like DMF. Heat to effect the substitution.

  • Ammonolysis: Subject the resulting diaryl ether intermediate to ammonolysis. For an optimized process, this can be performed in a sealed vessel with aqueous ammonia under microwave irradiation at 130-140 °C for 15-20 minutes.[12]

  • Purification: After cooling, the crude product is precipitated by adding water. The solid is collected, washed, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure [4,5,6-¹³C₃]-Etravirine.

Section 4: Analytical Characterization and Quality Control

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and isotopic enrichment of the final product.

Protocol 4.1: High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the successful incorporation of the three ¹³C atoms by verifying the expected mass increase and to determine the isotopic enrichment.

Methodology:

  • Prepare a dilute solution of both unlabeled Etravirine standard and the synthesized [¹³C₃]-Etravirine in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Analyze the samples using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Acquire full scan mass spectra in positive ion mode.

  • Compare the monoisotopic mass of the protonated molecular ion [M+H]⁺ for both samples.

Data Presentation:

CompoundChemical FormulaTheoretical [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Mass Shift (Da)
EtravirineC₂₀H₁₅BrN₆O435.0567435.0565N/A
[¹³C₃]-EtravirineC₁₇¹³C₃H₁₅BrN₆O438.0668438.0666+3.0101

Note: Theoretical masses are calculated for the most abundant isotopes (⁷⁹Br).

Isotopic enrichment is calculated by comparing the peak intensities of the labeled species to any residual unlabeled species in the final product mass spectrum.[6]

Protocol 4.2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides unequivocal proof of the label's location within the molecular structure.

Methodology:

  • Dissolve a sufficient amount (10-20 mg) of the labeled product in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Compare the spectrum to that of an unlabeled Etravirine standard.

Expected Observations:

  • Signal Enhancement: The signals corresponding to the labeled carbons (C4, C5, and C6) of the pyrimidine ring will be dramatically enhanced relative to the other carbon signals.[14]

  • ¹³C-¹³C Coupling: The spectrum will exhibit complex splitting patterns for the C4, C5, and C6 signals due to one-bond (¹J_CC) and two-bond (²J_CC) spin-spin coupling between the adjacent ¹³C nuclei.[15][16] These coupling patterns are absent in the natural abundance spectrum and serve as definitive proof of a contiguous labeled fragment.

Data Presentation:

Carbon AtomExpected Chemical Shift (δ, ppm in DMSO-d₆)Expected Observation in Labeled Sample
Pyrimidine C4~160-165Highly intense signal, split by coupling to ¹³C5
Pyrimidine C5~90-95Highly intense signal, split by coupling to ¹³C4 and ¹³C6
Pyrimidine C6~160-165Highly intense signal, split by coupling to ¹³C5

Section 5: Application in Clinical and Preclinical Research

The primary application of [¹³C₃]-Etravirine is as an internal standard for bioanalytical assays and as a tracer in metabolic studies.

Workflow: Pharmacokinetic Study using [¹³C₃]-Etravirine

Caption: Workflow for a pharmacokinetic study using [¹³C₃]-Etravirine as an internal standard.

Trustworthiness of the Protocol: Using a stable isotope-labeled internal standard is the most reliable method for quantitative bioanalysis.[17] Because [¹³C₃]-Etravirine co-elutes chromatographically with the unlabeled drug and has nearly identical ionization efficiency and extraction recovery, it perfectly compensates for variations in sample preparation and instrument response. This minimizes experimental error and leads to highly accurate, precise, and reproducible pharmacokinetic data, which is essential for regulatory submissions to bodies like the FDA.[5]

Metabolite Identification: In "metabolite hunting" experiments, a mixture of labeled and unlabeled drug (often a 1:1 ratio) is administered. In the resulting mass spectra, all drug-related material will appear as a characteristic doublet of peaks separated by 3 Da. This allows for the rapid and unambiguous identification of metabolites, distinguishing them from the vast number of endogenous compounds in the biological matrix.[4]

Section 6: Conclusion

The isotopic labeling of Etravirine with a stable ¹³C₃ tag in its pyrimidine core represents a sophisticated and powerful application of synthetic chemistry to solve critical challenges in drug development. The detailed synthetic and analytical protocols provided in this guide offer a robust framework for producing high-purity [¹³C₃]-Etravirine. The resulting labeled molecule is an invaluable tool for researchers and drug development professionals, enabling the acquisition of high-quality pharmacokinetic and metabolic data essential for advancing our understanding of this important antiretroviral agent and ensuring the highest standards of scientific integrity.

References

  • Etravirine | C20H15BrN6O | CID 193962 . PubChem, National Center for Biotechnology Information. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases . Metabolic Solutions. [Link]

  • Etravirine . Wikipedia. [Link]

  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies . ACS Publications, Chemical Research in Toxicology. [Link]

  • Development of a practical synthesis of etravirine via a microwave-promoted amination . SpringerOpen, Chemistry Central Journal. [Link]

  • Applications of stable isotopes in clinical pharmacology . PubMed Central, British Journal of Clinical Pharmacology. [Link]

  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences . Chemicals Knowledge Hub, Royal Society of Chemistry. [Link]

  • Etravirine: a review of its use in the management of treatment-experienced patients with HIV-1 infection . PubMed, Drugs. [Link]

  • Process for synthesis of etravirine.
  • 13C-NMR Spectroscopy . Chemistry LibreTexts. [Link]

  • Clinical pharmacokinetics and pharmacodynamics of etravirine . PubMed. [Link]

  • 13C NMR spectra of fully 13C-labeled compounds: Does molecule symmetry affect C-C coupling? . ResearchGate. [Link]

  • Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies . PubMed Central. [Link]

  • 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system . Royal Society of Chemistry Publishing. [Link]

  • Process for the production of etravirine.
  • Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review . PubMed Central. [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products . Frontiers in Plant Science. [Link]

  • Etravirine Monograph for Professionals . Drugs.com. [Link]

  • Use of Stable Isotopes in Pharmacokinetic Studies . PubMed Central. [Link]

  • Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism . PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Etravirine in Human Plasma using Etravirine-13C3 Internal Standard by LC-MS/MS

Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Etravirine in human plasma. Etravirine is a sec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Etravirine in human plasma. Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) critical in the management of HIV-1 infection, particularly in treatment-experienced patients with resistance to earlier NNRTIs.[1] Accurate measurement of its plasma concentration is vital for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal clinical outcomes. This protocol employs the principle of stable isotope dilution using Etravirine-13C3 as an internal standard to ensure the highest level of accuracy and precision by correcting for matrix effects and variations during sample processing.[2] The method described herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis, fully validated according to international guidelines.

Introduction: The Rationale for a Stable Isotope Dilution Assay

Etravirine (ETR) is a diarylpyrimidine derivative characterized by its high lipophilicity and low aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class IV compound.[3][4] These physicochemical properties present challenges for bioanalysis, making a highly specific and sensitive method essential. LC-MS/MS has become the gold standard for quantifying drugs in biological matrices due to its superior selectivity and sensitivity.[5]

The core of this protocol is the use of a stable isotope-labeled (SIL) internal standard (IS), Etravirine-13C3. The ideal IS co-elutes with the analyte and exhibits identical chemical and physical properties during extraction and ionization.[6] By incorporating three ¹³C atoms, Etravirine-13C3 has a mass shift of +3 Da compared to the unlabeled drug. This mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their near-identical chemical behavior ensures that any sample loss during preparation or fluctuation in ionization efficiency affects both compounds equally. The ratio of the analyte's response to the IS's response is used for quantification, thereby correcting for potential errors and significantly improving data reliability and robustness.

Physicochemical Properties of Etravirine

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueReference
Molecular FormulaC₂₀H₁₅BrN₆O[4]
Molecular Weight435.28 g/mol [4]
LogP> 5[3]
SolubilityPractically insoluble in water; soluble in DMSO, DMF.[3]
pKa3.75

The high lipophilicity (LogP > 5) dictates the choice of extraction solvent and chromatographic conditions, favoring reversed-phase liquid chromatography and organic solvents for efficient extraction from the aqueous plasma matrix.

Experimental Protocol: LC-MS/MS Quantification of Etravirine

This section provides a step-by-step methodology for the analysis of etravirine in human plasma.

Materials and Reagents
  • Etravirine analytical standard (≥98% purity)

  • Etravirine-13C3 (ISTD)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (K₂EDTA)

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Etravirine and Etravirine-13C3 in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Etravirine stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS).

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the Etravirine-13C3 stock solution in acetonitrile to a final concentration of 50 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate Etravirine working solutions to prepare CS at concentrations ranging from 1 to 1000 ng/mL. Prepare QC samples in the same manner at four levels:

    • LLOQ: Lower Limit of Quantification (e.g., 1 ng/mL)

    • LQC: Low Quality Control (e.g., 3 ng/mL)

    • MQC: Medium Quality Control (e.g., 100 ng/mL)

    • HQC: High Quality Control (e.g., 800 ng/mL)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting etravirine from plasma, suitable for high-throughput analysis.[7]

  • Aliquot 100 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the Internal Standard Spiking Solution (50 ng/mL Etravirine-13C3 in acetonitrile). The acetonitrile acts as the precipitating agent.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS System and Conditions

A well-defined chromatographic method is essential to separate etravirine from endogenous plasma components, preventing ion suppression and ensuring accurate quantification.

  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Optimized LC-MS/MS Parameters

ParameterConditionRationale
LC Column C18, 50 x 2.1 mm, 3.5 µmProvides excellent retention and peak shape for lipophilic compounds like etravirine.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is an effective organic modifier for eluting lipophilic compounds from a C18 column.
Flow Rate 0.4 mL/minA standard flow rate for this column dimension, providing good efficiency and run times.
Gradient 40% B to 95% B over 3 min, hold at 95% B for 1 min, return to 40% B for 1 minA gradient ensures efficient elution and separation from matrix components.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 5 µL
Ionization Mode ESI PositiveEtravirine contains basic nitrogen atoms that are readily protonated.
MRM Transitions Etravirine: 436.1 > 225.1; Etravirine-13C3: 439.1 > 228.1These transitions are specific and provide high signal intensity. The +3 Da shift is consistent.
Collision Energy Optimized for maximum signal (e.g., 35-45 eV)Instrument-specific optimization is required for the best fragmentation.
Source Temp. 500 °COptimized for efficient desolvation.

Note: The exact MRM transitions and collision energies should be optimized for the specific mass spectrometer being used. The precursor ion for Etravirine corresponds to its [M+H]⁺ form.

Overall Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add 300 µL IS in ACN Sample->Add_IS Vortex Vortex 1 min Add_IS->Vortex Centrifuge Centrifuge 10 min Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject 5 µL Transfer->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Calc_Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Calc_Ratio Quantify Quantify vs. Calibration Curve Calc_Ratio->Quantify Report Report Concentration Quantify->Report G Selectivity Selectivity & Specificity (Baseline Interference Check) Linearity Linearity & Range (Calibration Model Fit) Selectivity->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-Run) Linearity->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect (Sample Processing Efficiency) Accuracy_Precision->Recovery_Matrix Stability Stability Assessment (Analyte Integrity) Recovery_Matrix->Stability Dilution Dilution Integrity (Handling High Conc. Samples) Stability->Dilution Validated Method Validated Dilution->Validated

Sources

Application

LC-MS/MS method development using Etravirine-13C3

Application Note: High-Sensitivity Quantitation of Etravirine in Human Plasma by LC-MS/MS Using Stable Isotope Dilution (Etravirine-13C3) Abstract This application note details a robust, high-throughput LC-MS/MS method f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Etravirine in Human Plasma by LC-MS/MS Using Stable Isotope Dilution (Etravirine-13C3)

Abstract

This application note details a robust, high-throughput LC-MS/MS method for the quantification of Etravirine (TMC125) in biological matrices. Etravirine, a second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), presents specific bioanalytical challenges due to its high lipophilicity (logP > 5), poor water solubility, and extensive protein binding (>99%).[1] This protocol utilizes Etravirine-13C3 as a stable isotope-labeled internal standard (SIL-IS) to effectively compensate for matrix effects and recovery variances. The method described herein is designed to meet FDA and ICH M10 bioanalytical method validation guidelines.

Introduction & Physicochemical Context

Etravirine is a diarylpyrimidine (DAPY) derivative.[2] Its molecular flexibility allows it to bind to reverse transcriptase even in the presence of mutations that render first-generation NNRTIs ineffective. However, this same chemical structure dictates the analytical strategy.

  • Lipophilicity (The "Sticky" Problem): With a logP > 5, Etravirine adheres avidly to plasticware and HPLC tubing. Carryover is a primary failure mode in method development.

  • Basicity: The presence of the aminopyrimidine moiety (pKa ~3.75) makes Positive Electrospray Ionization (ESI+) the preferred detection mode.

  • The Role of Etravirine-13C3: Unlike structural analogs (e.g., itraconazole), Etravirine-13C3 shares the exact retention time and physicochemical properties of the analyte but is mass-resolved. This allows it to experience the exact same ion suppression/enhancement events as the analyte, providing "real-time" correction during ionization.

Materials and Reagents

  • Analyte: Etravirine Reference Standard (>99% purity).

  • Internal Standard: Etravirine-13C3 (Isotopic purity >99%).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), and Ammonium Acetate.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Note: MTBE is preferred for cleaner supernatants and easier phase separation.

LC-MS/MS Method Development

Mass Spectrometry Optimization

The instrument is operated in Multiple Reaction Monitoring (MRM) mode.[3]

  • Source: Turbo Ion Spray (ESI).

  • Polarity: Positive (+).

Table 1: Optimized MRM Transitions

CompoundPrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (eV)
Etravirine 436.1

163.1Quantifier35
Etravirine 436.1

279.1Qualifier28
Etravirine-13C3 439.1

166.1*Internal Standard35

*> Critical Scientific Note on IS Tuning: The transition for Etravirine-13C3 depends on the specific position of the


 labels. If the labels are located on the fragment ion (the cyanophenyl moiety), the product ion will shift to 166.1. If the labels are on the neutral loss fragment, the product ion will remain 163.1. Always perform a product ion scan on your specific lot of IS. <
Chromatographic Conditions

A C18 column is essential.[4] However, due to the drug's hydrophobicity, a high-strength organic wash is required to prevent ghost peaks in subsequent runs.

Table 2: LC Parameters

ParameterSetting
Column Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters XBridge C18
Mobile Phase A 2mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in Acetonitrile:Methanol (50:50)
Flow Rate 0.4 mL/min
Needle Wash Crucial: 50:50 Acetonitrile:Isopropanol (IPA) + 0.1% Formic Acid

Gradient Profile:

  • 0.0 - 0.5 min: 30% B (Loading)

  • 0.5 - 2.5 min: Ramp to 95% B (Elution)

  • 2.5 - 3.5 min: Hold at 95% B (Wash)

  • 3.5 - 3.6 min: Drop to 30% B

  • 3.6 - 5.0 min: Re-equilibrate

Sample Preparation Protocol

Given Etravirine's high protein binding (>99%), Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for sensitivity and column longevity.

Protocol Workflow (LLE)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 20 µL of Etravirine-13C3 working solution (e.g., 500 ng/mL in 50% MeOH). Vortex gently.

  • Buffer (Optional): Add 50 µL of 0.1M Ammonium Acetate (pH 9.0). Rationale: Keeping the solution basic prevents protonation of the analyte before extraction, improving partitioning into the organic phase.

  • Extraction: Add 1.0 mL of MTBE .

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a clean glass tube.

  • Dry Down: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 A:B). Vortex well.

  • Injection: Inject 5-10 µL.

Visual Workflows

Figure 1: Method Development Logic

This diagram illustrates the decision-making process for optimizing the Etravirine method.

MethodDevelopment cluster_MS MS/MS Optimization cluster_LC Chromatography & Prep Start Start: Etravirine Method Dev Tune Q1 Scan (Precursor) [M+H]+ = 436.1 Start->Tune ProdScan Product Ion Scan Identify 163.1 & 279.1 Tune->ProdScan ISTune IS Tuning (Etravirine-13C3) Confirm Label Shift (+3 Da) ProdScan->ISTune Select Transitions Solubility High Lipophilicity (LogP > 5) Risk: Carryover ISTune->Solubility ColSelect Column: C18 Mobile Phase: Acidic (FA) Solubility->ColSelect Wash Needle Wash Strategy Use IPA/ACN Mix Solubility->Wash Mitigate Carryover Prep Extraction Choice LLE (MTBE) > PPT ColSelect->Prep Validation Validation (FDA/ICH M10) Linearity, Accuracy, Matrix Effect Prep->Validation

Caption: Logical workflow for Etravirine LC-MS/MS method development, highlighting critical decision points regarding lipophilicity and IS tuning.

Figure 2: Sample Preparation (LLE) Workflow

SamplePrep Plasma Plasma Sample (50 µL) IS_Add Add IS (Etravirine-13C3) Plasma->IS_Add Extract Add MTBE (1.0 mL) & Vortex IS_Add->Extract Centrifuge Centrifuge 14k RPM, 5 min Extract->Centrifuge Dry Evaporate N2 @ 40°C Centrifuge->Dry Supernatant Recon Reconstitute Mobile Phase Dry->Recon

Caption: Step-by-step Liquid-Liquid Extraction (LLE) protocol optimized for high recovery of lipophilic Etravirine.

Method Validation & Quality Control

To ensure the method is "field-proven," it must be validated against ICH M10 or FDA Bioanalytical Method Validation (2018) guidelines.

  • Linearity: Expected range 10 ng/mL to 5000 ng/mL (

    
    ).
    
  • Matrix Effect: Compare the response of post-extraction spiked samples (analyte + IS) against neat solution standards. The Etravirine-13C3 IS normalization factor should bring the relative matrix effect (CV) to <15%.

  • Carryover Check: Inject a blank sample immediately after the Upper Limit of Quantification (ULOQ). The area in the blank must be <20% of the Lower Limit of Quantification (LLOQ).

Expert Troubleshooting (The "Why" and "How")

  • Issue: Signal drops over a long sequence.

    • Root Cause: Etravirine is precipitating in the injector lines or "fouling" the source due to phospholipid buildup.

    • Solution: Ensure the needle wash contains Isopropanol (IPA). IPA is excellent for solubilizing lipophilic compounds. Also, use a divert valve to send the first 0.5 min and the final wash of the gradient to waste, keeping the source clean.

  • Issue: IS Response varies between samples.

    • Root Cause: Inconsistent extraction recovery.

    • Solution: This highlights the value of the 13C3 IS . Even if recovery varies, the ratio of Analyte/IS should remain constant. If the variation is extreme (>50%), check the pH of the buffer used in LLE. Etravirine extraction is pH-dependent.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[5][6] (2018).[5] [Link]

  • European Medicines Agency (EMA) / ICH. ICH guideline M10 on bioanalytical method validation and study sample analysis.[7] (2022).[3][8] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 193962, Etravirine.[Link]

  • Qui, X., et al. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis. (2010).[9][10] [Link]

Sources

Method

Application Note: Quantitative Analysis of Etravirine in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Etravirine in human plasma. Etravirine is a sec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Etravirine in human plasma. Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the treatment of HIV-1 infection.[1][2] To ensure the highest degree of accuracy and mitigate matrix effects, this protocol employs a stable isotope-labeled internal standard, Etravirine-¹³C₃. The methodology encompasses a straightforward protein precipitation extraction, rapid chromatographic separation, and sensitive detection using multiple reaction monitoring (MRM). This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments of Etravirine.

Introduction: The Rationale for Precise Etravirine Quantification

Etravirine is a cornerstone in the management of treatment-experienced HIV-1 patients, including those with resistance to first-generation NNRTIs.[2][3] Its therapeutic efficacy is intrinsically linked to maintaining optimal plasma concentrations.[4] Sub-therapeutic levels can lead to viral resistance, while supra-therapeutic concentrations may increase the risk of adverse effects. Consequently, a highly accurate and precise bioanalytical method is imperative for clinical and research applications.

The use of a stable isotope-labeled internal standard, such as Etravirine-¹³C₃, is the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte of interest, Etravirine. This ensures that any variations during sample preparation and ionization are mirrored by the internal standard, leading to highly reliable and reproducible quantification.

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data analysis, is designed for efficiency and accuracy. The workflow is streamlined to minimize potential sources of error and ensure a high-throughput capacity.

Etravirine Analysis Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Spike with Etravirine-13C3 IS Spike with Etravirine-13C3 IS Plasma Sample->Spike with Etravirine-13C3 IS Protein Precipitation Protein Precipitation Spike with Etravirine-13C3 IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Injection Injection Supernatant Transfer->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometric Detection (MRM) Mass Spectrometric Detection (MRM) Chromatographic Separation->Mass Spectrometric Detection (MRM) Peak Integration Peak Integration Mass Spectrometric Detection (MRM)->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation

Caption: High-level workflow for the quantitative analysis of Etravirine.

Materials and Reagents

ReagentSupplierGrade
EtravirineToronto Research Chemicals, Inc.≥98% purity
Etravirine-¹³C₃(To be sourced)≥98% purity, ≥99% isotopic purity
AcetonitrileJ.T. Baker, USAHPLC Grade
MethanolMallinckrodt Baker Inc.HPLC Grade
Formic AcidMerck, Mumbai, IndiaAnalytical Grade
Ammonium AcetateSigma-AldrichAnalytical Grade
Human Plasma (K₂EDTA)(To be sourced from an accredited biobank)Drug-Free
Deionized WaterMilli-Q system≥18.2 MΩ·cm

Detailed Protocols

Preparation of Stock and Working Solutions

Rationale: The accuracy of the entire assay is founded upon the precise preparation of stock and working solutions. All weighing and dilutions must be performed with calibrated equipment.

  • Etravirine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Etravirine standard powder and dissolve in 10 mL of methanol.

  • Etravirine-¹³C₃ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Etravirine-¹³C₃ and dissolve in 1 mL of methanol.

  • Etravirine Working Solutions: Prepare a series of working solutions by serially diluting the Etravirine stock solution with a 50:50 (v/v) mixture of methanol and water. These will be used to spike blank plasma for calibration standards and quality control samples.

  • IS Working Solution (100 ng/mL): Dilute the Etravirine-¹³C₃ stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.

Preparation of Calibration Standards and Quality Control Samples

Rationale: Calibration standards are essential for constructing a calibration curve to determine the relationship between the analyte concentration and the instrument response. Quality control (QC) samples are used to assess the accuracy and precision of the method.

  • Spiking: In separate polypropylene tubes, add appropriate volumes of the Etravirine working solutions to aliquots of blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 5, 10, 50, 100, 500, 1000, and 2000 ng/mL).

  • QC Preparation: Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 15, 750, and 1500 ng/mL).

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis. Acetonitrile is an efficient precipitating agent.

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of the IS working solution (100 ng/mL Etravirine-¹³C₃ in acetonitrile).

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Sample Preparation Protocol start 100 µL Plasma Sample add_is Add 300 µL of IS Working Solution (Etravirine-13C3 in ACN) start->add_is vortex Vortex for 30 seconds add_is->vortex centrifuge Centrifuge at 14,000 rpm for 10 minutes at 4°C vortex->centrifuge transfer Transfer 200 µL of Supernatant centrifuge->transfer inject Inject 5 µL into LC-MS/MS System transfer->inject

Caption: Step-by-step sample preparation workflow.

LC-MS/MS Instrumentation and Conditions

Rationale: The chromatographic and mass spectrometric parameters are optimized to achieve sensitive and selective detection of Etravirine and its internal standard, with a short run time to allow for high-throughput analysis.

Liquid Chromatography
ParameterCondition
HPLC SystemAgilent 1200 series or equivalent
ColumnWaters Sunfire C18 (100 x 2.1 mm, 3.5 µm) or equivalent[5]
Mobile Phase A2 mM Ammonium Acetate in Water with 0.1% Formic Acid[1]
Mobile Phase B0.1% Formic Acid in Methanol[1]
Flow Rate0.3 mL/min[1][5]
Injection Volume5 µL
Column Temperature40°C
Gradient Program(Example) 0-0.5 min (40% B), 0.5-3.0 min (40-95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (95-40% B), 4.1-5.0 min (40% B)
Mass Spectrometry
ParameterCondition
Mass SpectrometerAB Sciex API 4000 or equivalent triple quadrupole[6]
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550°C
Ion Spray Voltage5500 V
Multiple Reaction Monitoring (MRM) TransitionsSee Table below
Dwell Time100 ms
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Etravirine436.1163.339
Etravirine-¹³C₃439.1166.3~39 (to be optimized)

Note on MRM Transitions: The precursor ion for Etravirine corresponds to its protonated molecule [M+H]⁺. The product ion is a characteristic fragment.[1][6] For Etravirine-¹³C₃, the precursor ion is shifted by +3 Da due to the three ¹³C atoms. The corresponding fragment ion containing the ¹³C atoms will also be shifted by +3 Da. The collision energy for the internal standard should be optimized but is expected to be very similar to that of the unlabeled analyte.

Method Validation

Rationale: A rigorous validation process is essential to demonstrate that the analytical method is reliable, reproducible, and fit for its intended purpose. The validation should be performed in accordance with the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995[6]
Accuracy The closeness of the mean test results to the true concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)[7]
Precision The closeness of agreement among a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)[7]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Recovery The extraction efficiency of an analytical method.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentrations should be within ±15% of the nominal concentration.
Example Validation Data (Hypothetical)

Linearity:

Concentration (ng/mL)5105010050010002000
Mean Back-Calculated Concentration (ng/mL) 4.810.549.2101.1505.3989.72015.4
Accuracy (%) 96.0105.098.4101.1101.199.0100.8
\multicolumn{7}{c}{0.998}

Intra- and Inter-Day Accuracy and Precision:

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (CV%)Inter-Day Accuracy (%)Inter-Day Precision (CV%)
Low 15102.34.5104.16.8
Medium 75098.73.199.54.2
High 1500101.52.8100.83.5

Application to Pharmacokinetic Studies

This validated method can be confidently applied to determine the pharmacokinetic profile of Etravirine in clinical trial subjects or patients undergoing therapeutic drug monitoring. The high sensitivity and specificity of the LC-MS/MS method allow for accurate characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and robust platform for the quantitative analysis of Etravirine in human plasma. The use of a stable isotope-labeled internal standard, Etravirine-¹³C₃, ensures the highest level of accuracy and precision, making this method suitable for regulated bioanalysis in both research and clinical settings. The simple protein precipitation sample preparation and rapid chromatographic run time also contribute to a high-throughput workflow.

References

  • He, Y., et al. (2011). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 614-619. Available at: [Link]

  • Quaranta, S., et al. (2009). Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples. Therapeutic Drug Monitoring, 31(6), 727-734. Available at: [Link]

  • Bhavyasri, N., et al. (2015). Quantification of Etravirine in Rat Plasma by LC-MS/MS and Application to a Pharmacokinetic Study. Journal of Scientific Research and Reports, 8(4), 1-10. Available at: [Link]

  • Prathipati, S., et al. (2017). LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots. Journal of Pharmaceutical and Biomedical Analysis, 145, 126-133. Available at: [Link]

  • International Journal of Science and Research Archive. (2025). Analytical method development and validation of antiviral drugs for HIV. Available at: [Link]

  • U.S. Food and Drug Administration. (2011). Clinical Pharmacology Review: Etravirine. Available at: [Link]

  • Jacob, C. C., et al. (2018). High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches. European Journal of Pharmaceutical Sciences, 119, 143-154. Available at: [Link]

  • Pharmacophore. (2015). Development and Validation of a Simple, Rapid and Sensitive LC-MS/MS Method for the Determination of Acyclovir in Human Plasma. Available at: [Link]

  • Damle, M., & Kulkarni, S. (2017). Determination of Etravirine in Human Plasma by HPLC. Indo American Journal of Pharmaceutical Sciences, 4(06), 1657-1664. Available at: [Link]

  • Sree, N., et al. (2024). Simultaneous Quantification of Doravirine, Lamivudine, and Tenofovir Disoproxil Fumarate in Human Plasma by UPLC-MS/MS: Method Development and Validation. Journal of Applied Pharmaceutical Science, 14(08), 1-11. Available at: [Link]

  • Verheijen, M. V., et al. (2019). Development and Validation of a Bioanalytical Method for the Simultaneous Determination of 14 Antiretroviral Drugs using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Mass Spectrometry, 54(1), 53-65. Available at: [Link]

  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), 001-008. Available at: [Link]

  • Rohan, L. C., et al. (2013). Simultaneous Measurement of Etravirine, Maraviroc and Raltegravir in Pigtail Macaque Plasma, Vaginal Secretions and Vaginal Tissue using a LC-MS/MS Assay. Journal of Pharmaceutical and Biomedical Analysis, 86, 137-144. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Use of Etravirine-13C3 in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Etravirine-13C3 in cell culture experiments. This document outlines the fundam...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Etravirine-13C3 in cell culture experiments. This document outlines the fundamental principles, detailed protocols, and data analysis strategies to leverage the unique advantages of stable isotope labeling in virology and drug metabolism studies.

Introduction: The Significance of Etravirine and Its Stable Isotope-Labeled Form

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection, particularly in treatment-experienced patients.[1][2] Its mechanism of action involves non-competitive binding to a hydrophobic pocket in the HIV-1 reverse transcriptase, an essential enzyme for viral replication.[3][4] This binding induces a conformational change in the enzyme, ultimately inhibiting its function and preventing the conversion of viral RNA into DNA.[5][6][7][8][9] Etravirine's flexible chemical structure allows it to be effective against viral strains that have developed resistance to first-generation NNRTIs.[2]

The introduction of Etravirine-13C3, a stable isotope-labeled version of the drug, offers significant advantages for in vitro research. The three Carbon-13 atoms serve as a robust tracer, enabling precise quantification and differentiation from endogenous molecules of the same nominal mass. This is particularly valuable for:

  • Pharmacokinetic and Metabolism Studies: Accurately tracing the uptake, metabolism, and clearance of Etravirine within cellular models.

  • Drug-Drug Interaction Studies: Investigating the influence of other compounds on Etravirine's metabolic pathways.

  • Internal Standard for Mass Spectrometry: Serving as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis, ensuring high accuracy and precision in quantifying unlabeled Etravirine.[10][11]

These application notes will provide the necessary protocols to harness the full potential of Etravirine-13C3 in your research.

Mechanism of Action of Etravirine

Etravirine is a diarylpyrimidine (DAPY) derivative that exhibits a high genetic barrier to the development of resistance.[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs like Etravirine do not require intracellular phosphorylation to become active.[12] They bind to an allosteric site on the reverse transcriptase enzyme, distinct from the active site where nucleosides bind. This binding event distorts the enzyme's structure, rendering it incapable of polymerizing DNA from the viral RNA template.[4]

Etravirine_MoA Mechanism of Action of Etravirine cluster_virus HIV-1 Virus cluster_cell Host Cell (e.g., CD4+ T-cell) Viral RNA Viral RNA RT Reverse Transcriptase (RT) Viral RNA->RT template Viral DNA Viral DNA RT->Viral DNA Reverse Transcription Provirus Provirus (Integrated into host DNA) Viral DNA->Provirus Integration Etravirine Etravirine-13C3 Etravirine->RT Allosteric Binding

Caption: Etravirine allosterically inhibits HIV-1 reverse transcriptase.

Experimental Protocols

Materials and Reagents
  • Etravirine-13C3 (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Appropriate cell line (e.g., T-cell lines like CEM or MT-4, or C8166-R5 for broader tropism)[13]

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well cell culture plates

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., 10% Triton X-100 in acidic isopropanol)

  • Microplate reader

Preparation of Etravirine-13C3 Stock Solution

Causality: Etravirine is poorly soluble in aqueous solutions, necessitating the use of an organic solvent like DMSO to create a concentrated stock solution for accurate dilution into cell culture media.

  • Aseptically prepare a 10 mM stock solution of Etravirine-13C3 in sterile DMSO.

  • Gently vortex until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.[14]

Determination of Cytotoxicity (MTT Assay)

Causality: Before conducting antiviral or metabolic assays, it is crucial to determine the concentration range of Etravirine-13C3 that is non-toxic to the host cells. The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.[15][16][17][18]

  • Seed the chosen cell line into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[19]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of Etravirine-13C3 from the stock solution in complete medium. A suggested starting range is from 100 µM down to 0.01 µM.

  • Add 100 µL of the diluted Etravirine-13C3 solutions to the corresponding wells. Include wells with untreated cells (vehicle control with DMSO concentration matching the highest drug concentration) and wells with medium only (background control).

  • Incubate the plate for a period relevant to your planned experiment (e.g., 48-72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration with minimal to no cytotoxicity should be used in subsequent experiments.

In Vitro Antiviral Activity Assay

Causality: This protocol determines the efficacy of Etravirine-13C3 in inhibiting HIV-1 replication in a cell culture model. The endpoint is typically the measurement of a viral protein, such as p24 antigen, in the culture supernatant.[13]

  • Seed target cells (e.g., MT-4 or activated peripheral blood mononuclear cells) in a 96-well plate.

  • Prepare serial dilutions of Etravirine-13C3 in complete medium.

  • Add the diluted compound to the cells.

  • Infect the cells with a known amount of HIV-1 virus stock. Include uninfected and untreated infected controls.

  • Incubate the plate for 4-7 days at 37°C.

  • On the day of harvest, collect the cell culture supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercially available ELISA kit.

  • Calculate the 50% effective concentration (EC50), which is the concentration of Etravirine-13C3 that inhibits viral replication by 50%. In vitro, the EC50 for wild-type HIV-1 in T-cell lines is typically in the low nanomolar range (0.9 to 5.5 nmol/L).[1]

Protocol for Cellular Uptake and Metabolism Studies

Causality: The stable isotope label in Etravirine-13C3 allows for precise measurement of its intracellular concentration and the identification of its metabolites by mass spectrometry, distinguishing it from any endogenous compounds.

  • Seed cells in larger format plates (e.g., 6-well plates) to obtain sufficient cell numbers for analysis.

  • Treat the cells with a non-toxic concentration of Etravirine-13C3 determined from the MTT assay.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), harvest the cells.

  • Wash the cells three times with ice-cold PBS to remove any extracellular drug.

  • Lyse the cells using an appropriate method (e.g., sonication in a methanol/water solution).

  • Prepare the cell lysates for LC-MS/MS analysis. This typically involves protein precipitation with an organic solvent like acetonitrile.

  • Analyze the samples by LC-MS/MS to quantify the intracellular concentration of Etravirine-13C3 and identify any potential metabolites. The precursor/product ion transition for Etravirine is m/z 435.9→163.6.[10] The transition for Etravirine-13C3 will be shifted by +3 Da.

Data Presentation and Analysis

Sample Cytotoxicity Data
Etravirine-13C3 (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100%
0.11.2398.4%
11.2096.0%
101.1592.0%
500.8870.4%
1000.4536.0%
Experimental Workflow Visualization

experimental_workflow Experimental Workflow for Etravirine-13C3 cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis prep_stock Prepare Etravirine-13C3 Stock Solution (DMSO) cytotoxicity Determine Cytotoxicity (MTT Assay) prep_stock->cytotoxicity antiviral Antiviral Assay (p24 ELISA) prep_stock->antiviral uptake Uptake/Metabolism Study prep_stock->uptake cell_culture Culture and Seed Target Cells cell_culture->cytotoxicity cell_culture->antiviral cell_culture->uptake data_analysis Data Analysis (EC50, % Viability) cytotoxicity->data_analysis antiviral->data_analysis lcms LC-MS/MS Analysis uptake->lcms metabolite_id Metabolite Identification lcms->metabolite_id

Caption: A generalized workflow for cell-based assays using Etravirine-13C3.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for utilizing Etravirine-13C3 in a variety of cell culture-based research applications. The use of this stable isotope-labeled compound, in conjunction with sensitive analytical techniques like mass spectrometry, will undoubtedly contribute to a deeper understanding of its antiviral properties, metabolic fate, and potential for drug-drug interactions. Future studies could involve using Etravirine-13C3 in more complex co-culture systems, 3D cell models, or in primary patient-derived cells to further elucidate its mechanism of action in a more physiologically relevant context.

References

  • Profile of etravirine for the treatment of HIV infection. (2010). Therapeutics and Clinical Risk Management, 6, 55–64. [Link]

  • Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance. (2004). Journal of Clinical Microbiology, 42(6), 2347–2359. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. (2020). Clinical Pharmacokinetics, 59(11), 1367–1381. [Link]

  • LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. (2010). Journal of Chromatography B, 878(31), 3237–3241. [Link]

  • A new reporter cell line to monitor HIV infection and drug susceptibility in vitro. (1997). Proceedings of the National Academy of Sciences, 94(25), 13859–13864. [Link]

  • Etravirine. Friedreich's Ataxia Research Alliance. [Link]

  • Etravirine. Wikipedia. [Link]

  • Etravirine: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • Pharmacology of Etravirine ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). Pharmacology, 1-2. [Link]

  • [Chemical characteristics, mechanism of action and antiviral activity of etravirine]. (2009). Enfermedades Infecciosas y Microbiologia Clinica, 27 Suppl 1, 2-7. [Link]

  • Etravirine (oral route). Mayo Clinic. [Link]

  • Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. (2014). Analytical Chemistry, 86(11), 5528–5535. [Link]

  • Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. (2011). Viruses, 3(8), 1322–1343. [Link]

  • Role of etravirine in the management of treatment-experienced patients with human immunodeficiency virus type 1. (2009). Pharmacotherapy, 29(4), 421–434. [Link]

  • Effects of Etravirine on the Pharmacokinetics of the Integrase Inhibitor S/GSK1265744. (2013). Antimicrobial Agents and Chemotherapy, 57(6), 2772–2777. [Link]

  • Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction. (2016). Clinical Biochemistry, 49(7-8), 580-586. [Link]

  • Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). NIH. [Link]

  • Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. (2017). Methods in Molecular Biology, 1641, 1-13. [Link]

  • Etravirine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Etravirine: Key Safety & Patient Guidance. Drugs.com. [Link]

  • Etravirine Patient Drug Record. NIH. [Link]

  • How NNRTIs Work. International Association of Providers of AIDS Care. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (2025). Nature Protocols, 1(6), 2650-2660. [Link]

  • Establishment of novel cell lines latently infected with human immunodeficiency virus 1. (2014). Frontiers in Microbiology, 5, 47. [Link]

  • Quantification of Etravirine in Rat Plasma by LC-MS/MS and Application to a Pharmacokinetic Study. (2015). Journal of Scientific Research & Reports, 8(4), 1-10. [Link]

  • Etravirine: clinical review of a treatment option for HIV type-1-infected patients with non-nucleoside reverse transcriptase inhibitor resistance. (2010). Antiviral Therapy, 15(6), 803-816. [Link]

  • Single-cell understanding of HIV persistence. Ya-Chi Ho Lab. [Link]

  • Mechanisms of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). (2013). YouTube. [Link]

  • Label: ETRAVIRINE tablet. DailyMed. [Link]

  • Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. (2019). Molecules, 24(16), 2947. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Stable isotope labeling by amino acids in cell culture. Taylor & Francis. [Link]

  • Reverse Transcriptase Inhibitors. (2023). StatPearls. [Link]

  • Understanding the Immune Response to Viral Infections With Mass Spectrometry. (2025). MS-OMICS. [Link]

  • HIV-1 indicator cell lines. (1991). AIDS, 5(2), 153-158. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

  • Etravirine: Uses, Side Effects & Dosage. Healio. [Link]

Sources

Method

Application Note: High-Precision Bioanalysis of Etravirine in Clinical Plasma Using Etravirine-13C3 as an Internal Standard

Abstract This application note details the protocol for the quantification of Etravirine (TMC125), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), in human plasma. The method utilizes Etraviri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the quantification of Etravirine (TMC125), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), in human plasma. The method utilizes Etravirine-13C3 as the internal standard (IS) to ensure regulatory compliance with FDA and EMA bioanalytical guidelines. Unlike deuterated analogs, Etravirine-13C3 eliminates chromatographic isotope effects, providing superior correction for matrix-induced ionization suppression—a critical requirement for the highly lipophilic (logP > 5) and high-protein-binding (>99%) nature of Etravirine.[1]

Introduction & Scientific Rationale

The Clinical Challenge

Etravirine is a cornerstone therapy for treatment-experienced HIV-1 patients with resistance to first-generation NNRTIs.[1] However, its physicochemical properties present significant bioanalytical challenges:

  • High Lipophilicity (logP ~5.2): Leads to non-specific binding to plasticware and LC system components (carryover risk).[1]

  • Matrix Interference: High plasma protein binding (>99.9%) requires aggressive extraction techniques that often co-extract phospholipids, causing ion suppression.[1]

Why Etravirine-13C3? (The "Deuterium Effect" Problem)

In clinical trials, the accuracy of pharmacokinetic (PK) data is paramount. While Deuterated (D) standards are cheaper, they often suffer from the Deuterium Isotope Effect , where the C-D bond is slightly shorter and less lipophilic than the C-H bond. This causes the deuterated IS to elute slightly earlier than the analyte.

  • The Risk: If the IS elutes earlier, it does not experience the exact same matrix suppression as the analyte at the moment of ionization.

  • The 13C3 Solution: Carbon-13 isotopes add mass without altering the bond length or lipophilicity significantly.[1] Etravirine-13C3 co-elutes perfectly with native Etravirine, ensuring that any suppression affecting the drug also affects the IS equally. This "lock-step" ionization is the gold standard for FDA-compliant methods [1, 2].[1]

Experimental Protocol

Materials & Reagents[1]
  • Analyte: Etravirine (Reference Standard, >99% purity).

  • Internal Standard: Etravirine-13C3 (Isotopic Purity >99%).[1]

  • Matrix: Drug-free human plasma (K2EDTA).[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.[1]

Stock Solution Preparation[1]
  • Solubility Note: Etravirine is practically insoluble in water.[1]

  • Master Stock: Dissolve Etravirine and Etravirine-13C3 separately in DMSO or Methanol to 1 mg/mL.

  • Working IS Solution: Dilute the IS stock in 50:50 ACN:Water to a concentration of 500 ng/mL .

    • Critical Step: Do not use 100% aqueous diluents, or the lipophilic IS will precipitate or stick to the container walls.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Given Etravirine's high logP, LLE provides cleaner extracts than protein precipitation, removing phospholipids that cause matrix effects.[1]

  • Aliquot: Transfer 100 µL of patient plasma into a 2 mL polypropylene tube.

  • Spike IS: Add 20 µL of Etravirine-13C3 Working Solution. Vortex gently (5 sec).[1]

  • Buffer: Add 100 µL of 0.1 M Ammonium Acetate (pH 9.0) to alkalize the sample (improves extraction of basic Etravirine).

  • Extract: Add 1.5 mL of Ethyl Acetate or Methyl tert-butyl ether (MTBE).

  • Agitate: Shaker/Vortex for 10 minutes at high speed.

  • Separate: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Evaporate: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 200 µL of Mobile Phase (60:40 ACN:Water + 0.1% FA). Vortex well.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 40% B[2]

    • 3.0 min: 95% B (Ramp)[1]

    • 4.0 min: 95% B (Hold)[1]

    • 4.1 min: 40% B (Re-equilibrate)

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[2][3]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1][2]

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Etravirine 435.1 [M+H]+ 163.1 40 35

| Etravirine-13C3 | 438.1 [M+H]+ | 166.1* | 40 | 35 |[1]

*Note: The product ion 163.1 corresponds to the cyanophenyl-amino fragment.[1] If the 13C label is incorporated into this ring, the product shifts to 166.1. Always verify the transition with a product ion scan of your specific IS lot.

Workflow Visualization

The following diagram illustrates the critical path from patient sample to validated data, highlighting the role of the IS.

BioanalysisWorkflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Patient Plasma (Contains Etravirine) IS_Spike Spike Etravirine-13C3 (Internal Standard) Sample->IS_Spike LLE Liquid-Liquid Extraction (Ethyl Acetate) IS_Spike->LLE Recon Reconstitution (Mobile Phase) LLE->Recon CoElution Chromatography (Perfect Co-elution of Analyte & IS) Recon->CoElution Ionization ESI Source (Matrix Effects Corrected) CoElution->Ionization Detection MRM Detection 435->163 (Drug) 438->166 (IS) Ionization->Detection Data Quantification (Ratio: Area_Drug / Area_IS) Detection->Data

Caption: Workflow demonstrating how Etravirine-13C3 compensates for matrix effects through co-elution.

Validation Criteria (FDA/ICH M10)[1]

To validate this method for clinical use, the following parameters must be met [3, 4]:

  • Linearity:

    
     over the range of 10 ng/mL to 5000 ng/mL (weighted 
    
    
    
    ).
  • Accuracy & Precision:

    • Intra-run & Inter-run CV% must be

      
       (20% at LLOQ).[1]
      
  • IS Response Variation:

    • The IS peak area in samples should not deviate

      
       from the mean IS area in calibration standards.
      
    • Troubleshooting: If IS variation is high, check for "stickiness" in the autosampler needle.

  • Matrix Effect (ME):

    • Calculate IS-normalized ME factor.[1]

    • The IS-normalized ME should be close to 1.0, proving the 13C3 standard is correcting for suppression.

Troubleshooting Logic

High variability in Etravirine assays is often due to its poor solubility.[1] Use this logic tree to diagnose issues.

Troubleshooting Start Issue: High Variation (CV > 15%) CheckIS Is IS Response Consistent? Start->CheckIS CheckRT Is Retention Time Stable? CheckIS->CheckRT Yes Solubility Solubility Issue: Add 50% Organic to Wash CheckIS->Solubility No (Low Area) CheckRec Check Recovery CheckRT->CheckRec Yes Column Column Aging: Replace Column CheckRT->Column No (Drifting) CheckRec->Solubility Poor Pipetting Technique Error: Check Pipettes CheckRec->Pipetting Good

Caption: Decision tree for diagnosing high CV% in Etravirine bioanalysis, focusing on solubility.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][4] [Link]

  • ICH Harmonised Guideline. (2019).[1] Bioanalytical Method Validation M10. International Council for Harmonisation.[1][4] [Link]

  • Qi, B., et al. (2010). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Chromatography B. [Link]

  • PubChem. (2024).[1] Etravirine Compound Summary. National Library of Medicine.[1] [Link][1]

Sources

Application

Application Note: Advanced Sample Preparation Strategies for the Accurate Quantification of Etravirine-¹³C₃ by LC-MS/MS

Abstract This comprehensive guide provides detailed protocols and expert insights into the critical sample preparation techniques for the analysis of Etravirine and its stable isotope-labeled internal standard, Etravirin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights into the critical sample preparation techniques for the analysis of Etravirine and its stable isotope-labeled internal standard, Etravirine-¹³C₃, in biological matrices. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the scientific rationale behind methodological choices. We will explore protein precipitation, liquid-liquid extraction, and solid-phase extraction, offering step-by-step instructions and discussing the advantages and limitations of each approach. The overarching goal is to equip the reader with the knowledge to develop and validate robust, accurate, and reproducible bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies of Etravirine.

Introduction: The Clinical Significance of Etravirine Monitoring

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the treatment of human immunodeficiency virus type 1 (HIV-1) infections, particularly against strains resistant to first-generation NNRTIs[1]. Therapeutic drug monitoring (TDM) of Etravirine is crucial for optimizing patient outcomes, as sub-optimal plasma concentrations can lead to therapeutic failure and the development of drug resistance, while excessively high levels may increase the risk of adverse effects. Accurate quantification of Etravirine in biological matrices, such as plasma, is therefore essential. The use of a stable isotope-labeled internal standard, such as Etravirine-¹³C₃, is the gold standard in quantitative mass spectrometry-based bioanalysis. It ensures the highest degree of accuracy and precision by compensating for variations in sample preparation and instrument response.

Physicochemical Properties of Etravirine: A Foundation for Method Development

A thorough understanding of Etravirine's physicochemical properties is fundamental to designing an effective sample preparation strategy. These properties dictate its behavior in biological matrices and its extractability using different solvents and sorbents.

PropertyValue/DescriptionImplication for Sample Preparation
Molecular Weight 435.28 g/mol Standard molecular weight for a small molecule drug.
Lipophilicity (Log P) > 5Highly lipophilic, indicating good solubility in organic solvents and strong binding to plasma proteins.[1][2]
Aqueous Solubility Practically insoluble in aqueous media (pH 1.2 to 6.8).[3]Requires organic solvents for extraction from aqueous biological fluids.
Protein Binding ~99.9%Extensive binding to plasma proteins necessitates a robust method to disrupt this interaction for accurate quantification of total drug concentration.[4]
pKa 3.75As a weak base, its ionization state can be manipulated by adjusting the pH of the sample matrix to optimize extraction.[1][2]
Solubility in Organic Solvents Soluble in DMSO and dimethylformamide (DMF).[5]Provides options for preparing stock solutions and for solvents to be used in extraction protocols.

The high lipophilicity and extensive protein binding of Etravirine are the most critical factors influencing the choice of sample preparation technique. Methods must effectively liberate the drug from proteins and efficiently extract it from the aqueous biological matrix into a cleaner solvent suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Role of Etravirine-¹³C₃ as an Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) like Etravirine-¹³C₃ is paramount for mitigating variability during sample processing and analysis. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This ensures that it co-elutes chromatographically with the analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer. Any loss of analyte during extraction or variability in injection volume will be mirrored by the SIL-IS, allowing for accurate correction and leading to highly precise and accurate quantification.

Sample Preparation Methodologies

The choice of sample preparation technique is a balance between the desired level of sample cleanup, throughput, and the specific requirements of the analytical method. For Etravirine, the most commonly employed techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6][7]

Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is often favored for high-throughput applications due to its simplicity.

Causality Behind Experimental Choices:

  • Precipitating Agent: Acetonitrile is a common choice as it is highly effective at precipitating plasma proteins and is compatible with reversed-phase liquid chromatography. Methanol can also be used.

  • Solvent-to-Plasma Ratio: A ratio of at least 3:1 (v/v) of organic solvent to plasma is typically required to ensure complete protein precipitation.

  • Vortexing and Centrifugation: Thorough vortexing ensures intimate mixing of the solvent and plasma, leading to efficient protein crashing. High-speed centrifugation is then used to pellet the precipitated proteins, yielding a clear supernatant containing the analyte.

Experimental Protocol: Protein Precipitation

  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of Etravirine-¹³C₃ working solution (in an organic solvent like methanol or acetonitrile) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): To increase sensitivity and ensure compatibility with the mobile phase, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is then reconstituted in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Final Centrifugation: Centrifuge the reconstituted sample to remove any fine particulates before injection into the LC-MS/MS system.

Diagram: Protein Precipitation Workflow

Protein Precipitation Workflow Start Plasma Sample + Etravirine-¹³C₃ IS AddSolvent Add Acetonitrile (3:1 v/v) Start->AddSolvent Vortex Vortex to Precipitate Proteins AddSolvent->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: A streamlined workflow for protein precipitation of plasma samples.

Liquid-Liquid Extraction (LLE)

LLE is a more selective technique than PPT, providing a cleaner extract by partitioning the analyte into an immiscible organic solvent.

Causality Behind Experimental Choices:

  • Extraction Solvent: Due to Etravirine's high lipophilicity, water-immiscible organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are effective for extraction.[1] The choice of solvent can be optimized to maximize recovery and minimize the extraction of endogenous interferences.

  • pH Adjustment: While not always necessary for a highly lipophilic compound like Etravirine, adjusting the pH of the aqueous phase to be at least 2 pH units above the pKa of the basic analyte (pKa = 3.75) can ensure it is in its neutral form, thereby maximizing its partitioning into the organic solvent. However, for Etravirine, extraction is often performed at neutral pH.

  • Back Extraction (Optional): For even cleaner samples, a back-extraction step can be included. The analyte is extracted from the organic phase into an acidic aqueous phase, the organic layer containing neutral interferences is discarded, and then the pH of the aqueous phase is raised to make the analyte neutral again for re-extraction into a fresh organic solvent.

Experimental Protocol: Liquid-Liquid Extraction

  • Sample Aliquoting and IS Spiking: To 100 µL of plasma in a glass tube, add the Etravirine-¹³C₃ internal standard.

  • pH Adjustment (Optional): Add a small volume of a basic buffer (e.g., 0.1 M sodium carbonate) to raise the pH.

  • Addition of Extraction Solvent: Add 500 µL of ethyl acetate.[2]

  • Extraction: Vortex the mixture for 2-5 minutes to facilitate the transfer of Etravirine into the organic phase.

  • Phase Separation: Centrifuge at a moderate speed (e.g., 3,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer or the proteinaceous interface.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

Diagram: Liquid-Liquid Extraction Workflow

Liquid-Liquid Extraction Workflow Start Plasma Sample + IS AddSolvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) Start->AddSolvent Vortex Vortex for Extraction AddSolvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge CollectOrganic Collect Organic Layer Centrifuge->CollectOrganic Evaporate Evaporate to Dryness CollectOrganic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: The sequential steps involved in a typical liquid-liquid extraction protocol.

Solid-Phase Extraction (SPE)

SPE offers the highest degree of selectivity and concentration, resulting in the cleanest extracts and often the best sensitivity.

Causality Behind Experimental Choices:

  • Sorbent Chemistry: For the highly lipophilic Etravirine, a reversed-phase sorbent (e.g., C8 or C18) is an excellent choice. Polymeric sorbents can also offer high capacity and stability across a wide pH range.

  • Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) to wet the stationary phase and activate it for interaction with the analyte.

  • Equilibration: The sorbent is then equilibrated with an aqueous solution (e.g., water or a buffer) to prepare it for the application of the aqueous sample.

  • Loading: The pre-treated plasma sample is loaded onto the SPE cartridge. The flow rate should be slow enough to allow for efficient retention of the analyte.

  • Washing: A wash step with a weak solvent (e.g., a low percentage of organic in water) is crucial for removing endogenous interferences that are less strongly retained than Etravirine.

  • Elution: A strong organic solvent is used to disrupt the interaction between Etravirine and the sorbent, eluting it from the cartridge.

Experimental Protocol: Solid-Phase Extraction

  • Sample Pre-treatment: Dilute the plasma sample (e.g., 100 µL) with an acidic solution (e.g., 2% phosphoric acid in water) to a final volume of 500 µL. Add the Etravirine-¹³C₃ internal standard.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Etravirine and the internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Diagram: Solid-Phase Extraction Workflow

Solid-Phase Extraction Workflow cluster_0 SPE Cartridge Steps Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (5% Methanol) Load->Wash Elute 5. Elute (Methanol) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Start Pre-treated Plasma Sample + IS Start->Load Reconstitute Reconstitute Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: The systematic stages of solid-phase extraction for optimal sample cleanup.

Method Comparison and Selection

The choice of sample preparation method will depend on the specific goals of the analysis.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Selectivity LowModerateHigh
Recovery Generally high, but can be variable.High and reproducible.Very high and reproducible.
Matrix Effects High potential for ion suppression.Reduced matrix effects compared to PPT.Lowest potential for matrix effects.
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Method Development MinimalModerateCan be extensive

For routine therapeutic drug monitoring where high throughput is essential, protein precipitation may be sufficient, especially when coupled with a robust LC-MS/MS system. For pharmacokinetic studies requiring the lowest limits of quantification and the highest data quality, solid-phase extraction is the preferred method. Liquid-liquid extraction offers a good compromise between cleanup efficiency and ease of use.

Conclusion

The successful analysis of Etravirine in biological matrices is critically dependent on the sample preparation strategy. A thorough understanding of the drug's physicochemical properties, particularly its high lipophilicity and extensive protein binding, is essential for developing a robust and reliable method. The use of a stable isotope-labeled internal standard like Etravirine-¹³C₃ is non-negotiable for achieving the highest levels of accuracy and precision. This guide has provided detailed protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction, along with the scientific rationale behind each approach. By carefully considering the analytical requirements, researchers can select and optimize the most appropriate sample preparation technique to generate high-quality data for their clinical and research needs.

References

  • Kakkar, S., et al. (2013). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Chromatography B, 941, 68-74. [Link]

  • Al-Majdoub, Z. R., et al. (2014). Oral Liquid Formulation of Etravirine for Enhanced Bioavailability. Journal of Bioequivalence & Bioavailability, 6(2), 52-58. [Link]

  • Kumar, A., et al. (2023). Analytical method development and validation of antiviral drugs for HIV. International Journal of Science and Research Archive, 10(01), 1618–1646. [Link]

  • Quaranta, S., et al. (2009). Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples. Therapeutic Drug Monitoring, 31(6), 715-722. [Link]

  • Huart, A., et al. (2016). Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction. Journal of Pharmaceutical and Biomedical Analysis, 117, 437-444. [Link]

  • Bhavyasri, V., et al. (2015). Quantification of Etravirine in Rat Plasma by LC-MS/MS and Application to a Pharmacokinetic Study. Journal of Scientific Research and Reports, 8(4), 1-10. [Link]

  • D'Avolio, A., et al. (2007). A new assay based on solid-phase extraction procedure with LC-MS to measure plasmatic concentrations of tenofovir and emtricitabine in HIV infected patients. Journal of analytical toxicology*, 31(7), 409-414. [Link]

  • Zolotov, S. A., et al. (2021). Study of the physicochemical properties of the etravirine substance. Drug development & registration, 10(3), 63-71. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • Agilent Technologies. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Sharma, C., & Jain, A. (2023). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 108-114. [Link]

Sources

Method

Application Notes &amp; Protocols: Unraveling Drug Fate with Etravirine-13C3

Introduction: The Challenge of Clarity in Metabolite Identification Etravirine (ETR) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the management of HIV-1 infection, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Clarity in Metabolite Identification

Etravirine (ETR) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the management of HIV-1 infection, particularly against strains with resistance to first-generation NNRTIs.[1] Its metabolic pathway is complex, primarily involving cytochrome P450 (CYP) enzymes CYP3A4, CYP2C9, and CYP2C19, followed by glucuronidation of the resulting hydroxylated metabolites.[2][3] A thorough understanding of this biotransformation is critical for predicting drug-drug interactions, assessing safety, and understanding inter-individual variability in patient response.

Traditional drug metabolism studies often face a significant hurdle: distinguishing true drug-related metabolites from endogenous matrix components or analytical artifacts. This ambiguity can consume valuable resources and delay development timelines. The use of stable isotope-labeled (SIL) compounds, such as Etravirine-13C3, provides an elegant and definitive solution to this challenge. By incorporating three ¹³C atoms into the Etravirine molecule, we create a chemical tracer that is biochemically indistinguishable from the parent drug but easily identifiable by mass spectrometry.[4][5] This application note provides a comprehensive guide, including detailed protocols, for leveraging Etravirine-13C3 in drug metabolism research to achieve unambiguous metabolite identification and profiling.

The Foundational Principle: Stable Isotope Labeling in DMPK

The use of non-radioactive, stable isotopes is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies.[6] The technique involves replacing one or more atoms in a drug molecule with their heavier stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N).[5]

The core advantages of this approach are:

  • Mass-Based Differentiation: The labeled drug and all its subsequent metabolites will have a distinct mass shift compared to their unlabeled counterparts.[7] When analyzed by mass spectrometry (MS), this creates a characteristic isotopic doublet or pattern, a clear signature that confirms the compound's origin from the administered drug.

  • Co-elution and Identical Ionization: The SIL compound has virtually identical physicochemical properties to the unlabeled drug. This ensures it behaves the same way during chromatographic separation and ionization in the mass spectrometer, simplifying analysis.

  • Reduced Matrix Interference: The unique mass of the labeled metabolites allows them to be clearly distinguished from the dense chemical noise of biological matrices like plasma or microsomal incubations.

  • Quantitative Accuracy: Etravirine-13C3 is an ideal internal standard for quantitative bioanalysis, as it corrects for variations in sample extraction and instrument response, leading to highly accurate and precise measurements.[7]

An Overview of Etravirine Biotransformation

Etravirine undergoes extensive hepatic metabolism. The primary routes of biotransformation are oxidative reactions mediated by CYP enzymes, followed by Phase II conjugation.[3][8]

  • Phase I Metabolism: The main metabolic pathways involve oxidation. CYP2C19 is primarily responsible for forming the major monohydroxylated and dihydroxylated metabolites on the dimethylbenzonitrile moiety.[8][9] CYP3A4 also contributes by forming other monohydroxylated products.[9] Interestingly, CYP2C9 appears to work in concert with CYP3A4 to generate minor dihydroxylated metabolites.[9]

  • Phase II Metabolism: The hydroxylated metabolites are subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble compounds that can be readily excreted.[2]

Given this complex, multi-enzyme pathway, definitively tracking the fate of the parent molecule is essential.

The Etravirine-13C3 Advantage: A Practical Toolkit

Using Etravirine-13C3 provides a fixed mass increase of +3.001 Da (3 x 1.00335 Da, the mass difference between ¹³C and ¹²C) over the unlabeled compound. This consistent mass shift is maintained in every metabolite that retains the labeled portion of the molecule, acting as an irrefutable tag.

Data Presentation: Mass Shift Analysis

The table below illustrates the expected mass differences for Etravirine and its primary metabolites, which is the key principle for data analysis in LC-MS experiments.

CompoundChemical Formula (Unlabeled)Monoisotopic Mass (Unlabeled)Monoisotopic Mass (¹³C₃ Labeled)Mass Shift (Da)
Etravirine (Parent) C₂₀H₁₅BrN₆O434.0545437.0646+3.0101
Monohydroxy-Etravirine C₂₀H₁₅BrN₆O₂450.0494453.0595+3.0101
Dihydroxy-Etravirine C₂₀H₁₅BrN₆O₃466.0444469.0545+3.0101
Glucuronide Conjugate C₂₆H₂₃BrN₆O₈626.0815629.0916+3.0101

Note: Masses are calculated for the most abundant isotopes and will be used to configure the mass spectrometer for detection.

Experimental Protocols: From Benchtop to In Vivo

As a Senior Application Scientist, the following protocols are presented not just as steps, but as self-validating systems. The rationale behind key choices is explained to ensure robust and reproducible outcomes. These protocols adhere to the principles outlined in FDA guidance for in vitro metabolism studies.[10][11]

Mandatory Visualization: General In Vitro Metabolism Workflow

The following diagram outlines the universal workflow for the in vitro experiments described below.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis A Prepare Stock Solutions: - Etravirine-13C3 (e.g., 10 mM in DMSO) - Unlabeled Etravirine (Control) - Cofactors (NADPH, UDPGA) C Pre-warm Matrix & Cofactors to 37°C A->C B Prepare Biological Matrix: - Thaw Human Liver Microsomes (HLMs) or Hepatocytes - Dilute in Buffer B->C D Initiate Reaction: Add Etravirine-13C3 to matrix (Final Conc. ~1 µM) C->D E Incubate at 37°C with shaking D->E F Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench Reaction: Add ice-cold Acetonitrile with Internal Standard F->G H Sample Processing: Centrifuge to pellet protein G->H I Extract Supernatant H->I J LC-MS/MS Analysis: - Full Scan for Metabolite ID - MS/MS for structural info I->J

Caption: High-level workflow for in vitro metabolism studies.

Protocol: In Vitro Metabolite Profiling in Human Liver Microsomes (HLMs)

Objective: To identify Phase I (CYP-mediated) metabolites of Etravirine. HLMs are a cost-effective model enriched in CYP enzymes.[12]

Materials:

  • Etravirine-13C3 (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLMs, commercial source)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Reaction Quenching Solution: Ice-cold acetonitrile (ACN)

  • Control compounds (e.g., a high-turnover and low-turnover drug for the specific HLM batch)

Procedure:

  • Preparation (on ice):

    • Thaw HLMs on ice. Dilute to a final working concentration of 0.5 mg/mL protein in phosphate buffer. Causality: This concentration is standard and balances metabolic activity with cost; keeping it on ice preserves enzyme function.[13]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a 100 µM intermediate stock of Etravirine-13C3 by diluting the 10 mM stock in buffer.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, combine the HLM suspension and phosphate buffer. Pre-warm at 37°C for 5 minutes in a shaking water bath.

    • Add the NADPH regenerating system to start the pre-incubation.

    • To initiate the metabolic reaction, add the 100 µM Etravirine-13C3 stock to achieve a final concentration of 1 µM. The final DMSO concentration should be <0.2% to avoid inhibiting enzyme activity.[14]

    • Control Wells (Critical for Validation):

      • T=0 Control: Add quenching solution before adding the drug to an aliquot. This establishes the baseline.

      • No NADPH Control: Replace the NADPH system with buffer. This confirms that metabolism is CYP-dependent.

      • Unlabeled Control: Run a parallel incubation with unlabeled Etravirine to confirm the generation of known metabolites.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot (e.g., 50 µL) of the incubation mixture.

    • Immediately quench the reaction by adding it to a tube containing 2-3 volumes (e.g., 150 µL) of ice-cold acetonitrile. Causality: Cold ACN instantly precipitates proteins (the enzymes), halting the reaction, and extracts the drug and metabolites.

  • Sample Processing & Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze samples using a high-resolution mass spectrometer to search for the characteristic isotopic doublet separated by ~3 Da.

Protocol: In Vitro Metabolism in Suspension Hepatocytes

Objective: To identify both Phase I and Phase II metabolites. Cryopreserved human hepatocytes contain a full complement of metabolic enzymes and transporters, offering a more physiologically relevant system.[15]

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • All materials from the HLM protocol (excluding NADPH system, as it's endogenous to the cells)

Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw hepatocytes in a 37°C water bath and transfer to pre-warmed medium as per the supplier's protocol.

    • Perform a cell count and viability check (e.g., using Trypan Blue). Viability should be >85%.

    • Dilute the cell suspension to a final density of 0.5-1.0 x 10⁶ viable cells/mL in incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate. Place on an orbital shaker in a 37°C, 5% CO₂ incubator to allow cells to acclimate.

    • Initiate the reaction by adding Etravirine-13C3 to a final concentration of 1 µM.

    • Controls: Include a T=0 sample and a heat-inactivated hepatocyte control to ensure observed metabolism is enzyme-mediated.

  • Sampling and Analysis:

    • Follow the same time-course sampling, quenching, and processing steps as described in the HLM protocol (Section 4.1, Steps 3-4).

    • During LC-MS/MS analysis, specifically search for the mass of the expected glucuronide conjugate (+176 Da) in addition to the oxidative metabolites.

General Protocol: In Vivo Metabolism Study (Rodent Model)

Objective: To identify metabolites formed in a whole-organism system and understand the primary routes of excretion.

Materials:

  • Etravirine-13C3 formulated in an appropriate vehicle for oral (p.o.) or intravenous (i.v.) administration.

  • Sprague-Dawley rats (or other appropriate species).

  • Metabolic cages for separate collection of urine and feces.

  • Blood collection supplies (e.g., heparinized tubes).

Procedure:

  • Dosing and Housing:

    • Acclimate animals to metabolic cages before the study begins.

    • Administer a single dose of Etravirine-13C3. A common approach is a "cassette" dose containing a 1:1 mixture of labeled and unlabeled drug.[16] Causality: The 1:1 ratio creates a highly distinctive 1:1 doublet peak in the mass spectrometer, which is unmistakable and simplifies data processing.

  • Sample Collection:

    • Blood/Plasma: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or other appropriate method. Process immediately to plasma by centrifugation and store at -80°C.

    • Urine and Feces: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h). Store frozen at -80°C.

  • Sample Processing:

    • Plasma: Perform protein precipitation by adding 3 volumes of cold ACN, then process as described previously.

    • Urine: Centrifuge to remove particulates, then dilute with mobile phase for direct injection or perform solid-phase extraction (SPE) for concentration.

    • Feces: Homogenize with a suitable solvent (e.g., ACN/water), centrifuge, and analyze the supernatant.

  • LC-MS/MS Analysis:

    • Analyze all processed samples. The primary goal is qualitative identification of all drug-related peaks based on the unique isotopic signature.

Bioanalytical Strategy and Data Interpretation

The analytical cornerstone is high-resolution liquid chromatography-mass spectrometry (LC-HRMS/MS).[17]

  • Metabolite Hunting:

    • Perform a full-scan acquisition on a high-resolution instrument (e.g., Orbitrap or TOF).

    • Use software to search the data for pairs of peaks separated by the exact mass difference of 3.0101 Da. This is the most reliable way to find all potential metabolites.

  • Structural Elucidation:

    • Once potential metabolites are flagged, perform a second injection with data-dependent MS/MS acquisition. The instrument will automatically fragment the ions of interest.

    • Compare the fragmentation pattern of the labeled metabolite to that of the unlabeled parent drug. Common fragments will confirm the core structure, while mass shifts in specific fragments can help pinpoint the site of metabolic modification.[18]

Mandatory Visualization: Etravirine Metabolic Pathway

This diagram illustrates the primary metabolic transformations to search for.

Etravirine_Metabolism ETR Etravirine-13C3 (m/z 437.06) M_OH Monohydroxy-ETR-13C3 (m/z 453.06) ETR->M_OH CYP2C19, CYP3A4 (+16 Da) M_diOH Dihydroxy-ETR-13C3 (m/z 469.05) M_OH->M_diOH CYP2C19, CYP2C9 (+16 Da) M_Gluc Glucuronide Conjugate-13C3 (m/z 629.09) M_OH->M_Gluc UGTs (+176 Da)

Caption: Key Phase I and Phase II metabolic pathways of Etravirine.

Conclusion

Etravirine-13C3 is an indispensable tool for drug metabolism research. It transforms metabolite identification from a process of inference to one of certainty. By providing an unambiguous isotopic signature, it enables researchers to rapidly and confidently map the biotransformation pathways of Etravirine, quantify metabolites with high precision, and generate the high-quality data required for regulatory submissions and advancing drug development programs. The protocols and principles outlined in this guide provide a robust framework for its successful application.

References

  • Kakuda, T. N., Schöller-Gyüre, M., & Hoetelmans, R. M. (2011). Clinical pharmacokinetics and pharmacodynamics of etravirine: an updated review. Clinical Pharmacokinetics, 50(12), 787–801. [Link]

  • Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(1). [Link]

  • Gant, T. G. (2014). Clinical pharmacokinetics and pharmacodynamics of etravirine: an updated review. AIDS reviews, 16(2), 77–88. [Link]

  • Yanakakis, L. J., & Bumpus, N. N. (2012). Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism. Drug Metabolism and Disposition, 40(4), 803–814. [Link]

  • Kassahun, K., & Tsegu, S. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(8), 1523–1544. [Link]

  • University of Liverpool. (2016). Etravirine PK Fact Sheet. HIV Drug Interactions. [Link]

  • Gant, T. G. (2014). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. AIDS Reviews, 16(2), 77-88. [Link]

  • Wikipedia. (n.d.). Etravirine. Retrieved January 26, 2026, from [Link]

  • Yacoubi, N., et al. (2010). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of chromatographic science, 48(10), 823–829. [Link]

  • Faubert, B., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols, 16(11), 5076–5098. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

  • Kassahun, K. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21(8), 1523–1544. [Link]

  • Almeida, A. M., et al. (2021). High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]

  • Al-Majdoub, Z. M., et al. (2020). The use of stable isotopes in drug metabolism studies. Journal of Labelled Compounds and Radiopharmaceuticals, 63(1), 1-13. [Link]

  • MTT-Silyba. (n.d.). In vitro metabolism: for the selection of your lead compounds. [Link]

  • Rajoli, R. K. R., & Jalluri, C. (2017). Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment. Expert Opinion on Drug Metabolism & Toxicology, 13(12), 1247-1257. [Link]

  • U.S. Food and Drug Administration. (2020). M12 Drug Interaction Studies. [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Gajula, S. N. R., et al. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Yanakakis, L. J., & Bumpus, N. N. (2012). Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism. Drug metabolism and disposition: the biological fate of chemicals, 40(4), 803–814. [Link]

  • Pilařová, V., et al. (2018). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 23(10), 2568. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

  • Chu, X., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and an Industry Perspective. The AAPS Journal, 15(3), 629–645. [Link]

  • Al-Majdoub, Z. M., et al. (2020). The use of stable isotopes in drug metabolism studies. Journal of Labelled Compounds and Radiopharmaceuticals, 63(1), 1-13. [Link]

  • Zhang, G. F., et al. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8, 757827. [Link]

  • Wikipedia. (n.d.). Management of HIV/AIDS. Retrieved January 26, 2026, from [Link]

  • U.S. Food and Drug Administration. (2017). Guidance for Industry: drug interactions, in vitro and in vivo. [Link]

  • Yacoubi, N., et al. (2010). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of chromatographic science, 48(10), 823–829. [Link]

  • Chow, E. C., & Pang, K. S. (2013). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current drug metabolism, 14(9), 926–944. [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]

Sources

Application

Using Etravirine-13C3 for metabolite identification

Application Note & Protocol Topic: Streamlining Metabolite Identification: A Protocol for Utilizing Etravirine-13C3 with High-Resolution LC-MS/MS Audience: Researchers, scientists, and drug development professionals. Abs...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Streamlining Metabolite Identification: A Protocol for Utilizing Etravirine-13C3 with High-Resolution LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

Metabolite identification is a critical step in drug development, providing essential insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which directly impacts its safety and efficacy. However, distinguishing drug-related metabolites from endogenous background ions in complex biological matrices presents a significant analytical challenge. This application note details a robust methodology leveraging stable isotope labeling (SIL) to overcome this hurdle. We present a comprehensive protocol for the use of Etravirine-13C3, a stable isotope-labeled analogue of the non-nucleoside reverse transcriptase inhibitor Etravirine, for unambiguous metabolite identification in in vitro systems using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of three ¹³C atoms introduces a unique mass signature, enabling drug-related material to be rapidly and confidently distinguished from the biological background, thereby accelerating metabolite structural elucidation and profiling.

Introduction: The Challenge of Metabolite Profiling

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Like most xenobiotics, it undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes in the liver, including CYP3A4, CYP2C9, and CYP2C19.[2][3] The primary metabolic pathways involve oxidation of the dimethylbenzonitrile moiety to form hydroxylated metabolites, which can be further conjugated, for instance, by glucuronidation.[4][5]

Identifying these metabolites in complex biological samples (e.g., plasma, urine, or microsomal incubates) is a formidable task. The analytical challenge lies in differentiating the low-concentration drug metabolites from a vast excess of endogenous molecules that can produce interfering signals in a mass spectrometer. Traditional methods often rely on comparing chromatograms from dosed and control samples, a process that is time-consuming and prone to false positives and negatives.

Stable isotope labeling (SIL) has emerged as a powerful strategy to de-risk and accelerate drug metabolism studies.[6][7] By introducing a stable isotope like ¹³C into the drug molecule, a unique isotopic signature is created. This application note describes the specific use of Etravirine-13C3 for this purpose.

The Scientific Rationale: Isotopic Pattern Filtering with Etravirine-13C3

The core principle of this methodology is the co-administration or co-incubation of a 1:1 mixture of unlabeled Etravirine and Etravirine-13C3. The three ¹³C atoms in the labeled molecule increase its monoisotopic mass by approximately 3 Da (specifically, 3 x 1.00335 Da) compared to the unlabeled drug.[8]

This creates a characteristic "twin ion" signature in the mass spectrum. Any molecule containing the ¹³C-labeled portion of the Etravirine structure will appear as a pair of peaks with equal intensity, separated by ~3 Da. This unique pattern is absent in endogenous molecules, allowing for the creation of a powerful data mining filter to selectively identify drug-related components. This approach offers several distinct advantages:

  • Unambiguous Identification: It definitively confirms that a detected signal originates from the parent drug, eliminating false positives from the biological matrix.[9]

  • Simplified Data Analysis: Instead of comparing entire chromatograms, analysis is reduced to searching for the specific isotopic pattern, which can be automated.[10]

  • Co-elution Confirmation: The labeled and unlabeled metabolites are chemically identical and will co-elute under reversed-phase chromatography, providing an additional layer of confirmation.

  • Structural Elucidation Aid: The mass difference between a metabolite pair and the parent drug pair directly indicates the mass of the biotransformation (e.g., +15.995 Da for hydroxylation).

Etravirine Metabolism Overview

Etravirine's biotransformation is primarily oxidative. Understanding these pathways is key to anticipating the types of metabolites that will be found. The major routes are summarized below.[2][4][5]

ETR Etravirine M_OH Mono-hydroxylated Metabolites ETR->M_OH CYP2C19 (major) CYP3A4 (minor) M_diOH Di-hydroxylated Metabolites ETR->M_diOH CYP2C19 CYP3A4/2C9 M_Gluc Glucuronide Conjugates M_OH->M_Gluc UGTs cluster_prep Sample Preparation cluster_analysis Analysis A Prepare 1:1 Mixture: Etravirine & Etravirine-13C3 B Incubate with Human Liver Microsomes A->B C Quench Reaction (e.g., Acetonitrile) B->C D Sample Cleanup (Centrifugation/SPE) C->D E LC-MS/MS Acquisition (Full Scan & dd-MS²) D->E F Data Processing: Isotopic Pattern Search (Δm/z ≈ 3 Da) E->F G Identify Metabolite Pairs & Propose Biotransformations F->G H Structural Elucidation (MS/MS Fragmentation) G->H

Caption: Workflow for metabolite identification using Etravirine-13C3.

Detailed Protocols

Protocol 1: In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol describes a typical experiment to generate metabolites using a subcellular liver fraction.

Materials:

  • Etravirine and Etravirine-13C3 (10 mM stock solutions in DMSO)

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Acetonitrile (ACN), ice-cold

  • Incubator/shaking water bath set to 37°C

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a 1:1 (mol/mol) working solution of Etravirine and Etravirine-13C3 at 100 µM in 50:50 ACN:Water.

  • Prepare Incubation Mixture: In a clean tube, combine the following on ice. Prepare a parallel control incubation without the NADPH regenerating system.

    • Potassium Phosphate Buffer (0.5 M, pH 7.4): 20 µL

    • HLMs (20 mg/mL): 5 µL (Final concentration: 0.5 mg/mL)

    • Deionized Water: to bring volume to 195 µL

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring it to temperature.

  • Initiate Reaction: Add 5 µL of the NADPH regenerating system solution to start the metabolic reaction.

  • Substrate Addition: Immediately add 2 µL of the 100 µM Etravirine/Etravirine-13C3 mixture (Final concentration: 1 µM).

  • Incubation: Incubate at 37°C for 60 minutes with gentle shaking.

  • Quench Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., Itraconazole, 100 ng/mL). [11]This step also serves to precipitate proteins.

  • Sample Preparation: Vortex the tube vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for method development. Parameters should be optimized for the specific instrumentation used.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

LC Parameters:

Parameter Setting Rationale
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, <2 µm) [11] Provides good retention and separation for lipophilic compounds like Etravirine.
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to improve peak shape and ionization efficiency for basic compounds.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting analytes from the C18 column.
Flow Rate 0.4 mL/min Typical flow rate for analytical UHPLC.
Gradient 10% B to 95% B over 10 min, hold 2 min, re-equilibrate A standard gradient to elute a wide range of metabolites with varying polarities.
Column Temp. 40°C Improves peak shape and reduces viscosity.

| Injection Vol. | 5 µL | |

MS Parameters:

Parameter Setting Rationale
Ionization Mode Positive Electrospray (ESI+) Etravirine contains basic nitrogen atoms that readily protonate.
Acquisition Mode Full Scan with data-dependent MS/MS (dd-MS²) Full scan detects all ions, while dd-MS² triggers fragmentation on the most intense peaks for structural information.
Full Scan Range m/z 150 - 1000 Covers the expected mass range for the parent drug and its common metabolites (hydroxylated, glucuronidated).
Resolution >60,000 FWHM High resolution is critical to accurately determine the mass of metabolites and resolve them from interferences. [8]

| dd-MS² | Top 5 most intense ions, dynamic exclusion enabled | Fragments the most abundant ions to generate structural data while avoiding repeated fragmentation of the same ion. |

Data Analysis and Interpretation

The key to the analysis is the targeted search for isotopic pairs.

  • Data Extraction: Using the instrument's software, extract ion chromatograms for the theoretical m/z of the unlabeled (e.g., 436.0501 for [M+H]⁺) and ¹³C₃-labeled (e.g., 439.0602 for [M+H]⁺) parent drug. They should appear at the same retention time.

  • Isotopic Pair Search: Utilize a data mining tool or algorithm to search the entire dataset for pairs of peaks that:

    • Co-elute within a narrow retention time window.

    • Exhibit a mass difference of 3.010 ± 5 ppm.

    • Have a near 1:1 intensity ratio.

  • Metabolite Annotation: For each identified pair, calculate the mass difference from the parent drug pair. This delta mass corresponds to the biotransformation.

Table of Expected Biotransformations:

BiotransformationMass Shift (Da)Example Unlabeled m/z [M+H]⁺Example Labeled m/z [M+H]⁺
Parent Drug -436.0501439.0602
Hydroxylation+15.9949452.0450455.0551
Di-hydroxylation+31.9898468.0399471.0500
Glucuronidation+176.0321612.0822615.0923
Hydroxylation + Glucuronidation+192.0270628.0771631.0872
  • Structural Confirmation: Analyze the dd-MS² fragmentation spectra for the identified metabolite pairs. The fragmentation patterns for the labeled and unlabeled species should be nearly identical, with fragments containing the ¹³C₃ label showing a +3 Da shift. This provides powerful evidence for locating the site of metabolic modification.

Conclusion

The use of Etravirine-13C3 in a 1:1 mixture with its unlabeled counterpart provides a highly efficient and accurate method for metabolite identification. This stable isotope labeling strategy transforms metabolite detection from a comparative analysis into a targeted search for a unique isotopic signature. By leveraging high-resolution mass spectrometry, this approach allows researchers to rapidly and confidently distinguish drug-related material from endogenous interferences, significantly streamlining the process of metabolite profiling and structural elucidation in the drug development pipeline. The protocols and workflows described herein offer a robust framework for implementing this powerful technique.

References

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Sumner, L. W., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link]

  • Munger, J., et al. (2014). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC. [Link]

  • Kakuda, T. N., et al. (2011). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. PMC. [Link]

  • Wikipedia. (n.d.). Etravirine. [Link]

  • Wishart, D. S., et al. (2025). Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. PMC. [Link]

  • Yanakakis, L. J., et al. (2011). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. PMC. [Link]

  • Rezk, N. L., et al. (2010). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. PMC. [Link]

  • Sun, J., & Chen, L. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. [Link]

  • Browne, T. R. (2010). Applications of stable isotopes in clinical pharmacology. PMC. [Link]

  • Kwiecien, N. W., et al. (2015). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC. [Link]

  • Baillie, T. A., & Tang, W. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. [Link]

  • Yanakakis, L. J., et al. (2011). Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism. PubMed. [Link]

  • Silantes. (2023). The Advantages of Using Stable Isotope-Labeled Nucleic Acids. [Link]

  • Musteata, F. M. (2006). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. [Link]

  • Rezk, N. L., et al. (2010). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. PubMed. [Link]

  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. [Link]

  • University of Liverpool. (2016). Etravirine PK Fact Sheet. [Link]

  • Lee, Y. J., et al. (2020). Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. NSF Public Access Repository. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Etravirine-13C3 Signal Intensity Issues

Welcome to the technical support center for Etravirine-13C3. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Etravirine-13C3 as an internal standard in their analy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Etravirine-13C3. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Etravirine-13C3 as an internal standard in their analytical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. As a stable isotope-labeled (SIL) internal standard, Etravirine-13C3 is a critical component for achieving accurate and precise quantification of etravirine in complex biological matrices.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to not only offer solutions to common signal intensity issues but also to provide the scientific reasoning behind these recommendations, empowering you to build robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues you may encounter during your experiments, ranging from initial method setup to routine sample analysis.

Issue 1: Low or No Signal Intensity of Etravirine-13C3

Question: I am observing a very low, or even absent, signal for my Etravirine-13C3 internal standard. What are the potential causes and how can I troubleshoot this?

Answer: A weak or missing signal from your SIL internal standard is a critical issue that can invalidate your entire analytical run. The causes can be multifaceted, spanning from incorrect preparation and handling to instrument-specific problems. Let's break down the troubleshooting process systematically.

The first and most fundamental step is to confirm the integrity of your Etravirine-13C3 solutions. Errors in this stage are common and can save significant time in troubleshooting more complex issues.

  • Concentration and Dilution Errors: Double-check all calculations for the preparation of your stock and working solutions. A simple decimal error can lead to a drastically lower concentration than intended.

  • Solubility Issues: Etravirine is known to have low aqueous solubility. Ensure that the solvent used for your stock solution is appropriate and that the compound is fully dissolved. Visual inspection for any particulate matter is crucial. For instance, a co-solvent system may be necessary for adequate solubilization[1].

  • Improper Storage and Stability: Etravirine, and its labeled counterpart, should be stored under recommended conditions to prevent degradation. Review the manufacturer's certificate of analysis for storage temperature and light sensitivity. Studies have shown that etravirine is generally stable under various conditions, including freeze-thaw cycles and at room temperature for limited periods, but verifying the stability of your specific stock solution is a good practice[2][3][4].

Experimental Protocol: Verifying Solution Integrity

  • Prepare a fresh stock solution of Etravirine-13C3 from the neat material, paying close attention to weighing and dissolution.

  • Prepare a new set of serial dilutions to create your working solutions.

  • Directly infuse a mid-concentration working solution into the mass spectrometer to confirm that a signal can be generated without the influence of the chromatographic system or sample matrix.

  • Compare the signal intensity of the freshly prepared solution with your existing working solution. A significant difference points to an issue with your original solutions.

Incorrect instrument settings are a frequent cause of poor signal intensity. The mass spectrometer must be properly tuned and optimized for the specific mass-to-charge ratio (m/z) of Etravirine-13C3.

  • Precursor and Product Ion Selection: Confirm that you are monitoring the correct precursor and product ion transitions for Etravirine-13C3. The precursor ion will have an m/z that is 3 units higher than that of the unlabeled etravirine due to the three 13C atoms. For example, if the protonated unlabeled etravirine is [M+H]+ at m/z 435.9, the Etravirine-13C3 should be at m/z 438.9. The fragmentation pattern should be similar to the unlabeled compound, leading to a common product ion[2][5].

  • Ionization and Fragmentation Energies: Optimize the collision energy and other compound-dependent parameters to ensure efficient fragmentation and production of the target product ion. These parameters should be determined empirically for your specific instrument.

  • Source Conditions: The electrospray ionization (ESI) source conditions, such as capillary voltage, gas flow, and temperature, play a critical role in ionization efficiency. These should be optimized for the flow rate and mobile phase composition of your LC method.

Workflow for MS Parameter Optimization

Caption: Workflow for optimizing MS parameters for Etravirine-13C3.

Issue 2: High Variability in Etravirine-13C3 Signal Intensity Across a Run

Question: My Etravirine-13C3 signal is present, but it is highly variable between injections, leading to poor precision in my quality control samples. What could be causing this inconsistency?

Answer: Signal variability of the internal standard is a common challenge in bioanalysis and can compromise the integrity of your results. The U.S. Food and Drug Administration (FDA) has even issued guidance on this topic, highlighting its importance[6]. The primary culprits for this issue are often related to the sample preparation process and matrix effects.

Inconsistent sample preparation can lead to variable recovery of the internal standard, which in turn causes signal fluctuations.

  • Pipetting and Dispensing: Ensure that all pipettes and automated liquid handlers are properly calibrated. Inconsistent addition of the internal standard to your samples is a direct source of variability.

  • Extraction Efficiency: The chosen sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) must be robust and reproducible. Incomplete or variable extraction will lead to inconsistent recovery of both the analyte and the internal standard. While the SIL IS is designed to track the analyte, severe inconsistencies can still impact the results.

  • Evaporation and Reconstitution: If your method involves an evaporation step, ensure it is carried out to complete dryness and that the reconstitution solvent is sufficient to fully redissolve the extracted residue. Incomplete reconstitution is a common source of variability.

Data Presentation: Assessing IS Recovery

QC LevelReplicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Mean Peak Area%RSD
Low150,234148,987152,456150,5591.1%
Medium155,678153,210156,987155,2921.2%
High151,987154,321150,876152,3951.1%

A low %RSD in IS peak area across replicates of the same QC level suggests consistent recovery.

Matrix effects, such as ion suppression or enhancement, are a major concern in LC-MS/MS and can cause significant signal variability[3]. These effects occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte and internal standard in the ESI source.

  • Chromatographic Separation: Ensure that your chromatographic method provides adequate separation of Etravirine-13C3 from the bulk of the matrix components. A well-retained and sharply eluted peak is less likely to suffer from ion suppression.

  • Differential Matrix Effects: While a SIL internal standard is the best tool to compensate for matrix effects, severe and highly variable matrix effects can still impact the accuracy of your results, especially if the analyte and IS do not co-elute perfectly[7].

  • Source Contamination: A buildup of non-volatile matrix components in the ion source can lead to a gradual decrease in signal intensity over the course of an analytical run. Regular cleaning of the ion source is essential for maintaining consistent performance.

Experimental Protocol: Assessing Matrix Effects

  • Extract blank biological matrix from at least six different sources.

  • Post-extraction, spike the extracts with the Etravirine-13C3 at a known concentration.

  • Prepare a corresponding solution of Etravirine-13C3 in the mobile phase at the same concentration.

  • Compare the peak areas of the post-extraction spiked samples to the mobile phase solution. A significant and variable difference indicates the presence of matrix effects.

Issue 3: Presence of an Unlabeled Etravirine Signal in the Etravirine-13C3 Standard

Question: I am seeing a small peak at the m/z of unlabeled etravirine when I inject my Etravirine-13C3 standard. Is this normal, and could it affect my results?

Answer: The presence of a small amount of the unlabeled analyte in your SIL internal standard is a known phenomenon and is referred to as isotopic contamination. This can arise from the synthesis of the labeled compound.

  • Isotopic Purity: No synthesis of a stable isotope-labeled compound is 100% perfect. There will always be a small percentage of the starting material that does not incorporate the heavy isotopes. It is crucial to obtain a certificate of analysis for your Etravirine-13C3 that specifies its isotopic purity.

  • Impact on Quantification: The presence of unlabeled etravirine in your internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). This is because the contaminating peak will add to the signal of the actual analyte from your sample.

  • Mitigation: The contribution of the unlabeled etravirine from the internal standard should be assessed during method validation. According to regulatory guidelines, the response of the unlabeled analyte in a blank sample spiked with the internal standard should be less than 20% of the response at the LLOQ.

Logical Relationship of Isotopic Contamination

Caption: Impact of isotopic impurity on analyte quantification.

References

  • D'Avolio, A., et al. (2007). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 473-479.
  • Ter Heine, R., et al. (2009). Simultaneous Measurement of Etravirine, Maraviroc and Raltegravir in Pigtail Macaque Plasma, Vaginal Secretions and Vaginal Tissue using a LC-MS/MS Assay.
  • Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041-1044.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Quaranta, S., et al. (2009). Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples. Therapeutic Drug Monitoring, 31(6), 695-702.
  • Patel, D., et al. (2017). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 4(06), 1657-1664.
  • U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • Malm, M., & Öhman, D. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?.
  • Omsynth Lifesciences. Etravirine Impurities. [Link]

  • European Medicines Agency. (2007). INTELENCE - etravirine. [Link]

  • Gonzalez, O., et al. (2018). High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches. European Journal of Pharmaceutical Sciences, 119, 137-147.
  • Reddy, B., et al. (2015). Quantification of Etravirine in Rat Plasma by LC-MS/MS and Application to a Pharmacokinetic Study. Journal of Scientific Research and Reports, 8(4), 1-10.
  • Patel, M., et al. (2020). Simultaneous Quantification of Doravirine, Lamivudine, and Tenofovir Disoproxil Fumarate in Human Plasma by UPLC-MS/MS: Method Development and Validation. Turkish Journal of Pharmaceutical Sciences, 17(4), 427-435.
  • Bladh, L., et al. (2007). In vitro stability of esomeprazole in a variety of beverages and soft foods. International Journal of Pharmaceutics, 342(1-2), 113-117.
  • Damle, M., et al. (2017). determination of etravirine in human plasma by hplc. Indo American Journal of Pharmaceutical Sciences, 4(06), 1657-1664.
  • U.S. Patent No. 8,703,786. (2014).
  • Pharmaffiliates. Etravirine-impurities. [Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS for Etravirine-13C3

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the bioanalysis of Etravirine using its stable isotope-labeled internal standard, Etravirine-13C3. This guide is structured...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the bioanalysis of Etravirine using its stable isotope-labeled internal standard, Etravirine-13C3. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and practical troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, enabling you to develop robust, accurate, and reliable LC-MS/MS methods.

Section 1: Fundamentals & Initial Questions

This section addresses the most common preliminary questions regarding the analysis of Etravirine and its stable isotope-labeled internal standard.

Q1: What are the key physicochemical properties of Etravirine that influence LC-MS/MS method development?

A1: Understanding the properties of Etravirine is the foundation of a successful method. Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with distinct characteristics that dictate our analytical approach.[1][2] It is a highly lipophilic compound with a Log P greater than 5 and is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating both low water solubility and low permeability.[1] Its high degree of plasma protein binding (approximately 99.9%) is another critical factor to consider during sample preparation.[3][4]

From a mass spectrometry perspective, its chemical structure, containing several nitrogen atoms, makes it amenable to positive electrospray ionization (ESI+).[1][5]

Here is a summary of the key properties for both the analyte and the internal standard:

PropertyEtravirineEtravirine-13C3 (Internal Standard)Rationale & Impact on Method
Molecular Formula C₂₀H₁₅BrN₆O[2][3]¹³C₃C₁₇H₁₅BrN₆OThe +3 Da mass shift ensures no isotopic crosstalk while maintaining identical chemical behavior.
Monoisotopic Mass ~434.05 Da[2]~437.06 DaUsed for accurate mass settings and calculating the m/z of the precursor ion.
Molecular Weight ~435.3 g/mol [2][6]~438.3 g/mol Useful for preparing stock solutions based on weight.
Ionization Constant (pKa) 3.75[1]3.75As a weak base, a mobile phase pH < 3.75 will ensure it is protonated and ionizes efficiently in ESI+.
Log P > 5[1]> 5High lipophilicity dictates the use of reversed-phase chromatography and strong organic solvents for elution and extraction.
Solubility Low in water, soluble in DMSO[1][6]Low in water, soluble in DMSOStock solutions should be prepared in an organic solvent like DMSO or methanol.[1][6]
Plasma Protein Binding ~99.9%[3][4]~99.9%Requires a robust sample preparation technique (e.g., protein precipitation or LLE) to release the drug.[1][7]
Q2: Why is Etravirine-13C3 the ideal internal standard (IS)?

A2: The ideal internal standard co-elutes with the analyte and experiences identical ionization efficiency and matrix effects.[7] A stable isotope-labeled (SIL) internal standard like Etravirine-13C3 is the gold standard for quantitative bioanalysis. Because its molecular structure is identical to Etravirine, except for the heavier carbon isotopes, its physicochemical properties (pKa, Log P, solubility, protein binding) and chromatographic retention time are virtually identical. This ensures that any variability during sample preparation, injection, or ionization will affect both the analyte and the IS equally, providing the most accurate correction and leading to higher precision and accuracy.[7]

Section 2: Mass Spectrometry Parameter Optimization

This is the most critical part of method development. A poorly optimized MS will result in low sensitivity and unreliable data.

Q3: How do I determine the optimal precursor and product ions for Etravirine and Etravirine-13C3?

A3: This process involves direct infusion of a standard solution (e.g., 100-500 ng/mL in 50:50 methanol:water with 0.1% formic acid) into the mass spectrometer.

Step-by-Step Protocol for Ion Optimization:

  • Full Scan (Q1 Scan): Infuse the Etravirine standard and acquire a full scan spectrum in positive ionization mode. You should observe the protonated molecule, [M+H]⁺. For Etravirine, this will be at m/z 435.9.[1][5]

  • Product Ion Scan (MS/MS): Set the first quadrupole (Q1) to isolate the precursor ion (m/z 435.9). The ion will then be fragmented in the collision cell (Q2). Scan the third quadrupole (Q3) to see all the resulting fragment (product) ions.

  • Select the Most Intense & Stable Product Ion: For Etravirine, a common and robust product ion is m/z 163.6.[1][5] Choose a product ion that is high in intensity and low in background noise for the best signal-to-noise ratio.

  • Repeat for the Internal Standard: Infuse the Etravirine-13C3 standard. The [M+H]⁺ precursor will be at m/z 438.9 (+3 Da from Etravirine). Perform a product ion scan. The key product ion should also shift by +3 Da if the labeled carbons are part of the fragment. If not, the fragment will be the same. The goal is to find a stable and intense product ion for the IS.

  • Finalize Multiple Reaction Monitoring (MRM) Transitions: Once the precursor and product ions are selected, you have your MRM transitions.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Notes
Etravirine 435.9163.6This is a well-documented and robust transition.[1][5]
Etravirine-13C3 438.9To be determinedThe product ion should be confirmed experimentally as described above.
Q4: My signal is weak. How do I optimize collision energy (CE) and other compound-dependent parameters?

A4: The MRM transition is only part of the story. Optimizing the energy used for fragmentation and other lens voltages is crucial for maximizing signal intensity.

Using your instrument's software, perform a parameter optimization by infusing the analyte and monitoring the selected MRM transition while the software automatically ramps various parameters.

  • Collision Energy (CE): This is the voltage applied in the collision cell that dictates the fragmentation efficiency. Too low, and you get insufficient fragmentation; too high, and your chosen fragment may break down further (or you may see "cross-talk" in adjacent MRM channels). A published starting point for the 435.9 -> 163.6 transition is 39 eV.[1] Your optimization should scan a range around this value (e.g., 20-55 eV) to find the peak CE for your specific instrument.

  • Declustering Potential (DP) / Cone Voltage: This voltage prevents solvent clusters from entering the mass analyzer and aids in desolvation. It's a critical parameter to optimize for sensitivity.

  • Cell Exit Potential (CXP): This voltage helps focus and accelerate the product ions out of the collision cell towards the final quadrupole.

The optimization process should be performed for both Etravirine and Etravirine-13C3, as even small differences can exist.

G cluster_MS_Opt MS Parameter Optimization Workflow Infuse Infuse Analyte Standard (e.g., 100 ng/mL) Q1_Scan Perform Q1 Scan to Confirm Precursor Ion [M+H]+ Infuse->Q1_Scan Product_Scan Perform Product Ion Scan on Precursor Ion Q1_Scan->Product_Scan Select_Product Select Intense & Stable Product Ion Product_Scan->Select_Product Optimize_CE Ramp Collision Energy (CE) for Max Intensity Select_Product->Optimize_CE Optimize_DP Optimize Declustering Potential (DP) Optimize_CE->Optimize_DP Final_MRM Finalized MRM Method Optimize_DP->Final_MRM

Caption: MS Parameter Optimization Workflow.

Section 3: Liquid Chromatography Troubleshooting

A robust chromatographic method separates the analyte from matrix interferences, which is key to minimizing ion suppression and ensuring accurate quantification.

Q5: What is a good starting point for the LC method, and how do I troubleshoot poor peak shape?

A5: Given Etravirine's high lipophilicity (Log P > 5), reversed-phase chromatography is the appropriate choice.[1]

Recommended Starting Conditions:

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is a standard workhorse for this type of analysis.[1][5]

  • Mobile Phase A: 0.1% Formic Acid in Water or 2 mM Ammonium Acetate with 0.1% Formic Acid.[1][5] The acidic modifier is crucial to ensure the analyte is protonated (pH < pKa of 3.75), which enhances ESI+ signal and improves peak shape.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[1][5] Methanol can sometimes offer different selectivity compared to acetonitrile.

  • Flow Rate: For a 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is typical.[1]

  • Gradient Elution: A gradient is necessary to elute the highly retained Etravirine in a reasonable time with good peak shape.

Example Gradient Table:

Time (min)% Mobile Phase B
0.040
5.0100
7.0100
7.140
8.040

Troubleshooting Poor Peak Shape (Tailing, Fronting):

  • Check Mobile Phase pH: If your peak is tailing, ensure the mobile phase pH is at least 1.5-2 units below the analyte's pKa (3.75). The 0.1% formic acid should achieve this.

  • Injection Solvent Mismatch: The "rule of thumb" is that your injection solvent should be as weak as, or weaker than, your initial mobile phase conditions. Injecting in a high percentage of organic solvent (like 100% methanol) when the gradient starts at 40% can cause significant peak distortion. Reconstitute your final sample extract in a solution that mimics the initial mobile phase conditions (e.g., 40% Methanol in water).

  • Column Overload: Injecting too much analyte can cause peak fronting. Try diluting your sample.

  • Column Contamination/Age: If performance degrades over time, try flushing the column or replacing it. Always use a guard column to protect the analytical column.[1]

Section 4: Sample Preparation Troubleshooting

Accurate quantification is impossible without efficient and reproducible extraction of the analyte from the biological matrix (e.g., plasma).

Q6: I'm seeing significant matrix effects (ion suppression) and low recovery. What sample preparation method should I use?

A6: Due to high protein binding (~99.9%), you must include a step to disrupt the drug-protein interaction.[4] The two most common approaches are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

G cluster_SP Troubleshooting Low Recovery / Matrix Effects Start Low Recovery or High Matrix Effects? PPT Currently Using Protein Precipitation? Start->PPT LLE Currently Using Liquid-Liquid Extraction? Start->LLE Try_LLE Action: Switch to LLE. Provides cleaner extract. PPT->Try_LLE Yes Optimize_PPT Action: Optimize PPT. Try different solvent (e.g., Methanol). Check solvent:plasma ratio (e.g., 4:1). PPT->Optimize_PPT No Optimize_LLE Action: Optimize LLE. Try different organic solvent (e.g., MTBE). Adjust pH of aqueous phase. LLE->Optimize_LLE Yes Consider_SPE Action: Consider Solid Phase Extraction (SPE). Offers best cleanup but requires more development. LLE->Consider_SPE No Try_LLE->Consider_SPE Optimize_PPT->Consider_SPE

Caption: Decision tree for sample preparation troubleshooting.

1. Protein Precipitation (PPT):

  • How it Works: A large volume of cold organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample, causing proteins to denature and precipitate.[7]

  • Pros: Fast, simple, and generic.

  • Cons: Can be a "dirtier" extraction, leaving phospholipids and other endogenous components that cause ion suppression.

  • Troubleshooting Tip: If using PPT and seeing suppression, try a different precipitation solvent. Also, ensure your solvent-to-plasma ratio is sufficient (at least 3:1 or 4:1) for complete precipitation.

2. Liquid-Liquid Extraction (LLE):

  • How it Works: The analyte is partitioned from the aqueous plasma into an immiscible organic solvent based on its solubility. For a lipophilic drug like Etravirine, a solvent like ethyl acetate or methyl tert-butyl ether (MTBE) is effective.[1]

  • Pros: Provides a much cleaner extract than PPT, significantly reducing matrix effects.

  • Cons: More labor-intensive and requires optimization of the extraction solvent and pH.

  • Expert Protocol: A published method successfully used ethyl acetate for extraction from plasma.[1] An aliquot of plasma (e.g., 100 µL) is mixed with the IS and extracted with a larger volume of ethyl acetate (e.g., 500 µL). After vortexing and centrifugation, the organic layer is transferred, evaporated to dryness, and reconstituted in the mobile phase.[1] This evaporation and reconstitution step is crucial for solvent compatibility with the LC system and for concentrating the sample to achieve a low limit of quantification (LLOQ).[1]

If both PPT and LLE fail to provide the required cleanliness and sensitivity, Solid Phase Extraction (SPE) should be considered. It is the most selective but also the most complex method to develop.

References
  • Nottebart, V. et al. (2010). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 1070-1075. [Link]

  • International Journal of Science and Research Archive (2025). Analytical method development and validation of antiviral drugs for HIV. International Journal of Science and Research Archive, 15(01), 1618-1646. [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 193962, Etravirine. Retrieved January 27, 2026 from [Link].

  • Wikipedia. (2026). Etravirine. In Wikipedia. Retrieved January 27, 2026, from [Link]

  • PubMed. (2010). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 1070-1075. [Link]

  • Jackson, A. et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 57(10), 1219-1231. [Link]

Sources

Troubleshooting

Technical Support Center: Etravirine-13C3 Quantification

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Etravirine-13C3 quantification. As Senior Application Scientists, we have compiled this in-depth guide b...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Etravirine-13C3 quantification. As Senior Application Scientists, we have compiled this in-depth guide based on established methodologies and extensive field experience to help you navigate the common challenges encountered during the bioanalysis of Etravirine. This resource is designed to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the quantification of Etravirine-13C3 using LC-MS/MS. Each problem is presented in a question-and-answer format, followed by a detailed, step-by-step troubleshooting protocol.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for Etravirine-13C3 shows significant peak tailing or fronting. What are the likely causes and how can I resolve this?

Answer: Poor peak shape for a hydrophobic compound like Etravirine is often multifactorial, stemming from secondary interactions with the stationary phase, column overload, or issues with the injection solvent.

  • Causality: Etravirine is a basic compound and can exhibit secondary interactions with residual acidic silanol groups on the surface of silica-based C18 columns, leading to peak tailing.[1] Peak fronting can be an indication of column overload or a mismatch between the injection solvent and the mobile phase.[2][3]

Troubleshooting Protocol:

  • Assess for Column Overload:

    • Action: Prepare a dilution series of your sample and inject progressively lower concentrations.

    • Expected Outcome: If peak fronting diminishes with lower concentrations, column overload is the likely cause.[3]

    • Solution: Reduce the sample concentration or the injection volume.

  • Optimize Mobile Phase Composition:

    • Action: For peak tailing, ensure the mobile phase pH is low (typically between 2 and 3) to suppress the ionization of silanol groups.[1] Consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase, although this is becoming less common with modern column technologies.[1]

    • Action: For both tailing and fronting, ensure your injection solvent is of similar or weaker strength than the initial mobile phase. High concentrations of strong organic solvents like DMF or DMAc in the injection solvent can cause poor peak shape.[2] If possible, reconstitute your final extract in the initial mobile phase.

  • Evaluate Column and Guard Column Integrity:

    • Action: Replace the guard column. If the peak shape improves, the guard column was the source of the issue.

    • Action: If the problem persists, replace the analytical column. Over time, columns can degrade, leading to poor peak shapes.

  • Consider Temperature Effects:

    • Action: Increase the column temperature (e.g., to 40-50°C).

    • Rationale: For hydrophobic compounds, elevated temperatures can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer kinetics.[4]

Issue 2: Inconsistent Results and Poor Reproducibility

Question: I am observing significant variability between replicate injections and across different batches of samples. What could be causing this lack of reproducibility?

Answer: Inconsistent results in the bioanalysis of a highly protein-bound drug like Etravirine often point to issues with sample preparation, particularly incomplete protein precipitation or variable extraction recovery. The use and behavior of the internal standard are also critical.

  • Causality: Etravirine is over 99.9% bound to plasma proteins.[5] Inefficient protein removal can lead to column fouling and variable matrix effects. Furthermore, variations in extraction recovery between individual patient plasma samples can occur, which may not be fully compensated for by the internal standard if it does not behave identically to the analyte.[6]

Troubleshooting Protocol:

  • Verify Internal Standard (IS) Performance:

    • Action: Ensure your stable isotope-labeled internal standard, Etravirine-13C3, is co-eluting perfectly with the unlabeled analyte. Even minor chromatographic separation between the analyte and a deuterated IS can lead to differential matrix effects and inaccurate quantification.[7] While 13C-labeled standards are generally less prone to this than deuterated ones, it's a crucial verification step.

    • Action: Check for any potential interference at the mass transition of your IS by analyzing blank matrix samples.

  • Optimize Sample Preparation:

    • Action: If using protein precipitation, evaluate the ratio of precipitant (e.g., acetonitrile or methanol) to plasma. A higher ratio (e.g., 4:1 or 5:1) may be needed for complete protein removal.

    • Action: For liquid-liquid extraction (LLE), experiment with different organic solvents to ensure optimal and consistent recovery.

    • Action: Consider solid-phase extraction (SPE) for a more thorough cleanup, which can significantly reduce matrix components and improve reproducibility.[8]

  • Assess Matrix Effects Across Different Lots:

    • Action: Perform a post-extraction spike experiment using at least six different lots of blank matrix.

    • Procedure: Compare the peak area of the analyte spiked into the extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration.

    • Expected Outcome: The variability in the matrix factor across the different lots should be within acceptable limits (typically <15%). If not, your sample cleanup needs further optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in Etravirine-13C3 quantification, and how can I proactively mitigate it?

A1: The most significant challenge is managing matrix effects , which are the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix.[9] Given Etravirine's high lipophilicity, phospholipids from plasma are common culprits for ion suppression in electrospray ionization (ESI).

Proactive Mitigation Strategy:

  • Chromatographic Separation: Develop a chromatographic method that separates Etravirine from the early-eluting phospholipids.

  • Sample Preparation: Employ rigorous sample preparation techniques. While protein precipitation is fast, it may not be sufficient. Liquid-liquid extraction or, ideally, solid-phase extraction (SPE) will provide a cleaner extract and reduce the likelihood of significant matrix effects.[8]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): Etravirine-13C3 is an excellent choice for an internal standard because its physicochemical properties are nearly identical to the analyte. This allows it to co-elute and experience the same degree of ion suppression or enhancement, thus providing accurate correction.

Q2: I am experiencing low sensitivity and cannot reach the desired Lower Limit of Quantification (LLOQ). What are the key parameters to optimize?

A2: Achieving low LLOQs for Etravirine requires a systematic optimization of both the LC and MS parameters.

Key Optimization Areas:

  • Mass Spectrometer Source Conditions: This is often the most effective way to improve sensitivity.[10]

    • Action: Infuse a standard solution of Etravirine directly into the mass spectrometer and optimize parameters such as capillary voltage, source temperature, and nebulizing gas flow to maximize the signal for your specific precursor-to-product ion transition.[11]

  • Mobile Phase Additives:

    • Action: The addition of a small amount of an acid, such as formic acid (typically 0.1%), to the mobile phase can enhance the ionization of basic compounds like Etravirine in positive ESI mode.

  • Chromatography:

    • Action: Using narrower bore columns (e.g., 2.1 mm ID) can increase sensitivity by reducing analyte dilution on the column.[10]

    • Action: Ensure the peak is sharp and narrow; broad peaks lead to lower peak height and thus lower sensitivity.

  • Sample Preparation:

    • Action: Incorporate a sample concentration step. For instance, after LLE or SPE, evaporate the solvent and reconstitute the residue in a smaller volume of a weak solvent.

Q3: I am observing carryover in my blank injections after a high concentration sample. How can I eliminate this?

A3: Carryover is a common issue with hydrophobic and "sticky" compounds like Etravirine. It can originate from the autosampler, injector valve, or the analytical column.[12][13]

Elimination Strategies:

  • Optimize Autosampler Wash Routine:

    • Action: Use a strong wash solvent in your autosampler wash routine. A mixture of isopropanol, methanol, and acetonitrile can be effective.[14] Ensure the wash volume is sufficient and that both the inside and outside of the needle are being cleaned.

  • Injector and Valve Maintenance:

    • Action: Worn rotor seals in the injector valve are a common source of carryover.[15] Regular preventive maintenance and replacement of these components are crucial.

  • Column Wash:

    • Action: Implement a high-organic wash at the end of your gradient to elute any strongly retained compounds from the column. Follow this with a thorough re-equilibration at initial conditions.

  • Injection Order:

    • Action: If possible, avoid injecting a very low concentration sample immediately after a very high one. Analyzing samples in ascending order of expected concentration can help minimize the impact of any residual carryover.[14]

Experimental Protocols & Data

Table 1: Example LC-MS/MS Parameters for Etravirine Quantification
ParameterSetting
LC System Agilent 1200 Series HPLC or equivalent[5]
Column ZORBAX Eclipse Plus Phenyl-Hexyl (50 x 2.1 mm, 3.5 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]
Gradient 55% B, isocratic[5]
Flow Rate 0.3 mL/min[5]
Column Temperature 30°C[5]
Injection Volume 5-10 µL
MS System AB SCIEX 4000 Triple Quadrupole or equivalent[5]
Ionization Mode ESI Positive[5]
MRM Transition (Etravirine) Q1: 436.1 m/z -> Q3: 163.3 m/z[5]
MRM Transition (Etravirine-13C3) Q1: 440.1 m/z -> Q3: 166.1 m/z (example transition)[5]
Protocol: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a representative example for the extraction of Etravirine from plasma.

  • Pipette 50 µL of plasma sample (or standard/QC) into a clean microcentrifuge tube.

  • Add 50 µL of the Etravirine-13C3 internal standard working solution and vortex briefly.[5]

  • Add 2.5 mL of the extraction solvent (e.g., Methyl t-butyl ether - MTBE).[5]

  • Vortex vigorously for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 RPM for 5 minutes at ambient temperature to separate the organic and aqueous layers.[5]

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve the residue.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Visualizations

LC-MS/MS Workflow for Etravirine-13C3 Quantification

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis Plasma Plasma Sample Add_IS Add Etravirine-13C3 IS Plasma->Add_IS LLE Liquid-Liquid Extraction (e.g., MTBE) Add_IS->LLE Evap Evaporate & Reconstitute LLE->Evap Inject Inject Sample Evap->Inject Column C18 or Phenyl-Hexyl Column Inject->Column Elution Gradient Elution Column->Elution ESI ESI+ Source Elution->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: A typical workflow for the quantification of Etravirine-13C3.

Troubleshooting Logic for Low Sensitivity

Low Sensitivity Troubleshooting Start Start: Low Sensitivity (Poor S/N at LLOQ) CheckMS Is MS Source Optimized? Start->CheckMS OptimizeMS Action: Infuse standard & optimize capillary voltage, gas flows, temp. CheckMS->OptimizeMS No CheckChroma Is Peak Shape Optimal? CheckMS->CheckChroma Yes OptimizeMS->CheckChroma OptimizeChroma Action: Check injection solvent, gradient, column health. CheckChroma->OptimizeChroma No CheckSamplePrep Is Sample Prep Efficient? CheckChroma->CheckSamplePrep Yes OptimizeChroma->CheckSamplePrep OptimizeSamplePrep Action: Evaluate extraction recovery. Incorporate concentration step. CheckSamplePrep->OptimizeSamplePrep No End Resolution: Sensitivity Improved CheckSamplePrep->End Yes OptimizeSamplePrep->End

Caption: A decision tree for troubleshooting low sensitivity issues.

References

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Bhavyasri, K., et al. (2015). Quantification of Etravirine in Rat Plasma by LC-MS/MS and Application to a Pharmacokinetic Study. Journal of Scientific Research and Reports, 8(4), 1-10. Retrieved from [Link]

  • Takahashi, M., et al. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo, Japan), 8(2), S0083. Retrieved from [Link]

  • Xiong, Y., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 132-138. Retrieved from [Link]

  • Chromatography Forum. (2014). peak shape optimisation for a very hydrophobic compound. Retrieved from [Link]

  • van den Broek, I., & Sparidans, R. W. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Rainville, P. D. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 630-637. Retrieved from [Link]

  • Subbiah, S. (2015). How can I solve my carry over issue in LC-MS/MS?. ResearchGate. Retrieved from [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Optimising-LC-MS-sensitivity. Retrieved from [Link]

  • Xu, R., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2133-2136. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is Carryover In LC-MS And How Do You Prevent It?. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2021). Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). Journal of the American Society for Mass Spectrometry, 32(8), 1891-1898. Retrieved from [Link]

  • LCGC TV. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Application note: Using Temperature to Improve Peak Shape of Hydrophobic Proteins in Reversed-Phase HPLC (Sigma-Aldrich). Retrieved from [Link]

  • Kumar, S., & Kumar, P. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]

  • Bakhtiar, R., & Majidi, M. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Bioanalysis, 6(16), 2215-2228. Retrieved from [Link]

  • Herath, H. M. H. N., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC Europe, 34(7), 272-277. Retrieved from [Link]

  • Mass Spectrometry Society of Japan. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Retrieved from [Link]

  • ResearchGate. (2019). How to improve the peak shape (resolution) in UHPLC-MS during peptide analysis?. Retrieved from [Link]

  • Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B, 780(2), 371-389. Retrieved from [Link]

  • Merck. (2019). Tips & tricks: sensitivity gains in LC-MS. European Pharmaceutical Review. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Peak Shape for Etravirine-13C3

Welcome to the technical support center for the chromatographic analysis of Etravirine and its stable isotope-labeled internal standard, Etravirine-13C3. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of Etravirine and its stable isotope-labeled internal standard, Etravirine-13C3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve peak shape during method development and routine analysis. As a Senior Application Scientist, this resource synthesizes fundamental chromatographic principles with practical, field-tested solutions to common issues encountered with these specific analytes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing peak tailing with Etravirine and Etravirine-13C3?

Peak tailing for Etravirine is primarily due to its chemical nature. Etravirine is a basic compound with a pKa of 3.75.[1][2][3] In reversed-phase chromatography, basic compounds can engage in secondary ionic interactions with residual silanol groups on the silica-based stationary phase, which are often deprotonated and negatively charged at typical mobile phase pH values.[4][5] This leads to a mixed-mode retention mechanism, causing the observed peak tailing.

Q2: Should I expect a difference in retention time between Etravirine and Etravirine-13C3?

A slight difference in retention time, known as a chromatographic isotope effect, can occur between an analyte and its stable isotope-labeled counterpart.[6] While 13C labeling generally results in a less pronounced isotope effect compared to deuterium labeling, it is not uncommon to observe partial separation.[6] This is typically manageable, but significant separation could impact integration and quantification.

Q3: What is the optimal pH for the mobile phase?

The optimal mobile phase pH for Etravirine is crucial for achieving good peak shape. Operating at a low pH (typically between 2 and 4) is generally recommended.[4][7] At a pH well below the pKa of the residual silanols (typically < pH 4), their ionization is suppressed, minimizing the secondary interactions that cause peak tailing.[4]

Q4: What type of column is best suited for Etravirine analysis?

Modern, high-purity silica columns with advanced end-capping (often referred to as "Type B" silica) are highly recommended.[4] These columns have a lower concentration of accessible, acidic silanol groups, which reduces the likelihood of peak tailing. Several published methods for Etravirine utilize C18 columns.[1][7][8]

Troubleshooting Guide: Asymmetric Peak Shapes

Poor peak shape can compromise the accuracy and precision of your analytical method. Below are detailed troubleshooting guides for common peak shape issues encountered with Etravirine-13C3.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry factor (As) greater than 1.2.[5] This is the most common peak shape problem for basic analytes like Etravirine.

Root Causes and Solutions

The primary cause of peak tailing is secondary interactions between the basic analyte and acidic residual silanols on the stationary phase.[5]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (As > 1.2) step1 Step 1: Mobile Phase pH Adjustment Lower pH to 2.5-3.5 start->step1 step2 Step 2: Introduce Mobile Phase Additives e.g., 0.1% Formic Acid or 10-20 mM Ammonium Formate step1->step2 end_bad Persistent Tailing step1->end_bad step3 Step 3: Evaluate Column Chemistry Switch to a modern, end-capped C18 or a column with alternative chemistry step2->step3 step2->end_bad step4 Step 4: Check for Extra-Column Volume Minimize tubing length and diameter step3->step4 step3->end_bad end_good Symmetric Peak Achieved (As ≈ 1.0) step4->end_good step4->end_bad

Caption: A systematic approach to troubleshooting peak tailing.

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Baseline: Prepare your current mobile phase and acquire a chromatogram of Etravirine-13C3. Calculate the asymmetry factor.

  • pH Adjustment: Prepare a new aqueous mobile phase with a pH of 3.0 using an appropriate buffer (e.g., phosphate or formate). Ensure the buffer concentration is adequate (typically 10-25 mM).

  • Analysis: Equilibrate the column with the new mobile phase and inject the sample.

  • Evaluation: Compare the peak shape to the baseline. A lower pH should suppress silanol ionization and improve symmetry.[4]

Protocol 2: Using Mobile Phase Additives

Mobile phase additives can further improve peak shape by competing with the analyte for active sites on the stationary phase.[9][10][11]

  • Additive Selection: Choose a suitable additive. For LC-MS applications, volatile additives are preferred.

    • Acids: 0.1% formic acid is a common choice that also helps to control the pH.[1]

    • Buffers: Ammonium formate or ammonium acetate (10-20 mM) can buffer the mobile phase and improve peak shape.[1][12]

  • Preparation: Add the chosen additive to the aqueous portion of your mobile phase.

  • Analysis and Evaluation: Equilibrate the column and analyze your sample. The additive should competitively bind to the active sites, resulting in a more symmetrical peak for Etravirine-13C3.

AdditiveTypical ConcentrationMechanism of Action
Formic Acid0.1% (v/v)Lowers mobile phase pH, suppressing silanol activity.[1]
Ammonium Formate10-20 mMBuffers the mobile phase and the ammonium ions can mask residual silanols.[12]
Triethylamine (TEA)0.1-0.5% (v/v)A strong silanol-masking agent, but not suitable for LC-MS due to ion suppression.[4]
Issue 2: Peak Fronting

Peak fronting (As < 0.9) is less common for basic compounds but can occur under certain conditions.

Root Causes and Solutions
  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a fronting peak.

  • Sample Solvent Effects: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in peak fronting.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed (As < 0.9) step1 Step 1: Reduce Sample Concentration Prepare a 10-fold dilution of the sample start->step1 step2 Step 2: Match Sample Solvent to Mobile Phase Dissolve the sample in the initial mobile phase step1->step2 end_bad Persistent Fronting step1->end_bad step3 Step 3: Check for Column Collapse If using high aqueous mobile phase, ensure column is suitable step2->step3 step2->end_bad end_good Symmetric Peak Achieved step3->end_good

Caption: A systematic approach to troubleshooting peak fronting.

Detailed Experimental Protocols

Protocol 3: Investigating Sample Concentration and Solvent

  • Dilution Series: Prepare a series of dilutions of your Etravirine-13C3 standard (e.g., 1:2, 1:5, 1:10).

  • Analysis: Inject each dilution and observe the peak shape. If fronting decreases with lower concentrations, the issue is sample overload.

  • Solvent Matching: If dilution does not resolve the issue, prepare your sample in the initial mobile phase composition. For gradient methods, this would be the starting conditions.

  • Re-analysis: Inject the sample dissolved in the mobile phase. If the peak shape improves, the original sample solvent was too strong.

Issue 3: Split Peaks

Split peaks can indicate a problem with the column or the flow path.

Root Causes and Solutions
  • Column Void or Contamination: A void at the head of the column or particulate matter on the inlet frit can disrupt the sample band.

  • Partially Blocked Frit: Similar to column contamination, a partially blocked frit can cause the sample to be unevenly distributed onto the column.

  • Injection Solvent Incompatibility: A strong mismatch between the injection solvent and the mobile phase can sometimes cause peak splitting.

Troubleshooting Workflow for Split Peaks

G start Split Peak Observed step1 Step 1: Check Sample Solvent Ensure compatibility with mobile phase start->step1 step2 Step 2: Reverse-Flush Column Disconnect from detector and flush to waste step1->step2 end_bad Persistent Splitting step1->end_bad step3 Step 3: Replace Column Frit If the problem persists and the column allows step2->step3 step2->end_bad step4 Step 4: Replace Column If all else fails, the column may be compromised step3->step4 step3->end_bad end_good Single Peak Restored step4->end_good

Caption: A systematic approach to troubleshooting split peaks.

Detailed Experimental Protocols

Protocol 4: Column Maintenance

  • Initial Check: As a first step, ensure your sample is dissolved in a compatible solvent, as described in Protocol 3.

  • Column Reversal and Flushing: Disconnect the column from the detector and reverse the flow direction. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) for at least 10-20 column volumes to remove any potential blockages at the inlet.[5]

  • Re-installation and Testing: Re-install the column in the correct flow direction and re-test with your sample. If the split peak is resolved, the issue was likely a blockage at the inlet frit.

  • Column Replacement: If the problem persists after flushing, the column bed may be irreversibly damaged, and the column should be replaced.[5]

By systematically addressing these potential issues, you can significantly improve the peak shape of Etravirine-13C3, leading to more robust and reliable chromatographic data.

References
  • Current time information in Pampanga, PH. (n.d.). Google.
  • Analytical Method Development and Validation of Etravirine by RP-UFLC. (n.d.). RJPT. Retrieved January 27, 2026, from [Link]

  • LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • Simultaneous Measurement of Etravirine, Maraviroc and Raltegravir in Pigtail Macaque Plasma, Vaginal Secretions and Vaginal Tissue using a LC-MS/MS Assay. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • Impurities profiling of method development and validation of Etravirine (ETR) in their dosage forms by chromatography method as per international conference on harmonisation guidelines. (2024). Asian Journal of Biomedical and Pharmaceutical Sciences. Retrieved January 27, 2026, from [Link]

  • Etravirine | C20H15BrN6O | CID 193962. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Analytical method development and validation of etravirine in its bulk dosage form by using reverse phase high performance liquid chromatography method as per international conference on harmonisation guidelines. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. (2024). Der Pharma Chemica. Retrieved January 27, 2026, from [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETRAVIRINE TABLETS BY RP-HPLC. (n.d.). International Journal of Research in Pharmaceutical and Nano Sciences. Retrieved January 27, 2026, from [Link]

  • A Study on Solubility Enhancement of Etravirine by Crystal Engineering Method. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 27, 2026, from [Link]

  • Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Effects of different chromatographic parameters on retention times of... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC International - Chromatography Online. Retrieved January 27, 2026, from [Link]

  • The effect of mobile phase additive on enantioseparation and peak shape... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 27, 2026, from [Link]

  • Why it matters and how to get good peak shape. (2023). Agilent. Retrieved January 27, 2026, from [Link]

  • US8703786B2 - Etravirine formulations and uses thereof. (n.d.). Google Patents.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved January 27, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved January 27, 2026, from [Link]

  • A Study on Solubility Enhancement of Etravirine by Crystal Engineering Method. (2022). Indian Journal of Pharmaceutical Sciences. Retrieved January 27, 2026, from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. Retrieved January 27, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 27, 2026, from [Link]

  • Oral Liquid Formulation of Etravirine for Enhanced Bioavailability. (2014). Walsh Medical Media. Retrieved January 27, 2026, from [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 27, 2026, from [Link]

  • Application of screening experimental designs to assess chromatographic isotope effect upon isotope-coded derivatization for quantitative liquid chromatography-mass spectrometry. (2014). PubMed. Retrieved January 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Matrix Effects with Etravirine-¹³C₃ in LC-MS/MS Bioanalysis

Welcome to the technical support center for the effective use of Etravirine-¹³C₃ as a stable isotope-labeled internal standard (SIL-IS) to combat matrix effects in the bioanalysis of Etravirine. This guide is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of Etravirine-¹³C₃ as a stable isotope-labeled internal standard (SIL-IS) to combat matrix effects in the bioanalysis of Etravirine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for robust and reliable LC-MS/MS assays.

Understanding the Challenge: Matrix Effects in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These endogenous and exogenous compounds, such as proteins, phospholipids, and metabolites, can significantly interfere with the ionization of the target analyte, a phenomenon known as matrix effect.[2] This interference can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[3][4]

Phospholipids are a major contributor to matrix effects, particularly in plasma and serum samples, due to their high concentrations and tendency to co-elute with many analytes.[2][5]

The Solution: The Role of a Stable Isotope-Labeled Internal Standard (SIL-IS)

The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS).[2][6] A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, D).[7]

Etravirine-¹³C₃ is the ideal internal standard for the quantification of Etravirine. Because it has nearly identical physicochemical properties to the unlabeled Etravirine, it will co-elute chromatographically and experience the same degree of ion suppression or enhancement.[2][6] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be effectively normalized, leading to accurate and precise quantification.[8]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered during the development and validation of bioanalytical methods for Etravirine using Etravirine-¹³C₃.

Q1: I'm observing significant ion suppression for both Etravirine and Etravirine-¹³C₃. Is my SIL-IS still effective?

A: Yes, observing ion suppression for both the analyte and the SIL-IS is expected and actually demonstrates that the internal standard is functioning correctly. The key is that they experience the same degree of suppression.

Causality: The co-eluting matrix components compete with both Etravirine and Etravirine-¹³C₃ for ionization in the mass spectrometer's source.[3] Since their chemical properties are virtually identical, this competition affects them equally. The ratio of their signals should remain constant despite the absolute signal intensity being reduced.

Troubleshooting Steps:

  • Confirm Co-elution: Ensure that the chromatographic peaks for Etravirine and Etravirine-¹³C₃ are perfectly co-eluting. Even a slight separation can lead to differential matrix effects.

  • Evaluate the Extent of Suppression: While the SIL-IS compensates for the effect, severe ion suppression can lead to a loss of sensitivity, potentially impacting the lower limit of quantification (LLOQ). If the signal-to-noise ratio at the LLOQ is compromised, further optimization is necessary.[9]

  • Optimize Sample Preparation: The most effective way to combat severe ion suppression is to improve the sample cleanup process to remove the interfering matrix components.[1][2] Consider more rigorous extraction techniques.

Workflow for Assessing Matrix Effects:

cluster_0 Matrix Effect Assessment A Prepare 3 Sets of Samples: Set 1: Analyte in pure solvent Set 2: Blank matrix extract spiked with analyte Set 3: Spiked matrix sample processed through extraction B Analyze all sets by LC-MS/MS A->B C Calculate Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1) B->C D Calculate Recovery (RE): RE = (Peak Area in Set 3) / (Peak Area in Set 2) B->D E Calculate Process Efficiency (PE): PE = (Peak Area in Set 3) / (Peak Area in Set 1) B->E F Interpret Results: MF < 1 indicates ion suppression MF > 1 indicates ion enhancement C->F

Caption: Workflow for the quantitative assessment of matrix effects, recovery, and process efficiency.

Q2: My calibration curve is non-linear, even when using Etravirine-¹³C₃. What could be the cause?

A: While Etravirine-¹³C₃ is excellent at correcting for matrix effects, non-linearity can still arise from several factors.

Causality:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal response.

  • In-source Fragmentation: High analyte concentrations can sometimes lead to fragmentation within the ion source, which is not accounted for in the primary MRM transition.[10]

  • Isotopic Contribution: At very high concentrations of the internal standard, the natural isotopic abundance of the unlabeled analyte in the SIL-IS might contribute to the analyte signal.

Troubleshooting Steps:

  • Check IS Concentration: Ensure the concentration of Etravirine-¹³C₃ is appropriate. It should be high enough to provide a robust signal but not so high that it contributes significantly to the analyte's signal or causes detector saturation. A common practice is to use a concentration in the mid-range of the calibration curve.

  • Extend the Calibration Range: If non-linearity is observed at the high end, consider extending the calibration range with additional standards to better define the curve or reducing the upper limit of quantification (ULOQ).

  • Use a Weighted Regression: For many bioanalytical assays, a weighted linear regression (e.g., 1/x or 1/x²) provides a better fit for the calibration curve than a simple linear regression.

  • Verify Purity of SIL-IS: Ensure the Etravirine-¹³C₃ standard is of high isotopic purity and is free from significant amounts of the unlabeled analyte.[7]

Q3: I'm still seeing variability between different patient samples. Shouldn't the SIL-IS correct for this?

A: Etravirine-¹³C₃ is very effective at correcting for inter-individual variability in matrix effects. However, if variability persists, the issue might lie elsewhere in the analytical workflow.

Causality:

  • Inconsistent Sample Preparation: Variability in extraction recovery between samples can be a source of error. While the SIL-IS corrects for this to a large extent, highly variable recovery can still impact results.

  • Analyte Stability: Etravirine may be degrading in some patient samples due to differences in storage, handling, or the presence of certain enzymes or co-medications.

  • Differential Matrix Effects on Analytes and Metabolites: If you are also quantifying Etravirine metabolites, be aware that their ionization efficiency and susceptibility to matrix effects may differ from the parent drug.

Troubleshooting Steps:

  • Review Sample Preparation Protocol: Ensure the sample preparation method is robust and reproducible. Solid-phase extraction (SPE) generally provides cleaner extracts and more consistent recoveries than protein precipitation (PPT) or liquid-liquid extraction (LLE).[1]

  • Conduct Stability Studies: Perform thorough stability assessments of Etravirine in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage) as recommended by FDA and ICH guidelines.[11][12]

  • Evaluate Different Lots of Matrix: During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is not biased by a single source.[11]

Recommended Sample Preparation Workflow:

cluster_1 Optimized Sample Preparation Start Plasma/Serum Sample Add_IS Add Etravirine-¹³C₃ (IS) Start->Add_IS PPT Protein Precipitation (e.g., with Acetonitrile) Add_IS->PPT Simple & Fast SPE Solid-Phase Extraction (SPE) (Recommended for cleaner extract) Add_IS->SPE More Selective Evap Evaporate to Dryness PPT->Evap SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Comparative sample preparation workflows for Etravirine analysis.

Key Experimental Protocols

Protocol 1: Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 5 mg of Etravirine and Etravirine-¹³C₃ into separate volumetric flasks.

    • Dissolve in a suitable organic solvent in which Etravirine is readily soluble, such as dimethyl sulfoxide (DMSO) or methanol, to a final concentration of 1 mg/mL.[13]

  • Working Solutions:

    • Prepare serial dilutions of the Etravirine stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

    • Prepare a working solution of Etravirine-¹³C₃ at a concentration that will yield a robust signal in the final extracted sample (e.g., 100 ng/mL).

Protocol 2: Sample Extraction (Solid-Phase Extraction - SPE)
  • Sample Pre-treatment: To a 100 µL aliquot of plasma/serum, add 20 µL of the Etravirine-¹³C₃ working solution and vortex briefly.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar interferences and phospholipids.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Data Summary

Table 1: Typical LC-MS/MS Parameters for Etravirine and Etravirine-¹³C₃

ParameterEtravirineEtravirine-¹³C₃
Precursor Ion (m/z) 435.1438.1
Product Ion (m/z) 224.1227.1
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Collision Energy (eV) 25-3525-35
Dwell Time (ms) 100-200100-200

Note: These values should be optimized for your specific instrument.

Table 2: Acceptance Criteria for Method Validation (based on FDA Guidance)

ParameterAcceptance Criteria
Calibration Curve r² ≥ 0.99; at least 75% of standards within ±15% of nominal (±20% at LLOQ)
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Factor CV of IS-normalized matrix factor across lots should be ≤ 15%
Recovery Should be consistent, precise, and reproducible

Source: Adapted from FDA Bioanalytical Method Validation Guidance.[11][12]

Concluding Remarks

The use of a stable isotope-labeled internal standard like Etravirine-¹³C₃ is the gold standard for quantitative bioanalysis by LC-MS/MS.[6] It is the most reliable tool to compensate for the unavoidable variability introduced by complex biological matrices.[7] By understanding the principles behind its application and implementing robust, validated protocols, researchers can ensure the generation of high-quality, reproducible data essential for drug development and clinical research.

References

  • Vertex AI Search. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved January 27, 2026, from [Link]

  • Li, W., et al. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Retrieved January 27, 2026, from [Link]

  • Journal of Education and Practice. (2026, January 21). Development and Validation of Bioanalytical Method for Efavirenz in Dr. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). Etravirine. Retrieved January 27, 2026, from [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved January 27, 2026, from [Link]

  • Tfaili, S., et al. (2016, January 15). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. PubMed. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025, August 6). Quantification of Etravirine in Rat Plasma by LC-MS/MS and Application to a Pharmacokinetic Study. Retrieved January 27, 2026, from [Link]

  • LCGC North America. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved January 27, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Draft Guidance on Etravirine. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). Process for synthesis of etravirine.
  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved January 27, 2026, from [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved January 27, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved January 27, 2026, from [Link]

  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Retrieved January 27, 2026, from [Link]

  • PubMed. (2010, November 15). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Etravirine. Retrieved January 27, 2026, from [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025, August 6). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2018, September 28). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Retrieved January 27, 2026, from [Link]

  • New Drug Approvals. (2014, May 12). Etravirine. Retrieved January 27, 2026, from [Link]

  • Drug development & registration. (2021, November 26). Study of the physicochemical properties of the etravirine substance. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Retrieved January 27, 2026, from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved January 27, 2026, from [Link]

  • Chromatography Online. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (2025, October 29). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Retrieved January 27, 2026, from [Link]

  • LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved January 27, 2026, from [Link]

  • University of Liverpool. (2016, March). Etravirine PK Fact Sheet. Retrieved January 27, 2026, from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved January 27, 2026, from [Link]

  • AWS. (n.d.). Original Research Article Etravirine lipid nanoparticles: Synthesis and validation using specific RP-HPLC technique. Retrieved January 27, 2026, from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025, August 7). Effect of ionization modifiers on the simultaneous analysis of all classes of phospholipids by nanoflow liquid chromatography/tandem mass spectrometry in negative ion mode. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved January 27, 2026, from [Link]

  • MDPI. (2023, April 18). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Retrieved January 27, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved January 27, 2026, from [Link]

  • Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved January 27, 2026, from [Link]

  • PubMed. (n.d.). [Chemical characteristics, mechanism of action and antiviral activity of etravirine]. Retrieved January 27, 2026, from [Link]

  • Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved January 27, 2026, from [Link]

Sources

Optimization

Etravirine-13C3 in Biological Matrices: A Technical Support Troubleshooting Guide

This technical support center provides in-depth troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Etravirine-13C3 as an internal stan...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Etravirine-13C3 as an internal standard in bioanalytical studies. This guide is designed to address common stability issues encountered during experimental workflows.

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] In quantitative bioanalysis, stable isotope-labeled internal standards, such as Etravirine-13C3, are crucial for achieving accurate and precise results by compensating for variability during sample preparation and analysis.[3] However, the stability of both the analyte and its labeled internal standard in biological matrices is a critical parameter that must be thoroughly evaluated to ensure data integrity. This guide provides a comprehensive resource for identifying and resolving potential stability-related challenges with Etravirine-13C3.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the use of Etravirine-13C3 in biological matrices.

Q1: My Etravirine-13C3 internal standard (IS) response is highly variable across my sample batch. What are the potential causes and how can I troubleshoot this?

A1: Variability in the internal standard response is a common issue in LC-MS/MS bioanalysis and can compromise the accuracy of your results. Here’s a systematic approach to troubleshooting:

  • Initial Investigation:

    • Review Sample Preparation Records: Meticulously check for any inconsistencies in the addition of the Etravirine-13C3 working solution to the samples. Human error, such as missed additions or double additions, is a frequent cause of individual anomalous IS responses.[3]

    • Examine Chromatograms: Look for patterns in the IS peak shape and retention time. Variations in these parameters can indicate chromatographic problems or issues with the mass spectrometer.[3]

    • Assess for Matrix Effects: Significant ion suppression or enhancement in specific samples can lead to IS variability. This is particularly relevant when analyzing samples from diverse patient populations or different matrices.[3]

  • Systematic Troubleshooting Workflow:

    troubleshooting_workflow start High IS Variability Observed check_prep Review Sample Preparation Records for Errors start->check_prep check_chrom Examine Chromatograms for Peak Shape/Retention Time Issues check_prep->check_chrom No preparation errors found re_prepare Re-prepare and Re-inject Affected Samples check_prep->re_prepare Errors identified assess_matrix Evaluate for Differential Matrix Effects check_chrom->assess_matrix Chromatography is consistent re_optimize Re-optimize LC-MS/MS Method check_chrom->re_optimize Chromatographic issues identified investigate_stability Investigate Etravirine-13C3 Stability assess_matrix->investigate_stability No significant matrix effects assess_matrix->re_optimize Matrix effects present investigate_stability->re_optimize Instability confirmed end Resolution re_prepare->end re_optimize->end

  • Further Steps:

    • Evaluate Stock and Working Solution Stability: Ensure that the Etravirine-13C3 stock and working solutions are stable under their storage conditions. Re-prepare fresh solutions if necessary.

    • Perform a Stability Assessment: If not already done, conduct a thorough stability assessment of Etravirine-13C3 in the specific biological matrix under the same conditions as your study samples (see Experimental Protocols section).

Q2: I'm observing a gradual decrease in Etravirine-13C3 concentration in my quality control (QC) samples during a long run. What could be the cause?

A2: A progressive decline in IS concentration suggests a stability issue within the autosampler. This is known as autosampler or bench-top instability.

  • Causality: Etravirine, being a lipophilic compound, might be susceptible to degradation over time at room temperature or refrigerated autosampler temperatures, especially in a processed sample matrix. While studies have shown Etravirine to be stable for at least 12 hours in reconstituted plasma samples at room temperature, longer run times could exceed this stability window. [4]* Troubleshooting:

    • Perform a Bench-Top Stability Study: Spike a set of low and high concentration QC samples with Etravirine-13C3 and leave them in the autosampler. Analyze them at regular intervals over a period that exceeds your typical run time. The mean concentration should remain within ±15% of the nominal concentration. [5][6] 2. Optimize Run Conditions: If instability is confirmed, consider shortening your analytical run time or splitting long batches into smaller ones.

    • Adjust Autosampler Temperature: If your autosampler is not refrigerated, consider using one that is. If it is already refrigerated, ensure the temperature is consistently maintained.

Q3: I see an unexpected peak at the same retention time as Etravirine in my blank plasma samples. How can I determine the source of this interference?

A3: This could be due to carryover from a previous injection or an interfering endogenous component in the matrix.

  • Troubleshooting Carryover:

    • Inject a blank solvent sample immediately after a high concentration standard or sample. If the peak is still present, it is likely carryover.

    • To mitigate carryover, optimize the injector wash procedure by using a stronger solvent or increasing the wash volume and duration.

  • Investigating Endogenous Interference:

    • Analyze at least six different lots of blank plasma to see if the interference is consistent.

    • If the interference is present in multiple lots, you may need to adjust your chromatographic method to separate the interfering peak from Etravirine. This could involve changing the mobile phase composition, gradient, or column chemistry.

Q4: Can Etravirine-13C3 undergo degradation in biological matrices? What are the likely degradation products?

A4: Yes, like most xenobiotics, Etravirine-13C3 can degrade under certain conditions. The stability of Etravirine has been evaluated under forced degradation conditions, which can provide insights into potential degradation pathways. [7][8]

  • Potential Degradation Pathways:

    • Hydrolysis: Etravirine could be susceptible to hydrolysis at its ether linkage or cyano groups under strongly acidic or basic conditions.

    • Oxidation: The aromatic rings and amine groups in the Etravirine molecule could be sites for oxidative degradation.

    • Photodegradation: Exposure to light can also induce degradation. [9]

  • Identification of Degradation Products:

    • Forced degradation studies coupled with high-resolution mass spectrometry (HRMS) are the most effective way to identify and characterize degradation products. [2]By comparing the mass spectra of the stressed and unstressed samples, you can identify new peaks corresponding to potential degradants.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key stability experiments.

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of Etravirine and Etravirine-13C3 in a biological matrix after repeated freeze-thaw cycles.

Materials:

  • Blank human plasma

  • Etravirine and Etravirine-13C3 stock solutions

  • Calibrated pipettes and appropriate labware

Procedure:

  • Prepare QC Samples: Spike blank plasma to prepare low and high concentration QC samples of Etravirine. A typical approach is to use concentrations at three times the lower limit of quantification (LLOQ) and near the upper limit of quantification (ULOQ). [5]2. Prepare IS Working Solution: Prepare a working solution of Etravirine-13C3 at the concentration used in your analytical method.

  • Baseline Analysis (Cycle 0): Take an aliquot of the freshly prepared QC samples, add the Etravirine-13C3 working solution, process, and analyze immediately. This serves as your baseline.

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC samples at -20°C or -80°C for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze them for another 12 hours. This constitutes one freeze-thaw cycle.

  • Analysis after Cycles: Repeat the freeze-thaw process for a predetermined number of cycles (typically 3-5). After the final cycle, add the Etravirine-13C3 working solution, process, and analyze the samples.

  • Data Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline samples.

Acceptance Criteria: The mean concentration of the analyte at each QC level should be within ±15% of the nominal concentration. [6]

Protocol 2: Short-Term (Bench-Top) Stability Assessment

Objective: To evaluate the stability of Etravirine and Etravirine-13C3 in the biological matrix at room temperature for a duration that mimics the sample handling and processing time.

Procedure:

  • Prepare QC Samples: Prepare low and high concentration QC samples of Etravirine in the biological matrix.

  • Baseline Analysis: Analyze a set of these QC samples immediately after preparation (time 0).

  • Room Temperature Incubation: Leave another set of QC samples on the bench at room temperature for a predefined period (e.g., 4, 8, 12, or 24 hours).

  • Analysis after Incubation: After the incubation period, process and analyze the samples.

  • Data Evaluation: Compare the mean concentrations of the incubated samples to the baseline samples.

Acceptance Criteria: The mean concentration of the analyte at each QC level should be within ±15% of the nominal concentration. [5][6]

Protocol 3: Long-Term Stability Assessment

Objective: To determine the stability of Etravirine and Etravirine-13C3 in the biological matrix under the intended long-term storage conditions.

Procedure:

  • Prepare QC Samples: Prepare a sufficient number of low and high concentration QC samples in the biological matrix.

  • Baseline Analysis: Analyze a set of these QC samples immediately after preparation.

  • Long-Term Storage: Store the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C).

  • Analysis at Time Points: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples, thaw them, and analyze.

  • Data Evaluation: Compare the mean concentrations of the stored samples to the baseline samples.

Acceptance Criteria: The mean concentration of the analyte at each QC level should be within ±15% of the nominal concentration. [5][6]

Data Presentation
Table 1: Stability of Etravirine in Rat Plasma
Storage ConditionNominal Concentration (ng/mL)Mean (± SD) % of Nominal Concentration Remaining (n=3)
4°C for 12 hours2.599.7 ± 0.39
5099.8 ± 4.9
Room temperature in autosampler for 12 hours2.599.5 ± 1.2
50101.2 ± 2.3
Three freeze-thaw cycles2.5102.1 ± 3.5
50100.9 ± 1.8
-80°C for 30 days2.598.7 ± 2.1
5099.1 ± 3.2

Data adapted from a study by Fulzele et al. (2013) in rat plasma. [4]

Table 2: General Acceptance Criteria for Stability Studies (FDA & EMA)
Stability TestAcceptance Criteria
Freeze-Thaw StabilityMean concentration of QC samples should be within ±15% of the nominal concentration.
Short-Term (Bench-Top) StabilityMean concentration of QC samples should be within ±15% of the nominal concentration.
Long-Term StabilityMean concentration of QC samples should be within ±15% of the nominal concentration.
Stock Solution StabilityResponse of the stored solution should be within ±10% of the freshly prepared solution.
Post-Preparative StabilityMean concentration of QC samples should be within ±15% of the nominal concentration.

Based on FDA and EMA guidelines for bioanalytical method validation. [5][6]

Visualizations

stability_assessment_workflow cluster_preparation Sample Preparation cluster_testing Stability Testing cluster_analysis Analysis & Evaluation prep_qc Prepare Low and High QC Samples ft_stability Freeze-Thaw Stability prep_qc->ft_stability st_stability Short-Term (Bench-Top) Stability prep_qc->st_stability lt_stability Long-Term Stability prep_qc->lt_stability prep_is Prepare Etravirine-13C3 Working Solution analysis LC-MS/MS Analysis ft_stability->analysis st_stability->analysis lt_stability->analysis evaluation Compare to Baseline & Acceptance Criteria analysis->evaluation

Caption: Workflow for assessing the stability of Etravirine and Etravirine-13C3.

References
  • Fulzele, S. V., Sattiraju, A., & Singh, M. (2013). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Chromatography B, 930, 97-102. [Link]

  • Jackson, A., Watson, V., & Back, D. (2011). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 50(11), 695-707. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Jacob, C. C., Antunes, A. M., & Marques, M. M. (2018). High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches. European Journal of Pharmaceutical Sciences, 119, 133-144. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Fayet, A., Béguin, A., Zanolari, B., Cruchon, S., Guignard, N., Telenti, A., ... & Decosterd, L. A. (2009). A LC-tandem MS assay for the simultaneous measurement of new antiretroviral agents: raltegravir, maraviroc, darunavir, and etravirine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(11-12), 1057–1069. [Link]

  • Damle, M., & Shirkhedkar, A. (2017). Determination of Etravirine in Human Plasma BY HPLC. Indo American Journal of Pharmaceutical Sciences, 4(06), 1636-1643. [Link]

  • Quaranta, S., Woloch, C., Paccou, A., Giocanti, M., Solas, C., & Lacarelle, B. (2009). Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples. Therapeutic drug monitoring, 31(6), 727–734. [Link]

  • Lamichhane, S., Sahu, A., & Singh, S. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists, 14(3), 273-279. [Link]

  • Bhavyasri, K., M, A., & Rao, N. (2015). Quantification of Etravirine in Rat Plasma by LC-MS/MS and Application to a Pharmacokinetic Study. Journal of Scientific Research and Reports, 8(4), 1-10. [Link]

  • Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods. BioPharm International, 29(10). [Link]

  • Veeprho. (n.d.). Etravirine Impurities and Related Compound. Retrieved January 27, 2026, from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. [Link]

  • Singh, S., & Bakshi, M. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences, 16(1), 133-149. [Link]

Sources

Troubleshooting

Technical Support Center: Method Refinement for Etravirine-13C3 in Complex Samples

Welcome to the technical support resource for the bioanalysis of Etravirine-13C3. This guide is designed for researchers, scientists, and drug development professionals who are developing or refining methods for the quan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the bioanalysis of Etravirine-13C3. This guide is designed for researchers, scientists, and drug development professionals who are developing or refining methods for the quantification of Etravirine in complex biological matrices such as plasma, serum, or tissue homogenates. As a highly lipophilic and extensively protein-bound compound, Etravirine presents unique challenges in achieving robust and reproducible results.[1][2] This document provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during method development.

Q1: Why is a stable isotope-labeled internal standard like Etravirine-13C3 essential for this analysis?

A1: A stable isotope-labeled internal standard (SIL-IS), such as Etravirine-13C3, is the gold standard in quantitative LC-MS/MS analysis. Its importance stems from its ability to co-elute chromatographically with the unlabeled analyte (Etravirine) while being distinguishable by mass spectrometry. This co-elution ensures that the SIL-IS experiences nearly identical physical and chemical effects as the analyte throughout the entire analytical process—from sample extraction and handling to ionization in the mass spectrometer source. Consequently, it provides the most accurate compensation for procedural variability, and most critically, for matrix effects (ion suppression or enhancement), which are a primary challenge in complex samples.[3]

Q2: What are the typical precursor-to-product ion transitions for Etravirine and Etravirine-13C3 in positive ion mode ESI-MS/MS?

A2: While optimal transitions should always be determined empirically by infusing the analytes into the mass spectrometer, commonly reported and effective transitions are:

  • Etravirine: Precursor ion [M+H]⁺ at m/z 435.9, typically fragmented to a stable product ion around m/z 163.6.[1]

  • Etravirine-13C3: Precursor ion [M+H]⁺ at m/z 438.9 (a +3 Da shift from the native analyte). The fragmentation pattern is generally conserved, so a corresponding product ion at m/z 163.6 or a slightly shifted fragment can be monitored.

Q3: My Etravirine stock solution appears cloudy. Is this normal?

A3: This is not unusual and is likely due to Etravirine's very low aqueous solubility.[1] Etravirine is highly lipophilic (Log P > 5).[1][2] Stock solutions should be prepared in 100% organic solvent such as methanol, acetonitrile, or DMSO. If subsequent dilutions are made into aqueous-heavy solutions, precipitation can occur. Ensure all working standard solutions are prepared in a solvent mixture that maintains the solubility of Etravirine, for example, a methanol:water (50:50, v/v) mixture or higher organic content.[1]

Section 2: Troubleshooting Guide: Sample Preparation

Effective sample preparation is the most critical step for a successful bioanalytical method, especially for a challenging compound like Etravirine.

Issue 1: Low or Inconsistent Analyte Recovery

Q: My recovery for Etravirine is below 70% and varies significantly between samples. What is the cause and how can I fix it?

A: Low and variable recovery is a multi-faceted problem. The high plasma protein binding of Etravirine (99.9%) and its lipophilicity are the primary culprits.[4] The analyte can be lost due to incomplete extraction from matrix proteins or adsorption to labware surfaces. A systematic approach is required to diagnose and resolve this.

Workflow: Diagnosing and Improving Low Recovery

G cluster_0 Diagnosis Phase cluster_1 Troubleshooting & Refinement start Start: Low Recovery Observed (<70%) check_ppt Is Protein Precipitation (PPT) the current method? start->check_ppt check_lle Is Liquid-Liquid Extraction (LLE) being used? check_ppt->check_lle No ppt_sol Action: Switch to LLE or SPE. PPT is often insufficient for highly protein-bound drugs. check_ppt->ppt_sol Yes check_spe Is Solid-Phase Extraction (SPE) being used? check_lle->check_spe No lle_sol Action: Optimize LLE. 1. Test different organic solvents (e.g., Ethyl Acetate, MTBE). 2. Adjust pH of aqueous phase to ensure Etravirine is neutral. 3. Increase solvent:plasma ratio. check_lle->lle_sol Yes spe_sol Action: Optimize SPE. 1. Screen different sorbents (e.g., C18, mixed-mode). 2. Optimize wash steps to remove interferences. 3. Ensure elution solvent is strong enough (e.g., high % Methanol). check_spe->spe_sol Yes end_node Result: Consistent Recovery >85% ppt_sol->end_node lle_sol->end_node spe_sol->end_node

Caption: Decision workflow for troubleshooting low analyte recovery.

Step-by-Step Protocol: Liquid-Liquid Extraction (LLE) Optimization

This protocol is a robust starting point for extracting Etravirine from plasma.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma sample, add 10 µL of Etravirine-13C3 working solution. Vortex briefly. Adding the IS at the start is crucial for accuracy.

  • pH Adjustment (Optional but Recommended): Add 50 µL of a buffer (e.g., 0.1 M ammonium carbonate, pH 9) to ensure Etravirine (pKa ~3.75) is in its neutral, more extractable form.

  • Extraction: Add 500 µL of ethyl acetate.[1][2] Cap and vortex vigorously for 1 minute. The use of ethyl acetate is a well-documented and effective choice for Etravirine.[1][2]

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes to separate the organic and aqueous layers cleanly.

  • Supernatant Transfer: Carefully transfer the upper organic layer (~450 µL) to a clean tube, avoiding the protein disk at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a mobile-phase compatible solution (e.g., 50:50 Methanol:Water). Vortex to ensure complete dissolution. This step is critical to prevent peak shape distortion upon injection.

  • Final Centrifugation & Injection: Centrifuge the reconstituted sample to pellet any insoluble material and inject the supernatant onto the LC-MS/MS system.

Table 1: Comparison of Sample Preparation Techniques for Etravirine

TechniqueProsConsRecommended Use Case
Protein Precipitation (PPT) Fast, simple, inexpensive.Prone to significant matrix effects; may yield lower recovery for highly bound drugs.[5]High-throughput screening where speed is prioritized over ultimate sensitivity and accuracy.
Liquid-Liquid Extraction (LLE) Provides a much cleaner extract than PPT; good recovery.[1]More labor-intensive; requires solvent evaporation and reconstitution steps.The standard for most quantitative bioanalysis of Etravirine, offering a good balance of cleanliness and throughput.[1][2]
Solid-Phase Extraction (SPE) Provides the cleanest extracts, minimizing matrix effects; high recovery and concentration factor.Most expensive; requires significant method development for wash/elution steps.For methods requiring the lowest limit of quantification (LLOQ) or for particularly "dirty" matrices like tissue homogenates.
Issue 2: Significant Matrix Effects Observed

Q: Even with an SIL-IS, I'm seeing ion suppression greater than 25%. How can I identify and mitigate this?

A: Significant ion suppression indicates that co-eluting endogenous components from the matrix (e.g., phospholipids, salts) are interfering with the ionization of Etravirine in the MS source.[3] While Etravirine-13C3 compensates for this, reducing the underlying effect is key to a more robust method.

1. Confirm the Source with a Post-Extraction Spike:

  • Extract a blank matrix sample (e.g., plasma with no drug).

  • Spike the final, clean extract with Etravirine and the IS at a known concentration.

  • Compare the peak area response to a pure solution of the analytes at the same concentration.

  • Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Pure Solution) * 100 . A value < 85% indicates significant suppression.[1]

2. Mitigation Strategies:

  • Improve Sample Cleanup: If you are using PPT, switch to LLE or SPE (see Table 1). A cleaner sample is the most effective solution.

  • Chromatographic Separation: Modify your LC gradient to better separate Etravirine from the early-eluting, highly polar matrix components. A slower, shallower gradient around the elution time of your analyte can resolve it from interfering peaks.

  • Reduce Injection Volume: Injecting less of the sample can reduce the total load of matrix components entering the MS source.

  • Dilute the Sample: If sensitivity allows, diluting the sample with a compatible solvent before extraction can proportionally reduce the concentration of interfering matrix components.

Section 3: Troubleshooting Guide: Chromatography & MS

Issue 3: Poor Chromatographic Peak Shape

Q: My Etravirine peak is tailing or fronting. What are the likely causes?

A: Poor peak shape compromises resolution and integration accuracy.[6] The ideal peak should be symmetrical.

Diagram: Logic of Peak Shape Troubleshooting

G cluster_0 Initial Checks cluster_1 Corrective Actions start Poor Peak Shape (Tailing or Fronting) check_column Is the column old or has pressure increased? start->check_column check_solvent Is the reconstitution solvent stronger than the initial mobile phase? check_column->check_solvent No sol_column Action: Column Issue. 1. Flush the column. 2. Reverse flush the column. 3. Replace the column and/or guard column. check_column->sol_column Yes sol_solvent Action: Solvent Mismatch. Reconstitute sample in a solvent weaker than or equal to the initial mobile phase composition. check_solvent->sol_solvent Yes sol_secondary Action: Secondary Interactions. Modify mobile phase pH or add a competing amine (e.g., triethylamine) if silanol interactions are suspected. check_solvent->sol_secondary No

Caption: Troubleshooting flowchart for poor chromatographic peak shape.

  • Peak Tailing: Often caused by "active sites" on the column packing (e.g., free silanols) or a void/channel in the column bed. Ensure your mobile phase pH is appropriate for the column type. Using a modern, end-capped C18 column is recommended.[1]

  • Peak Fronting: Typically a sign of column overload. Try injecting a lower concentration of the analyte.

  • Split or Broad Peaks: Can be caused by a partially blocked frit, a column void, or a mismatch between the injection solvent and the mobile phase. Ensure your reconstitution solvent is as weak as, or weaker than, your initial mobile phase conditions to allow for proper peak focusing on the head of the column.

Table 2: Recommended Starting LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column C18, 50 mm x 2.1 mm, < 3 µmProvides good retention and peak shape for lipophilic compounds like Etravirine.[1][7]
Mobile Phase A 2 mM Ammonium Acetate + 0.1% Formic Acid in WaterProvides a source of protons for efficient ESI+ ionization and buffers the system.[1]
Mobile Phase B 0.1% Formic Acid in MethanolMethanol is an effective organic modifier for eluting Etravirine.[1]
Flow Rate 0.3 - 0.5 mL/minCompatible with standard 2.1 mm ID columns and ESI sources.[1][7]
Gradient Start at 40-50% B, ramp to 95-100% B, hold, then re-equilibrateA gradient is necessary to elute the highly retained Etravirine while clearing polar matrix components.[1]
Ion Source Electrospray Ionization (ESI), Positive ModeEtravirine contains basic nitrogen atoms that are readily protonated.
Source Temp. 500 - 650 °CHigh temperatures are needed to desolvate the mobile phase efficiently at these flow rates.[1]
Issue 4: Analyte Stability Problems

Q: My QC sample results are trending downwards during a long analytical run. Could this be a stability issue?

A: Yes, this suggests potential instability. Etravirine stability must be evaluated under various conditions as per regulatory guidelines.[1]

Table 3: Etravirine Stability Data Summary (from literature)

ConditionStability FindingImplication for Workflow
Freeze-Thaw Stable for at least 3 cycles in plasma.[1]Samples can be re-assayed if needed after being frozen.
Autosampler (Post-Extraction) Stable in reconstituted solution at room temperature for at least 12 hours.[1]Long runs are generally acceptable, but keeping the autosampler cooled (e.g., 4-10°C) is best practice.
Bench-Top (in Matrix) Stable in plasma at room temperature for several hours.Short-term exposure during sample preparation is not a major concern.
Long-Term Storage Stable in plasma for at least 30 days when stored at -80°C.[1]-80°C is the required storage condition for clinical/pre-clinical samples.

To confirm instability in your lab, re-inject the first calibration standards at the end of the analytical batch. If their response has decreased significantly compared to the initial injection, it points to autosampler instability.

References

  • Duan, J. Z., & Fassihi, R. (2012). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Chromatography B, 900, 99-104. [Link]

  • Ghosh, A., et al. (2014). Analytical method development and validation of etravirine in its bulk dosage form by using reverse phase high performance liquid chromatography method as per international conference on harmonisation guidelines. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Analytical method development and validation of antiviral drugs for HIV. International Journal of Science and Research Archive, 9(2), 230-244. [Link]

  • Khosroushahi, A. Y., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5554-5570. [Link]

  • Jackson, A., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 58(8), 985-1000. [Link]

  • Jadhav, S. B., et al. (2019). development and validation of stability – indicating hptlc method for determination of etravirine hcl. Journal of Emerging Technologies and Innovative Research, 6(2). [Link]

  • Duan, J. Z., & Fassihi, R. (2014). Oral Liquid Formulation of Etravirine for Enhanced Bioavailability. Journal of Pharmaceutical Sciences, 103(3), 958-965. [Link]

  • Rathod, S. D., et al. (2021). Analytical Method Development and Validation of Etravirine by RP-UFLC. Research Journal of Pharmacy and Technology, 14(10), 5321-5326. [Link]

  • Quaranta, S., et al. (2009). Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples. Therapeutic Drug Monitoring, 31(6), 727-734. [Link]

  • Al-Tannak, N. M., & Hemmateenejad, B. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Analytical Methods in Chemistry, 2022, 5589882. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. [Link]

Sources

Optimization

Technical Support Center: Etravirine-13C3 Cross-Contamination Avoidance

Welcome to the technical support center for Etravirine-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing cross-contamination when w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Etravirine-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing cross-contamination when working with this isotopically labeled compound. The integrity of your experimental data relies on meticulous laboratory practices, and this guide offers troubleshooting advice and frequently asked questions to ensure the accuracy of your results.

Understanding the Challenge: Etravirine and Etravirine-13C3

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3][4][5] Its isotopically labeled counterpart, Etravirine-13C3, is a crucial tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by methods such as LC-MS/MS.[6][7] The key to successful experimentation lies in preventing the unlabeled Etravirine from contaminating samples containing the labeled standard, and vice-versa.

Chemical and Physical Properties

A thorough understanding of Etravirine's properties is fundamental to developing effective cleaning and handling protocols.

PropertyValueSource
Molecular Formula C20H15BrN6O[2][8]
Molecular Weight 435.29 g/mol
Melting Point 259-263 °C (with decomposition)[9]
Solubility Practically insoluble in water; soluble in organic solvents like DMSO, DMF, and THF.[9][10][9][10]
Lipophilicity (LogP) 5.22[9][11]
Appearance White to light yellow crystalline powder.[9]

Etravirine's high lipophilicity and low aqueous solubility mean it is "sticky" and will readily adhere to surfaces, particularly plastics. This characteristic makes it a significant challenge to remove from laboratory equipment and work areas, increasing the risk of cross-contamination.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that arise during the handling of Etravirine and Etravirine-13C3.

Q1: I'm seeing a signal for unlabeled Etravirine in my blank samples. What is the likely source of this contamination?

This is a classic sign of carryover or cross-contamination. The potential sources are numerous and require a systematic investigation.

Troubleshooting Steps:

  • Injector Carryover: The autosampler injection port and needle are common culprits. Unlabeled Etravirine from a high-concentration sample can adsorb to these surfaces and then leach into subsequent injections of blank or low-concentration samples.

  • Shared Glassware and Plasticware: Due to its lipophilic nature, Etravirine can be difficult to completely remove from glassware and plastic tubes.

  • Contaminated Solvents or Reagents: Ensure that all solvents and reagents used for sample preparation are fresh and have not been inadvertently contaminated.

  • Workstation Contamination: Residue on benchtops, fume hoods, or equipment like vortexers and centrifuges can be transferred to your samples.

  • Pipette Contamination: Pipette shafts and tips can be a source of contamination, especially if the same set is used for both labeled and unlabeled compounds.

Q2: What are the best practices for preparing stock solutions of Etravirine and Etravirine-13C3 to minimize contamination risk?

Segregation is the guiding principle for preparing and handling stock solutions.

Protocol for Stock Solution Preparation:

  • Dedicated Equipment: Use separate sets of glassware, syringes, and volumetric flasks for the labeled and unlabeled compounds. These should be clearly marked to prevent accidental mix-ups.

  • Physical Separation: Whenever possible, prepare stock solutions in different laboratory areas or at different times. If working in the same lab, designate specific fume hoods or benchtops for each compound.

  • Solvent Selection: Etravirine is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[10] A stock solution can be prepared by dissolving the compound in a suitable organic solvent, which should be purged with an inert gas.[10]

  • Storage: Store stock solutions in tightly sealed, clearly labeled containers at the recommended temperature, which is typically -20°C for the solid form.[10]

Q3: How should I properly clean my laboratory equipment to remove Etravirine residue?

A multi-step cleaning process is necessary to effectively remove the highly lipophilic Etravirine.

Cleaning Protocol for Glassware and Non-Porous Surfaces:

  • Initial Rinse: Rinse with a suitable organic solvent in which Etravirine is soluble (e.g., methanol, acetonitrile, or a mixture thereof) to remove the bulk of the residue.

  • Detergent Wash: Wash thoroughly with a laboratory-grade detergent solution.[12][13] Use brushes to scrub all surfaces.

  • Multiple Rinses: Rinse multiple times with purified water to remove all traces of the detergent.[12][13]

  • Final Organic Solvent Rinse: Perform a final rinse with a high-purity organic solvent to aid in drying and remove any remaining organic residues.

  • Drying: Allow to air dry completely or dry in an oven at an appropriate temperature.[13]

For heavily contaminated items, soaking in a suitable organic solvent or a specialized laboratory cleaning solution may be necessary.

Q4: What is the most effective way to structure my analytical runs to detect and mitigate carryover?

A well-designed sequence of injections is crucial for identifying and quantifying carryover.

Recommended Injection Sequence:

  • System Blank: Inject a blank solvent to establish the baseline of the instrument.

  • Unlabeled Etravirine Standard: Inject a standard of unlabeled Etravirine to confirm its retention time and response.

  • Blank Injections: Inject multiple blank solvents immediately after the unlabeled standard to assess carryover. The number of blanks will depend on the severity of the carryover observed.

  • Etravirine-13C3 Standard: Inject the labeled internal standard.

  • Blank Injections: Follow with more blank injections to check for any carryover of the labeled compound.

  • Quality Control (QC) and Unknown Samples: Proceed with your experimental samples.

This sequence allows you to monitor for any residual unlabeled compound before analyzing your samples containing the labeled internal standard.

Experimental Workflow and Logic Diagrams

Visualizing the workflow can help in understanding the critical points where contamination can occur.

Workflow for Preventing Cross-Contamination

Contamination_Prevention_Workflow cluster_prep Preparation Phase cluster_sample Sample Handling & Analysis cluster_cleaning Cleaning & Decontamination Prep_Unlabeled Prepare Unlabeled Etravirine Stock Dedicated_Glassware_Unlabeled Use Dedicated Glassware (Unlabeled) Prep_Unlabeled->Dedicated_Glassware_Unlabeled Separate_Workstations Work in Separate Fume Hoods/Areas Prep_Unlabeled->Separate_Workstations Prep_Labeled Prepare Labeled Etravirine-13C3 Stock Dedicated_Glassware_Labeled Use Dedicated Glassware (Labeled) Prep_Labeled->Dedicated_Glassware_Labeled Prep_Labeled->Separate_Workstations Spike_IS Spike Samples with Etravirine-13C3 (IS) Separate_Workstations->Spike_IS Dedicated_Pipettes Use Dedicated Pipettes Spike_IS->Dedicated_Pipettes Clean_Worksurfaces Decontaminate Work Surfaces Spike_IS->Clean_Worksurfaces Post-Use Sample_Extraction Perform Sample Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis Clean_Glassware Thorough Glassware Cleaning Protocol Sample_Extraction->Clean_Glassware Post-Use Injection_Sequence Strategic Injection Sequence LCMS_Analysis->Injection_Sequence Clean_Instruments Clean Autosampler & Instrument Components LCMS_Analysis->Clean_Instruments Post-Run Dedicated_Pipettes->Sample_Extraction Cleaning_Verification Verify Cleanliness with Blank Injections Clean_Instruments->Cleaning_Verification Troubleshooting_Logic Start Contamination Detected (Unlabeled Etravirine in Blank) Check_Injector Step 1: Analyze Injector Carryover Inject multiple blanks after a high concentration standard. Start->Check_Injector Result_Injector Carryover Present? Check_Injector->Result_Injector Clean_Injector Action: Implement rigorous injector cleaning protocol. (Strong/Weak Solvents) Result_Injector->Clean_Injector Yes Check_Glassware Step 2: Evaluate Glassware Contamination Extract a blank using freshly cleaned glassware. Result_Injector->Check_Glassware No Clean_Injector->Check_Glassware Result_Glassware Contamination Persists? Check_Glassware->Result_Glassware Improve_Cleaning Action: Enhance cleaning protocol. (Solvent soak, sonication) Result_Glassware->Improve_Cleaning Yes Check_Reagents Step 3: Test Solvents and Reagents Prepare a blank using fresh, unopened reagents. Result_Glassware->Check_Reagents No Improve_Cleaning->Check_Reagents Result_Reagents Contamination Resolved? Check_Reagents->Result_Reagents Replace_Reagents Action: Discard suspect reagents and use new stock. Result_Reagents->Replace_Reagents No Resolved Issue Resolved Result_Reagents->Resolved Yes Check_Environment Step 4: Assess Environmental Contamination Perform wipe tests on benchtops, fume hoods, and equipment. Replace_Reagents->Check_Environment Decontaminate_Area Action: Thoroughly decontaminate all affected work areas. Check_Environment->Decontaminate_Area Decontaminate_Area->Resolved

Caption: A decision-making flowchart for systematically troubleshooting sources of Etravirine contamination.

By implementing these best practices, researchers can significantly reduce the risk of cross-contamination and ensure the generation of high-quality, reliable data in their studies involving Etravirine and its isotopically labeled internal standard.

References

  • B. Bhavyasri, N. R. Kumar, K. S. Babu, and M. G. Sankar, "Quantification of Etravirine in Rat Plasma by LC-MS/MS and Application to a Pharmacokinetic Study," Journal of Scientific Research and Reports, vol. 8, no. 4, pp. 1-10, 2015.
  • ClinicalTrials.eu, "Etravirine – Application in Therapy and Current Clinical Research." [Online]. Available: [Link]

  • Guardian Medical Systems, "Keeping Your Cleanroom Clean: A Four Step Process." [Online]. Available: [Link]

  • Illinois Department of Public Health, "Guidelines for Cleaning Up Former Methamphetamine Labs." [Online]. Available: [Link]

  • Lab Manager, "Preventing Contamination in Your Lab," 04-Apr-2024. [Online]. Available: [Link]

  • National Center for Biotechnology Information, "Etravirine," PubChem Compound Summary for CID 193962. [Online]. Available: [Link]

  • National Center for Biotechnology Information, "LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies," PMC, 2012. [Online]. Available: [Link]

  • National Center for Biotechnology Information, "Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review," PMC, 2016. [Online]. Available: [Link]

  • National Center for Biotechnology Information, "The role of etravirine in the management of treatment-experienced pediatric patients with HIV," PMC, 2012. [Online]. Available: [Link]

  • National Center for Biotechnology Information, "High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches," PubMed, 01-Jul-2018. [Online]. Available: [Link]

  • RayBiotech, "Laboratory Cleaning Procedure." [Online]. Available: [Link]

  • ResearchGate, "Chemical structure of etravirine." [Online]. Available: [Link]

  • Wikipedia, "Etravirine." [Online]. Available: [Link]

  • Zolotov, S. A., et al.

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction Recovery of Etravirine-13C3

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the bioanalysis of Etravirine-13C3. As a Senior Application Scientist, this document is s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the bioanalysis of Etravirine-13C3. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your extraction workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of Etravirine that dictate the extraction strategy? A1: Etravirine is a highly lipophilic (Log P > 5) and crystalline compound with very low aqueous solubility, particularly in the pH range of 1.2 to 6.8.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[3] Furthermore, Etravirine is extensively bound (99.9%) to plasma proteins, primarily albumin and α1-acid glycoprotein.[4][5][6][7] These properties necessitate a robust extraction method that can efficiently disrupt protein binding and partition the analyte into a compatible solvent.

Q2: Why is the use of an isotopically labeled internal standard like Etravirine-13C3 crucial for accurate quantification? A2: An isotopically labeled internal standard (IS) is the gold standard for quantitative LC-MS/MS bioanalysis. Etravirine-13C3 is chemically identical to the parent drug, ensuring it mirrors the analyte's behavior during extraction, chromatography, and ionization.[6] This co-elution and identical chemical behavior allow the IS to accurately compensate for variability in extraction recovery, matrix effects (ion suppression or enhancement), and fluctuations in instrument response, which is essential for achieving a rugged, precise, and accurate assay.[8][9]

Q3: What are the primary extraction techniques used for Etravirine and its labeled analog? A3: The two most common and effective techniques for extracting Etravirine from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3][10][11] SPE generally provides cleaner extracts by selectively retaining the analyte on a solid sorbent while interferences are washed away. LLE is a simpler, solvent-based technique that partitions the analyte between the aqueous sample and an immiscible organic solvent. The choice between them depends on factors like required sample cleanliness, throughput needs, and laboratory resources.

Q4: Will Etravirine-13C3 behave identically to unlabeled Etravirine during extraction? A4: Yes. The substitution of carbon-12 with carbon-13 isotopes results in a negligible difference in physicochemical properties. Therefore, Etravirine-13C3 will exhibit the same solubility, protein binding, and partitioning behavior as unlabeled Etravirine, allowing for a single, unified extraction methodology for both the analyte and the internal standard.

Core Scientific Principles of Etravirine Extraction

Optimizing the recovery of Etravirine-13C3 is contingent on overcoming two primary challenges: its extensive protein binding and its poor aqueous solubility. A successful extraction strategy must address both.

Principle 1: Disruption of Protein Binding

Given that over 99% of Etravirine is bound to plasma proteins, the initial and most critical step is to liberate the drug.[5][6][7] This is most commonly achieved through protein precipitation . By adding a water-miscible organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid), the tertiary structure of the plasma proteins is disrupted, causing them to denature and precipitate.[12] This process releases the bound Etravirine into the supernatant, making it available for subsequent extraction.

Principle 2: pH Modification for Enhanced Extraction

Etravirine is a weak base.[10] Modifying the sample pH is a powerful tool to control its solubility and partitioning behavior. By making the sample environment basic (pH > 8), the Etravirine molecule is deprotonated, rendering it neutral. This neutral form is significantly more hydrophobic, which dramatically increases its affinity for nonpolar organic solvents in LLE and its retention on reversed-phase SPE sorbents.

G start Plasma Sample (Etravirine-13C3 bound to protein) step1 Step 1: Protein Precipitation (e.g., add Acetonitrile) start->step1 result1 Precipitated Proteins (discarded) + Supernatant with free Etravirine-13C3 step1->result1 step2 Step 2: pH Adjustment (e.g., add Ammonium Hydroxide) result1->step2 result2 Basic Sample (pH > 8) with neutral, hydrophobic Etravirine-13C3 step2->result2 end Ready for LLE or SPE result2->end

Caption: Core workflow for Etravirine-13C3 sample preparation.

Troubleshooting Guide

Even with a robust protocol, issues can arise. This section provides a systematic approach to diagnosing and solving common problems.[13]

Problem: Low or No Extraction Recovery

This is the most frequent issue, often manifesting as weak or absent analyte and internal standard signals.[9][13][14]

Potential Cause Diagnostic Check Corrective Action
Incomplete Protein Disruption Analyze the protein pellet after precipitation for the presence of your analyte.Increase the volume ratio of precipitation solvent to plasma (e.g., from 3:1 to 4:1). Ensure vigorous vortexing.
Suboptimal pH Measure the pH of the sample/solvent mixture before the extraction step.Ensure the pH is sufficiently basic (pH > 8) to neutralize Etravirine. Adjust the concentration or volume of the base.
Inappropriate LLE Solvent The chosen solvent has low partitioning efficiency for Etravirine.Switch to a more effective solvent. Methyl tert-butyl ether (MTBE) is often superior to ethyl acetate for basic compounds.
SPE Sorbent Breakthrough Analyze the fraction collected during sample loading to see if the analyte is passing through without retention.Decrease the sample loading flow rate.[14] Ensure the sorbent is properly conditioned and not allowed to dry out before loading.
Incomplete SPE Elution The analyte is retained on the SPE cartridge and not recovered in the elution step.Increase the strength and/or volume of the elution solvent. A common strategy is to use a slightly acidified organic solvent to protonate the Etravirine, increasing its solubility in the elution solvent.
Problem: High Matrix Effects (Ion Suppression/Enhancement)

This occurs when co-extracted endogenous components interfere with the ionization of the analyte in the MS source.

G start High Matrix Effects phospholipids Co-extraction of Phospholipids? start->phospholipids insufficient_cleanup Insufficient General Cleanup? start->insufficient_cleanup solution1 Switch from LLE to SPE. Incorporate a phospholipid removal plate/cartridge. phospholipids->solution1 Action solution2 Optimize SPE wash steps. Use a wash solvent of intermediate strength (e.g., 20% Methanol) to remove interferences without eluting the analyte. insufficient_cleanup->solution2 Action

Caption: Decision tree for mitigating matrix effects.

Problem: Poor Reproducibility (%CV > 15%)

Inconsistent results across a sample batch can invalidate the entire run.[12][13]

Potential Cause Corrective Action
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous fluids like plasma.
Variable Mixing/Vortexing Use a multi-tube vortexer for a standardized time and speed for all samples.
Incomplete Solvent Evaporation Ensure extracts are completely dried under a gentle stream of nitrogen. Avoid excessive heat. Reconstitute in a consistent volume.
SPE Cartridge/Plate Inconsistency Use high-quality SPE products from a single lot for the entire study to minimize variability in packing and flow rate.[12]

Optimized Extraction Protocols

These protocols provide a validated starting point. Minor adjustments may be necessary depending on your specific matrix and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) for Human Plasma

This method is recommended for achieving the cleanest extracts and minimizing matrix effects.

Materials:

  • Polymeric Reversed-Phase SPE Plate/Cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa)

  • Human Plasma (K2-EDTA)

  • Etravirine-13C3 Internal Standard (IS) working solution

  • 1 M Ammonium Hydroxide

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Reconstitution Solvent (e.g., 50:50 ACN:Water with 0.1% Formic Acid)

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add 25 µL of IS solution. Vortex. Add 300 µL of ACN to precipitate proteins. Vortex for 1 minute. Centrifuge at >3000g for 5 minutes.

  • Supernatant Dilution: Transfer the supernatant to a new plate/tube and add 600 µL of 1 M Ammonium Hydroxide. Mix well.

  • SPE Conditioning: Condition the SPE sorbent with 1 mL of MeOH, followed by 1 mL of water.

  • Sample Loading: Load the entire diluted supernatant onto the conditioned SPE plate.

  • Wash Steps:

    • Wash 1: 1 mL of water.

    • Wash 2: 1 mL of 20:80 MeOH:Water.

  • Elution: Elute with 1 mL of ACN.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under nitrogen at ~40°C. Reconstitute in 100 µL of Reconstitution Solvent.

Protocol 2: Liquid-Liquid Extraction (LLE) for Human Plasma

A faster, more cost-effective method suitable for many applications.

Materials:

  • Human Plasma (K2-EDTA)

  • Etravirine-13C3 IS working solution

  • 1 M Ammonium Hydroxide

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution Solvent

Methodology:

  • Sample Preparation: To 100 µL of plasma, add 25 µL of IS solution. Vortex. Add 50 µL of 1 M Ammonium Hydroxide. Vortex.

  • Extraction: Add 1 mL of MTBE. Cap and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at >3000g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean plate/tube, avoiding the aqueous layer and any protein interface.

  • Dry-down & Reconstitution: Evaporate the MTBE to dryness under nitrogen at ~40°C. Reconstitute in 100 µL of Reconstitution Solvent.

References

  • PubChem. (n.d.). Etravirine. National Center for Biotechnology Information. Retrieved from [Link]

  • Walsh Medical Media. (2014, March 4). Oral Liquid Formulation of Etravirine for Enhanced Bioavailability. Retrieved from [Link]

  • Wikipedia. (n.d.). Etravirine. Retrieved from [Link]

  • Yilmaz, A., et al. (2013). Etravirine in CSF is highly protein bound. Journal of Antimicrobial Chemotherapy, 68(7), 1649-1652. Retrieved from [Link]

  • ResearchGate. (2015, August 7). Oral Liquid Formulation of Etravirine for Enhanced Bioavailability. Retrieved from [Link]

  • Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2019). A Study on Solubility Enhancement of Etravirine by Crystal Engineering Method. Retrieved from [Link]

  • PubMed Central. (2010). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Retrieved from [Link]

  • Welch Materials. (2021, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Quantification of Etravirine in Rat Plasma by LC-MS/MS and Application to a Pharmacokinetic Study. Retrieved from [Link]

  • PubMed Central. (2022, January 28). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Retrieved from [Link]

  • Oxford Academic. (2011). Etravirine concentrations in seminal plasma in HIV-infected patients. Retrieved from [Link]

  • Chromatography Online. (2017, January 1). Three Common SPE Problems. Retrieved from [Link]

  • Bioanalysis Zone. (2019, September 6). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Retrieved from [Link]

  • PubMed. (2013, January 20). Etravirine in CSF is highly protein bound. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Development and validation of stability indicating ultra performance liquid chromatographic method for etravirine. Retrieved from [Link]

  • Hawach Scientific. (2023, July 31). How to Solve Solid Phase Extraction Cartridge Common Problems?. Retrieved from [Link]

  • Drug development & registration. (2021, November 26). Study of the physicochemical properties of the etravirine substance. Retrieved from [Link]

  • MDPI. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). Challenges with Sample Preparation. Retrieved from [Link]

  • Semantic Scholar. (2014, March 4). Oral Liquid Formulation of Etravirine for Enhanced Bioavailability. Retrieved from [Link]

  • LabRulez LCMS. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]

  • PubMed. (2010, November 15). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Retrieved from [Link]

  • Agilent. (n.d.). Tips, Tricks, and Tools for Selecting, Developing, and Implementing Simple and Successful Solid Phase Extraction Methods. Retrieved from [Link]

  • ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from [Link]

  • PubMed Central. (2013). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Retrieved from [Link]

  • FDA. (2011, September 29). Etravirine Clinical Pharmacology PREA Review. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Etravirine-13C3 Internal Standard Variability Troubleshooting

Welcome to the technical support guide for troubleshooting variability associated with the Etravirine-13C3 internal standard (IS). This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting variability associated with the Etravirine-13C3 internal standard (IS). This resource is designed for researchers, scientists, and drug development professionals utilizing LC-MS/MS for the quantification of Etravirine in biological matrices. Unstable IS response is a critical issue that can compromise the accuracy and reliability of bioanalytical data. This guide provides a structured, in-depth approach to identifying and resolving the root causes of this variability.

Frequently Asked Questions (FAQs)

Q1: What is Etravirine-13C3 and why is it the preferred internal standard?

Etravirine-13C3 is a stable isotope-labeled (SIL) version of Etravirine, containing three Carbon-13 atoms. It is the ideal IS for quantitative LC-MS/MS analysis because it shares nearly identical physicochemical properties with the analyte, Etravirine.[1] This similarity ensures that it behaves almost identically during sample extraction, chromatography, and ionization in the mass spectrometer.[1] Consequently, it can effectively compensate for variations in sample preparation and matrix effects, which is crucial for accurate quantification.[2][3]

Q2: What is considered "unacceptable" internal standard variability?

While there is no universally agreed-upon numerical threshold, regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance.[4][5] The FDA suggests that the IS response in unknown study samples should be monitored and compared to the response in the calibration standards and quality control (QC) samples within the same analytical run.[6] A common practice is to establish an acceptance window (e.g., IS response of unknown samples must be within 50% to 150% of the mean IS response of the calibrators and QCs). Significant or systematic deviation from this range warrants investigation.[4][7]

Q3: What are the most common root causes of IS variability?

Internal standard variability can stem from multiple sources, broadly categorized as:

  • Sample Preparation and Handling: Inconsistent pipetting, errors in IS spiking, sample degradation, or variations in extraction efficiency.[2][6]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, serum) that suppress or enhance the ionization of the IS.[8] This can differ between individual patient samples.[9]

  • Instrumental Issues: Problems with the autosampler (injection inconsistency), LC pump (flow rate instability), or mass spectrometer (ion source contamination, detector fatigue).[2]

  • Reagent and Standard Integrity: Degradation of the IS stock or working solutions, or improper preparation.[4]

Systematic Troubleshooting Guide

When encountering unacceptable Etravirine-13C3 variability, a systematic approach is essential. The following sections break down the investigation by the most likely sources of error.

Problem Area 1: Sample Preparation & Reagents

This is often the most common source of random, single-sample variability.

  • Symptoms: Random, sporadic high or low IS response in a few samples across an analytical batch.

  • Causality: Human error during the addition of the IS solution is a frequent cause.[2] Inconsistent vortexing or shaking during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also lead to variable recovery. Poor sample preparation that fails to remove interfering matrix components can also lead to variability.[9]

  • Troubleshooting Protocol:

    • Review Pipetting Technique: Ensure all analysts are using calibrated pipettes and consistent, proper technique.

    • Verify IS Addition: For critical samples, consider a "double-check" system where a second analyst confirms the IS addition.

    • Standardize Extraction: Ensure vortexing/shaking times and speeds are identical for all samples. Check SPE cartridges for consistency.

    • Re-prepare Anomalous Samples: Re-extract the samples exhibiting abnormal IS response alongside fresh QCs to see if the issue is reproducible. If the re-extracted sample performs as expected, the initial error was likely a random mistake in preparation.

  • Symptoms: A consistent drift (up or down) in IS response over the course of an analytical run or a sudden shift in IS response for an entire batch compared to previous runs.

  • Causality: Etravirine, like many pharmaceutical compounds, can degrade if not stored correctly (e.g., exposure to light or improper temperature).[10] Evaporation of solvent from working solutions can concentrate the IS, leading to higher responses.

  • Troubleshooting Protocol:

    • Prepare Fresh Solutions: Prepare a new Etravirine-13C3 working solution from the stock solution. If the issue persists, prepare a fresh stock solution from the original certified reference material.

    • Compare Old vs. New: Analyze the newly prepared solution against the old one. A significant difference in response confirms degradation or concentration issues.

    • Check Storage Conditions: Verify that stock and working solutions are stored at the recommended temperature and protected from light as per the supplier's instructions. Stock solutions of etravirine in methanol have been shown to be stable for at least one month.[10]

Problem Area 2: Matrix Effects

Matrix effects occur when co-eluting substances from the sample matrix affect the ionization efficiency of the analyte and IS.[3]

  • Symptoms: IS response is consistent in calibration standards and QCs (prepared in pooled matrix) but shows significant variability or a systematic bias in a subset of study samples (e.g., from a specific patient population).[4]

  • Causality: While a SIL-IS is designed to track and correct for matrix effects, severe or highly variable matrix components between samples can overwhelm this corrective ability.[9] This is particularly true if the chromatography is not sufficient to separate the analyte/IS from the interfering components.[1] The chemical or physical properties of patient samples can differ significantly.[11]

  • Troubleshooting Protocol: Matrix Effect Evaluation

    • Objective: To determine if the matrix from different sources is causing the variability.

    • Procedure:

      • Step 1: Obtain blank matrix from at least six different individual sources (e.g., six different lots of human plasma).

      • Step 2: Prepare three sets of samples as described in the table below.[12]

      • Step 3: Analyze the samples and calculate the Matrix Factor (MF).

Sample SetDescriptionPurpose
Set A Etravirine-13C3 spiked into a neat solution (e.g., mobile phase)Represents 100% response with no matrix.
Set B Blank matrix is extracted first, then Etravirine-13C3 is spiked into the final extract (post-extraction spike).Measures the effect of the extracted matrix components on the IS signal.
  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The Coefficient of Variation (%CV) of the MF across the six sources should ideally be <15%. High %CV indicates variable matrix effects.

  • Resolution:

    • Improve Sample Cleanup: Switch from a simple protein precipitation to a more selective method like LLE or SPE to better remove interfering phospholipids and other matrix components.[9]

    • Optimize Chromatography: Modify the LC gradient to better separate Etravirine-13C3 from the region where matrix components elute. Ensuring the analyte and IS peaks completely overlap is critical for proper correction.[1]

Problem Area 3: LC-MS/MS System

Systematic issues often point to an instrumental problem.

  • Symptoms: Gradual, steady decrease or increase in IS response over the entire run (often seen in calibrators, QCs, and unknowns). Retention time may also drift.

  • Causality: A partial clog in the autosampler needle or injection port can lead to inconsistent injection volumes.[2] A failing pump seal or leak in the LC system can cause unstable flow rates, affecting chromatographic consistency and ion spray stability.

  • Troubleshooting Protocol:

    • Check System Pressure: Monitor the LC pump pressure trace. Unstable, fluctuating pressure indicates a potential leak or bubble.

    • Perform Injector Maintenance: Clean the autosampler needle and injection port. Check the syringe for air bubbles.

    • Run System Suitability Tests: Inject a standard solution multiple times (n=5-10) at the beginning of the sequence. The %CV of the peak area and retention time should be very low (<2-3%).

  • Symptoms: A general decline in sensitivity for both the analyte and the IS over one or more runs. Peak shapes may degrade.

  • Causality: Non-volatile salts, polymers, and endogenous matrix components can build up on the ion source components (e.g., spray shield, capillary). This coating interferes with efficient droplet desolvation and ionization, suppressing the signal.

  • Troubleshooting Protocol:

    • Inspect the Ion Source: Visually inspect the orifice and surrounding components for visible residue.

    • Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components. This is a routine maintenance task that should be performed regularly when analyzing biological samples.

    • Tune and Calibrate: After cleaning, retune and calibrate the mass spectrometer to ensure it is performing to specification.

Visualizing the Troubleshooting Workflow

A logical workflow ensures a thorough and efficient investigation.

TroubleshootingWorkflow start Unacceptable IS Variability Detected q_pattern What is the pattern of variability? start->q_pattern is_random Random/Sporadic in a few samples q_pattern->is_random Random is_systematic Systematic (Drift, Shift, or in specific sample sets) q_pattern->is_systematic Systematic check_prep Investigate Sample Prep: - Pipetting Error - Extraction Inconsistency - Re-extract affected samples is_random->check_prep q_systematic_type What type of systematic error? is_systematic->q_systematic_type resolve Problem Resolved check_prep->resolve check_solutions Investigate Standards: - Prepare fresh working & stock solutions - Verify storage conditions check_solutions->resolve is_drift Run-wide Drift or Shift q_systematic_type->is_drift Drift/Shift is_subset Variability in Study Samples Only q_systematic_type->is_subset Subset of Samples check_instrument Investigate Instrument: - Check LC pressure - Clean ion source - Run system suitability test is_drift->check_instrument check_matrix Investigate Matrix Effects: - Perform post-extraction spike experiment - Optimize sample cleanup/chromatography is_subset->check_matrix check_instrument->check_solutions check_matrix->resolve

Caption: A decision-tree workflow for troubleshooting internal standard variability.

References

  • Zhang, J., Dasgupta, A., Ayala, R., Bonapace, C., Kassim, S., & Faustino, P.J. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(15), 771–776. Available from: [Link]

  • Al-Majdoub, Z. R., et al. (n.d.). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

  • Phelan, P. (n.d.). Variability in Response for Bioanalytical Assay using LC-MS/MS. Chromatography Today. Available from: [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. Available from: [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Available from: [Link]

  • Bioanalysis Zone. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis Zone. Available from: [Link]

  • ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. Available from: [Link]

  • Fayet, A., et al. (2009). Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples. Therapeutic Drug Monitoring, 31(3), 371-378. Available from: [Link]

  • Barath, M., et al. (n.d.). Analytical Method Development and Validation of Etravirine by RP-UFLC. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Analytical and Bioanalytical Chemistry, 401(3), 959-967. Available from: [Link]

  • Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-360. Available from: [Link]

  • Hewavitharana, A. K. (2010). Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?. Journal of Chromatography A, 1217(24), 3574-3576. Available from: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Available from: [Link]

  • International Journal of Science and Research Archive. (2025). Analytical method development and validation of antiviral drugs for HIV. IJSRA. Available from: [Link]

  • ScienceScholar. (2022). LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. ScienceScholar. Available from: [Link]

  • Reddit. (2024). Accounting for the matrix effect - CHROMATOGRAPHY. Reddit. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to High-Fidelity Bioanalysis: Validating Etravirine Assays with Etravirine-13C3

Introduction Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a crucial role in combination antiretroviral therapy for treatment-experienced HIV-1 patients.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a crucial role in combination antiretroviral therapy for treatment-experienced HIV-1 patients.[1][2][3][4] Its unique flexibility allows it to bind to the reverse transcriptase enzyme even in the presence of resistance-conferring mutations.[1] Given its therapeutic importance, the accurate quantification of Etravirine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy.

The foundation of reliable quantitative data lies in a rigorously validated bioanalytical method. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that dictate the standards for such validations.[5][6][7][8] A critical, yet often debated, component of method design is the choice of an internal standard. This guide provides an in-depth technical comparison of internal standard strategies and presents a definitive protocol for validating a robust LC-MS/MS assay for Etravirine, leveraging the "gold standard" approach: a stable isotope-labeled internal standard, Etravirine-13C3.

The Cornerstone of Quantitation: A Comparative Analysis of Internal Standards

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added at a known concentration to all samples—calibration standards, quality controls, and unknown study samples—at the beginning of the sample preparation process. Its purpose is to normalize for the analyte's signal, correcting for variability at virtually every stage of the analysis. The choice of IS directly impacts the quality and reliability of the data.

Alternative 1: Analysis without an Internal Standard

Attempting to quantify an analyte without an internal standard is fraught with risk. This approach assumes that every sample is processed and analyzed with perfect, unattainable consistency. In reality, minor variations in sample volume, extraction efficiency, reconstitution volume, and instrument response can lead to significant, uncorrected errors. This method is not considered acceptable for regulated bioanalysis due to its inherent lack of precision and accuracy.

Alternative 2: The Structural Analog Approach

A more common strategy involves using a structural analog—a different molecule that is chemically similar to the analyte—as the IS. While this is a significant improvement over having no IS, it is a fundamentally flawed compromise. A structural analog, by definition, is not identical to the analyte. It will have a different retention time, may exhibit different extraction recovery, and can be subject to different degrees of ion suppression or enhancement in the mass spectrometer (the "matrix effect"). While it can correct for some variability, it cannot perfectly mimic the behavior of the analyte, leaving residual error.

The Gold Standard: Etravirine-13C3, the Stable Isotope-Labeled Internal Standard (SIL-IS)

The most scientifically sound approach is the use of a stable isotope-labeled internal standard.[9][10] Etravirine-13C3 is chemically identical to Etravirine, with the exception that three of its carbon-12 atoms have been replaced with the heavier carbon-13 isotope. This subtle change in mass allows it to be distinguished by the mass spectrometer, but it does not alter its physicochemical properties.

Why is this the superior choice?

  • Identical Physicochemical Behavior: Etravirine-13C3 has the same solubility, extraction efficiency, and susceptibility to matrix effects as the analyte.

  • Co-elution: It chromatographically co-elutes with Etravirine, meaning it experiences the exact same analytical conditions at the same time, providing the most accurate normalization.

  • Reduced Variability: By perfectly tracking the analyte through every step, a SIL-IS provides the most effective correction for all potential sources of analytical variability, resulting in superior accuracy and precision.

Performance Comparison of Internal Standard Strategies
Performance MetricNo Internal StandardStructural Analog ISEtravirine-13C3 (SIL-IS)
Precision (%CV) Often >25%Typically 5-15%Consistently <10%
Accuracy (% Bias) Highly variableTypically within ±15%Consistently within ±10%
Matrix Effect Correction NonePartial and variableOptimal
Regulatory Acceptance Not acceptableAcceptable with justificationUniversally Preferred

Core Principles of Bioanalytical Method Validation

A bioanalytical method validation is a series of experiments designed to demonstrate that the analytical procedure is reliable and reproducible for its intended use. The core parameters are defined by international guidelines.[6][11][12][13]

G cluster_core Core Performance cluster_matrix Matrix & Sample Handling FullValidation Full Method Validation Selectivity Selectivity & Specificity FullValidation->Selectivity Calibration Calibration Curve & Range FullValidation->Calibration AccuracyPrecision Accuracy & Precision FullValidation->AccuracyPrecision MatrixEffect Matrix Effect FullValidation->MatrixEffect Stability Analyte Stability FullValidation->Stability Dilution Dilution Integrity FullValidation->Dilution Selectivity->Calibration Calibration->AccuracyPrecision

Caption: Interdependencies of key bioanalytical validation parameters.

A Validated LC-MS/MS Protocol for Etravirine in Human Plasma

This section provides a comprehensive, field-tested protocol for the quantification of Etravirine in human plasma using Etravirine-13C3 as the internal standard.

Materials and Reagents
  • Etravirine reference standard (Cayman Chemical or equivalent)

  • Etravirine-13C3 (Toronto Research Chemicals or equivalent)

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Formic Acid (≥98%)

  • Human plasma (K2-EDTA anticoagulant) from at least six unique sources

  • Microcentrifuge tubes and a variable-speed centrifuge

Preparation of Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Etravirine and Etravirine-13C3 in methanol to achieve a concentration of 1 mg/mL. Store at -20°C. Etravirine is soluble in organic solvents like DMSO and DMF, but methanol is often preferred for LC-MS applications.[14]

  • Working Stock Solutions: Prepare intermediate dilutions of the Etravirine stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Etravirine-13C3 primary stock with methanol to a final concentration of 50 ng/mL.

Preparation of Calibration Standards (CS) and Quality Control (QC) Samples

Prepare CS and QC samples by spiking appropriate amounts of the Etravirine working stock solutions into blank human plasma. A typical concentration range is 1-1000 ng/mL.

  • Calibration Standards: Prepare 8-10 non-zero concentration levels.

  • Quality Control Samples: Prepare at a minimum of four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (approx. 40-60% of the range)

    • High QC (approx. 80% of the Upper Limit of Quantification, ULOQ)

Sample Preparation Workflow: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Etravirine from plasma.

G Start Aliquot 50 µL Plasma (CS, QC, or Unknown) AddIS Add 150 µL IS Working Solution (50 ng/mL in Methanol) Start->AddIS Vortex Vortex to Mix (1 minute) AddIS->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject

Caption: Protein precipitation workflow for Etravirine extraction.

Step-by-Step Protocol:

  • Pipette 50 µL of plasma (CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (this contains both the precipitation solvent, methanol, and Etravirine-13C3).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial.

  • Inject a portion (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions
ParameterSettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and short run times.
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Standard for retaining moderately lipophilic compounds like Etravirine.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient Start at 30% B, ramp to 95% B over 2.5 min, hold, re-equilibrateEnsures separation from endogenous components and efficient elution.
Column Temp 40°CImproves peak shape and reproducibility.
MS System Triple Quadrupole Mass SpectrometerRequired for selective and sensitive MRM quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveEtravirine contains basic nitrogens that readily protonate.
MRM Transition (Etravirine) Q1: 436.1 m/z -> Q3: 163.3 m/z Represents the protonated molecule and a stable product ion.[15]
MRM Transition (Etravirine-13C3) Q1: 439.1 m/z -> Q3: 166.1 m/z Shift of +3 Da for both precursor and a key fragment ion.[15]

Executing the Validation: Step-by-Step Experimental Guides

For each experiment, analyze the samples and calculate the concentration of Etravirine using the peak area ratio of the analyte to the internal standard against the calibration curve.

Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate and quantify Etravirine from endogenous matrix components.

  • Protocol:

    • Analyze blank plasma samples from at least six different sources.

    • Analyze an LLOQ-level sample spiked into each of the six blank plasma sources.

  • Acceptance Criteria:

    • Response in blank samples at the retention time of Etravirine should be <20% of the LLOQ response.

    • Response in blank samples at the retention time of Etravirine-13C3 should be <5% of the IS response in the LLOQ sample.

  • Data Presentation: Table showing peak responses in blank vs. LLOQ samples for each source.

Calibration Curve Linearity and Range
  • Objective: To demonstrate the relationship between instrument response and analyte concentration over the intended analytical range.

  • Protocol: Analyze a full calibration curve (blank, zero standard, and 8-10 non-zero standards) in at least three separate runs.

  • Acceptance Criteria:

    • A linear regression model (typically 1/x or 1/x² weighted) should yield a correlation coefficient (r²) ≥ 0.99.

    • At least 75% of the standards must be within ±15% of their nominal concentration (±20% for the LLOQ).

  • Data Presentation: Table of nominal vs. back-calculated concentrations for each standard in each run.

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).

  • Protocol:

    • Intra-run (Within-run): Analyze at least five replicates of each QC level (LLOQ, Low, Mid, High) in a single run.

    • Inter-run (Between-run): Repeat the analysis over at least three separate runs on at least two different days.

  • Acceptance Criteria (FDA/EMA): [11]

    • The mean concentration at each QC level must be within ±15% of the nominal value (accuracy).

    • The coefficient of variation (%CV) at each QC level should not exceed 15% (precision).

    • For the LLOQ, both accuracy and precision limits are relaxed to ±20%.

  • Data Presentation: A summary table for intra- and inter-run accuracy and precision for each QC level.

QC LevelNominal (ng/mL)NIntra-run Mean (ng/mL)Intra-run Accuracy (%)Intra-run Precision (%CV)Inter-run Mean (ng/mL)Inter-run Accuracy (%)Inter-run Precision (%CV)
LLOQ1.051.05+5.08.21.03+3.011.5
Low3.052.91-3.06.52.95-1.78.9
Mid4005412+3.04.1408+2.05.3
High8005789-1.43.8795-0.64.9
Matrix Effect
  • Objective: To ensure that components of the biological matrix do not suppress or enhance the ionization of the analyte or IS.

  • Protocol:

    • Extract blank plasma from six sources.

    • Spike the extracted blank matrix with analyte and IS at low and high concentrations (Set A).

    • Prepare equivalent solutions in a clean solvent (Set B).

    • Calculate the Matrix Factor (MF) = Peak Response in Set A / Peak Response in Set B.

  • Acceptance Criteria: The IS-normalized MF (MF of analyte / MF of IS) should have a %CV of ≤15% across the six sources. The use of Etravirine-13C3 is critical here, as it is expected to have the same MF as the analyte, resulting in a normalized MF near 1.0.

Stability
  • Objective: To demonstrate that the analyte is stable under various conditions encountered during sample handling and analysis.

  • Protocol: Analyze low and high QC samples after subjecting them to the following conditions and compare the results to freshly prepared samples.

    • Bench-Top Stability: Kept at room temperature for a defined period (e.g., 4-8 hours).

    • Freeze-Thaw Stability: Undergone multiple freeze-thaw cycles (e.g., 3 cycles).

    • Autosampler Stability: Kept in the autosampler for the expected run time.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for an extended period.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion

The rigorous validation of a bioanalytical method is a non-negotiable prerequisite for generating high-quality data in drug development and clinical research. While various analytical approaches exist for the quantification of Etravirine, the combination of a selective and sensitive technique like LC-MS/MS with a stable isotope-labeled internal standard, Etravirine-13C3, provides an unparalleled level of confidence and data integrity. By meticulously following the protocols and acceptance criteria outlined in this guide, which are grounded in global regulatory standards, researchers can ensure their methods are robust, reliable, and fully defensible. The use of Etravirine-13C3 is not merely a technical choice; it is a commitment to the highest standards of scientific rigor, ensuring that the data generated can be trusted to make critical decisions about the safety and efficacy of this vital antiretroviral agent.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Analytical Method Development and Validation of Etravirine by RP-UFLC. Retrieved from [Link]

  • New Drug Approvals. (2014, May 12). Etravirine. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025, May 3). Analytical method development and validation of antiviral drugs for HIV. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, February 20). Etravirine - LiverTox. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Analytical method development and validation of etravirine in its bulk dosage form by using reverse phase high performance liquid chromatography method as per international conference on harmonisation guidelines. Retrieved from [Link]

  • PubChem. (n.d.). Etravirine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • BMC Chemistry. (2018, December 20). Development of a practical synthesis of etravirine via a microwave-promoted amination. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • mSystems. (2025, August 15). Network controllability analysis reveals the antiviral potential of Etravirine against hepatitis E virus infection. Retrieved from [Link]

  • PubMed. (2010, November 15). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Retrieved from [Link]

  • PubMed. (n.d.). Clinical pharmacokinetics and pharmacodynamics of etravirine. Retrieved from [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • Drug development & registration. (2021, November 26). Study of the physicochemical properties of the etravirine substance. Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Quantification of Etravirine in Rat Plasma by LC-MS/MS and Application to a Pharmacokinetic Study. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Contract Laboratory. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETRAVIRINE TABLETS BY RP-HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011, September 29). Etravirine Clinical Pharmacology Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Retrieved from [Link]

  • Therapeutic Goods Administration. (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Google Patents. (n.d.). Etravirine formulations and uses thereof.
  • PubMed. (n.d.). Etravirine, a next-generation nonnucleoside reverse-transcriptase inhibitor. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of Etravirine and Etravirine-13C3 for High-Precision Bioanalysis

A Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of antiretroviral drug development and therapeutic drug monitoring, the accuracy and reliability of quantitative bioanalysis are pa...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral drug development and therapeutic drug monitoring, the accuracy and reliability of quantitative bioanalysis are paramount. This guide provides an in-depth comparative analysis of Etravirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), and its stable isotope-labeled (SIL) analogue, Etravirine-13C3. We will explore their distinct roles, the critical advantages conferred by isotopic labeling in analytical methodologies, and provide a detailed experimental protocol for their use in a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

Understanding the Analytes: Etravirine and its Isotopic Twin

Etravirine: The Therapeutic Agent

Etravirine (brand name Intelence) is a second-generation NNRTI approved for the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2] Its flexible chemical structure allows it to bind effectively to the reverse transcriptase enzyme, even in the presence of mutations that confer resistance to first-generation NNRTIs.[3]

Chemical and Pharmacokinetic Profile of Etravirine:

PropertyValueSource
Molecular Formula C₂₀H₁₅BrN₆O[2][4]
Molar Mass 435.28 g/mol [2]
Mechanism of Action Non-nucleoside reverse transcriptase inhibitor (NNRTI)[1][5][6]
Metabolism Primarily by CYP3A4, CYP2C9, and CYP2C19[2]
Plasma Protein Binding 99.9%[2]
Etravirine-13C3: The Analytical Standard

Etravirine-13C3 is a synthetic version of Etravirine in which three carbon-12 atoms have been replaced with the heavier, non-radioactive carbon-13 isotope.[7] This subtle alteration in mass does not change the chemical properties of the molecule, making it the ideal internal standard for quantitative analysis.[8]

The Critical Role of a Stable Isotope-Labeled Internal Standard (SIL-IS):

In quantitative mass spectrometry, an internal standard is added at a known concentration to all samples (including calibration standards and unknown samples) at the beginning of the sample preparation process. The purpose of the internal standard is to correct for any loss of analyte during sample processing and for variations in instrument response.

A SIL-IS like Etravirine-13C3 is considered the "gold standard" for quantitative bioanalysis for several key reasons:[3][8]

  • Near-Identical Physicochemical Properties: Etravirine-13C3 has the same polarity, solubility, and ionization efficiency as Etravirine. This ensures that it behaves identically during extraction, chromatography, and ionization in the mass spectrometer.

  • Co-elution: The SIL-IS and the native analyte will elute from the liquid chromatography column at the same time. This is crucial for correcting matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte.

  • Mass-Based Differentiation: Despite their identical chemical behavior, the mass spectrometer can easily distinguish between Etravirine and Etravirine-13C3 due to their mass difference.

The Synergy in Action: A Comparative Workflow

The following diagram illustrates the parallel journey of Etravirine (the analyte) and Etravirine-13C3 (the internal standard) through a typical LC-MS/MS workflow for quantification in a biological matrix like plasma.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis plasma Plasma Sample (containing Etravirine) spike Spike with known concentration of Etravirine-13C3 (IS) plasma->spike protein_precipitation Protein Precipitation (e.g., with acetonitrile) spike->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into UPLC System supernatant->injection column Chromatographic Separation (e.g., C18 column) injection->column elution Co-elution of Etravirine and Etravirine-13C3 column->elution ionization Electrospray Ionization (ESI+) elution->ionization precursor_selection Precursor Ion Selection (Quadrupole 1) ionization->precursor_selection fragmentation Collision-Induced Dissociation (Quadrupole 2) precursor_selection->fragmentation product_ion_detection Product Ion Detection (Quadrupole 3) fragmentation->product_ion_detection peak_integration Peak Area Integration product_ion_detection->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration_curve Plot Ratio vs. Concentration for Standards ratio->calibration_curve quantification Quantify Etravirine in Unknown Samples calibration_curve->quantification

Caption: LC-MS/MS workflow for Etravirine quantification using Etravirine-13C3 as an internal standard.

Experimental Protocol: Quantification of Etravirine in Human Plasma

This section provides a detailed, step-by-step methodology for the quantification of Etravirine in human plasma using Etravirine-13C3 as an internal standard, based on established bioanalytical methods.

Materials and Reagents
  • Etravirine analytical standard

  • Etravirine-13C3 (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K₂EDTA as anticoagulant)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Etravirine and Etravirine-13C3 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Etravirine stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Etravirine-13C3 stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Etravirine-13C3 internal standard working solution to each tube and vortex briefly.

  • Add 150 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterCondition
LC System UPLC System (e.g., Waters ACQUITY UPLC)
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Gradient Elution Program:

Time (min)% Mobile Phase B
0.030
2.095
2.595
2.630
4.030

Mass Spectrometric Parameters (MRM Transitions):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Etravirine 436.1163.3
Etravirine-13C3 439.1166.1

Note: The exact m/z values may vary slightly depending on the instrument and specific labeling pattern of the internal standard.

Data Analysis and Quantification
  • Integrate the peak areas for both the Etravirine and Etravirine-13C3 MRM transitions.

  • Calculate the peak area ratio (Etravirine peak area / Etravirine-13C3 peak area) for each sample.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

  • Determine the concentration of Etravirine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Comparative Performance: The Decisive Advantage of Etravirine-13C3

The use of Etravirine-13C3 as an internal standard provides superior analytical performance compared to using a structurally analogous but chemically different compound (a non-isotopically labeled internal standard).

Performance MetricEtravirine-13C3 (SIL-IS)Non-Isotopic Internal StandardRationale
Accuracy & Precision HighVariableThe SIL-IS accurately tracks and corrects for variability at every stage of the analytical process due to its identical chemical nature.
Matrix Effect Compensation ExcellentModerate to PoorCo-elution of the SIL-IS with the analyte ensures that both are subjected to the same degree of ion suppression or enhancement, leading to effective normalization.
Recovery Correction ExcellentVariableThe SIL-IS mirrors the extraction efficiency of the analyte, providing a true correction for any losses during sample preparation.
Method Robustness HighLowerThe use of a SIL-IS makes the method less susceptible to minor variations in experimental conditions.

Conclusion: An Indispensable Tool for Modern Bioanalysis

The comparative analysis of Etravirine and Etravirine-13C3 underscores the critical importance of stable isotope-labeled internal standards in modern bioanalytical research. While Etravirine is the therapeutic agent of interest, Etravirine-13C3 is the indispensable analytical tool that ensures the data generated is accurate, precise, and reliable. For researchers and scientists in drug development and clinical pharmacology, the use of a SIL-IS like Etravirine-13C3 is not merely a best practice but a fundamental requirement for generating high-quality, defensible data in pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies.

References

  • U.S. Food and Drug Administration. (2012). Intelence (etravirine) tablet label.
  • PMDA. (n.d.). Module 2.7.1 Summary of Biopharmaceutic Studies and Associated Analytical Methods.
  • Wikipedia. (n.d.). Etravirine.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Etravirine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • MedChemExpress. (n.d.). Etravirine-13C3 (R165335-13C3).
  • Clinical Info .HIV.gov. (n.d.). Etravirine Patient Drug Record.
  • DSpace. (n.d.). Translational pharmacology and bioanalysis of oral taxanes.
  • Quaranta, S., et al. (2009). Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples. Therapeutic Drug Monitoring, 31(6), 695-702.
  • Jackson, A., et al. (2011). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 50(11), 695-707.
  • National Center for Biotechnology Information. (n.d.). Etravirine. PubChem Compound Database.
  • Diagnostics World News. (2022). Benefits of Stable Isotope Labelling in Biochemistry Research.
  • ResearchGate. (2018). Development and Validation of a Bioanalytical Method for the Simultaneous Determination of 14 Antiretroviral Drugs using Liquid Chromatography-Tandem Mass Spectrometry.
  • PharmaCompass. (n.d.). Etravirine.
  • PubMed. (2009). Clinical pharmacokinetics and pharmacodynamics of etravirine.
  • PubMed. (2009). [Chemical characteristics, mechanism of action and antiviral activity of etravirine].
  • Boffito, M., et al. (2016). Development and validation of a liquid chromatographic-tandem mass spectrometric method for the multiplexed quantification of etravirine, maraviroc, raltegravir, and rilpivirine in human plasma and tissue. Journal of Pharmaceutical and Biomedical Analysis, 131, 238-246.
  • Singh, S. K., et al. (2013). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies.
  • U.S. Food and Drug Administration. (n.d.). 1 etravirine.
  • Kuujia.com. (n.d.). 1189671-48-4(Etravirine-13C3).
  • University of Liverpool. (2016). Etravirine PK Fact Sheet.
  • Clinical Info .HIV.gov. (n.d.). Etravirine FDA Label.
  • An, G., et al. (2014). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Mass Spectrometry Reviews, 33(4), 253-289.
  • U.S. Food and Drug Administration. (n.d.). Reference ID: 3026188.
  • Fayet, A., et al. (2007). Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS). Journal of Antimicrobial Chemotherapy, 59(4), 731-735.
  • eLife. (2015). Asymmetric conformational maturation of HIV-1 reverse transcriptase.
  • Carnegie Pharmaceuticals. (n.d.). SAFETY DATA SHEET.
  • CATO. (n.d.). 269055-78-9.
  • Bhavyasri, K., et al. (2015). Quantification of Etravirine in Rat Plasma by LC-MS/MS and Application to a Pharmacokinetic Study. Journal of Scientific Research and Reports, 8(4), 1-10.
  • Turkish Journal of Pharmaceutical Sciences. (2025). Simultaneous Quantification of Doravirine, Lamivudine, and Tenofovir Disoproxil Fumarate in Human Plasma by UPLC-MS/MS: Method Development and Validation.

Sources

Validation

The Analytical Edge: A Comparative Guide to Etravirine-13C3 and Deuterated Etravirine as Internal Standards in Bioanalysis

In the precise world of bioanalysis, particularly in the quantification of pharmaceuticals like the non-nucleoside reverse transcriptase inhibitor Etravirine, the choice of an internal standard (IS) is a critical decisio...

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of bioanalysis, particularly in the quantification of pharmaceuticals like the non-nucleoside reverse transcriptase inhibitor Etravirine, the choice of an internal standard (IS) is a critical decision that underpins the accuracy and reliability of the entire method. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction, chromatography, and ionization.[1] While various compounds can be used, stable isotope-labeled (SIL) internal standards are the gold standard, with carbon-13 (¹³C) and deuterium (²H) labels being the most common.[2]

This guide provides an in-depth comparison of Etravirine-¹³C₃ and deuterated Etravirine as internal standards for the bioanalytical quantification of Etravirine, a cornerstone in the treatment of HIV-1 infection.[3] We will delve into the theoretical underpinnings, practical considerations, and supporting data to guide researchers and drug development professionals in making an informed choice for their demanding applications.

The Ideal Internal Standard: A Theoretical Framework

The fundamental principle of using a SIL internal standard is that its physicochemical properties are nearly identical to the analyte of interest.[4] This ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard, and any variations in ionization efficiency in the mass spectrometer affect both compounds equally. The ratio of the analyte's signal to the internal standard's signal should, therefore, remain constant, leading to precise and accurate quantification.

However, the choice between a ¹³C-labeled and a deuterated internal standard is not merely a matter of preference. Subtle differences in their physical properties can have significant analytical consequences.

Head-to-Head Comparison: Etravirine-¹³C₃ vs. Deuterated Etravirine

FeatureEtravirine-¹³C₃Deuterated EtravirineRationale and Scientific Insights
Chromatographic Co-elution Excellent: Typically co-elutes perfectly with the unlabeled analyte.Potential for Shift: May exhibit a slight retention time shift, eluting slightly earlier than the unlabeled analyte.The C-²H bond is slightly shorter and stronger than the C-¹H bond. This can lead to subtle differences in polarity and interaction with the stationary phase of the liquid chromatography column, causing a separation between the deuterated standard and the native analyte. Perfect co-elution is crucial to ensure both compounds experience the same matrix effects at the same time.
Mass Spectral Separation Clean Separation: Provides a clear mass shift of +3 Da without isotopic overlap.Adequate Separation: Provides a clear mass shift (e.g., +8 Da for Etravirine-d8), but potential for minor isotopic overlap from the analyte.The natural abundance of ¹³C in the unlabeled analyte can lead to small M+1 and M+2 peaks. A sufficient mass difference between the analyte and the IS is necessary to prevent this overlap. Both ¹³C and deuterium labeling can achieve this.
Isotopic Stability Highly Stable: The ¹³C-¹²C bond is exceptionally stable, with no risk of back-exchange.Potential for Back-Exchange: Deuterium atoms, especially those on heteroatoms or activated carbon positions, can sometimes exchange with protons from the solvent or matrix.While deuterium on aromatic rings is generally stable, the potential for exchange, however small, can compromise the accuracy of the assay over time or under certain sample processing conditions.
Matrix Effects Superior Compensation: Due to perfect co-elution, it experiences identical matrix-induced ion suppression or enhancement as the analyte.Potentially Incomplete Compensation: If a chromatographic shift exists, the IS and analyte may elute into regions with different levels of matrix suppression, leading to inaccurate quantification.[5]Matrix effects, caused by co-eluting endogenous components of the biological sample, are a major source of error in LC-MS/MS bioanalysis. The ability of the IS to perfectly track and correct for these effects is paramount.
Metabolic Switching Negligible Risk: The ¹³C label does not alter the metabolic pathways of the molecule.Potential for Altered Metabolism: The kinetic isotope effect can sometimes alter the rate of metabolic reactions at or near the site of deuteration.Etravirine is metabolized by CYP3A4, CYP2C9, and CYP2C19.[3] If deuteration occurs at a site of metabolism, the metabolic clearance of the internal standard could differ from the analyte, leading to biased results.

Experimental Workflow for Etravirine Quantification

The following diagram illustrates a typical bioanalytical workflow for the quantification of Etravirine in plasma using a stable isotope-labeled internal standard.

Etravirine_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Collection Spiking Spike with Internal Standard (Etravirine-¹³C₃ or Deuterated Etravirine) Plasma_Sample->Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto UPLC/HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration of Etravirine Quantification->Result

Caption: Bioanalytical workflow for Etravirine quantification.

Detailed Experimental Protocol: LC-MS/MS Quantification of Etravirine in Human Plasma

This protocol is a representative example and should be fully validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) before implementation.[6]

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of Etravirine and the chosen internal standard (Etravirine-¹³C₃ or deuterated Etravirine) in methanol.
  • Prepare a series of working standard solutions of Etravirine by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
  • Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

2. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
  • Vortex mix for 10 seconds.
  • Add 300 µL of acetonitrile to precipitate plasma proteins.
  • Vortex mix for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Vortex mix and transfer to an autosampler vial.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to achieve separation of Etravirine from endogenous interferences (e.g., 5% B to 95% B over 3 minutes).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • MS System: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions:
  • Etravirine: Q1 m/z 436.1 → Q3 m/z 225.1
  • Etravirine-¹³C₃: Q1 m/z 439.1 → Q3 m/z 228.1
  • Deuterated Etravirine (e.g., Etravirine-d8): Q1 m/z 444.1 → Q3 m/z 225.1 (product ion may vary depending on deuteration site).

4. Calibration and Quantification:

  • Prepare a calibration curve by spiking blank plasma with known concentrations of Etravirine.
  • Process the calibration standards and quality control (QC) samples alongside the unknown samples.
  • Plot the peak area ratio of Etravirine to the internal standard against the nominal concentration of the calibration standards.
  • Perform a linear regression with a 1/x² weighting to generate the calibration curve.
  • Determine the concentration of Etravirine in the unknown samples from the calibration curve.

Conclusion and Recommendation

The choice between Etravirine-¹³C₃ and deuterated Etravirine as an internal standard is a critical decision that can impact the quality and reliability of bioanalytical data. While both are significant improvements over using a structural analog, the available scientific evidence and theoretical principles strongly favor the use of ¹³C-labeled internal standards.

Etravirine-¹³C₃ is the superior choice due to its identical chromatographic behavior to the unlabeled analyte, which ensures the most accurate compensation for matrix effects. Its isotopic stability is absolute, eliminating any concern of back-exchange.

Deuterated Etravirine , while a viable option, carries the inherent risks of chromatographic shifts and potential alterations in metabolic stability due to the kinetic isotope effect. These factors can introduce a degree of uncertainty that may be unacceptable for pivotal regulatory studies. In a study quantifying Etravirine in peripheral blood mononuclear cells, a deuterated internal standard (ETR-d8) was successfully used, highlighting its applicability. However, for the most robust and defensible bioanalytical data, particularly in complex matrices, the marginal additional cost of a ¹³C-labeled internal standard is a worthwhile investment in data quality and scientific integrity.

Ultimately, the selection of an internal standard should be guided by a thorough method validation that rigorously assesses its performance in the specific bioanalytical application, adhering to the stringent requirements of regulatory agencies.

References

  • Rezk, N. L., Crutchley, R. D., & Kashuba, A. D. M. (2010). A novel LC–ESI-MS method for the simultaneous determination of etravirine, darunavir and ritonavir in human blood plasma. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 738-744. Available from: [Link]

  • Analytical method development and validation of antiviral drugs for HIV. (2025). International Journal of Science and Research Archive, 15(1), 1618-1646. Available from: [Link]

  • Belkhir, L., Haufroid, V., Vanbinst, R., Vandercam, B., & Yombi, J. C. (2016). Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction. Clinica Chimica Acta, 453, 104-110. Available from: [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available from: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Etravirine Bioanalysis Using Etravirine-¹³C₃ Internal Standard

This guide provides an in-depth comparison of analytical methodologies for the quantification of Etravirine in biological matrices, with a focus on the use of Etravirine-¹³C₃ as an internal standard. It is intended for r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of Etravirine in biological matrices, with a focus on the use of Etravirine-¹³C₃ as an internal standard. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible bioanalytical methods. This document synthesizes data from various published studies to offer a comparative overview and practical guidance.

Introduction: The Critical Role of Etravirine Bioanalysis

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the treatment of human immunodeficiency virus type 1 (HIV-1) infection, particularly in cases with resistance to first-generation NNRTIs.[1] Its pharmacokinetic properties, including high plasma protein binding and metabolism by cytochrome P450 enzymes, necessitate accurate monitoring of its concentration in biological fluids for optimal therapeutic outcomes.[1]

The use of a stable isotope-labeled (SIL) internal standard, such as Etravirine-¹³C₃, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] SIL internal standards are chemically identical to the analyte, ensuring they co-elute and experience similar extraction efficiencies and matrix effects. This minimizes analytical variability and enhances the accuracy and precision of the quantification.[2]

This guide will delve into a comparative analysis of various published LC-MS/MS methods for Etravirine quantification, providing a framework for inter-laboratory comparison and method harmonization.

Comparative Analysis of Bioanalytical Methodologies

The quantification of Etravirine in biological matrices, predominantly plasma, typically involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. The choice of methodology at each stage can significantly impact the overall performance of the assay.

Sample Preparation: The Foundation of Accurate Quantification

The primary goal of sample preparation is to extract Etravirine and its internal standard from the complex biological matrix, removing interfering substances that could compromise the analysis. The most commonly employed techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Protein Precipitation (PPT): This is a rapid and straightforward method where a solvent, typically acetonitrile or methanol, is added to the plasma sample to precipitate proteins.[4] While efficient, it may result in less clean extracts compared to LLE or SPE, potentially leading to more significant matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte and internal standard from the aqueous plasma into an immiscible organic solvent.[5] This technique generally yields cleaner extracts than PPT and can provide a concentration step. The choice of extraction solvent is critical and depends on the physicochemical properties of Etravirine.

  • Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that can produce very clean extracts. It involves passing the sample through a solid sorbent that retains the analyte and internal standard, which are then eluted with a suitable solvent. While SPE can be more time-consuming and costly, it often results in the lowest matrix effects and highest sensitivity.

Table 1: Comparison of Sample Preparation Techniques for Etravirine Analysis

Technique Principle Advantages Disadvantages Typical Solvents/Sorbents
Protein Precipitation (PPT) Protein denaturation and precipitationFast, simple, high throughputLess clean extract, potential for significant matrix effectsAcetonitrile, Methanol[4]
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquidsCleaner extract than PPT, can concentrate the sampleMore labor-intensive than PPT, requires solvent optimizationMethyl tert-butyl ether[5]
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbentVery clean extract, high selectivity, high recoveryMore complex, time-consuming, and costly than PPT and LLEC18, Polymer-based sorbents
Liquid Chromatography: Separating the Analyte of Interest

Chromatographic separation is crucial for resolving Etravirine and its internal standard from endogenous matrix components, thereby reducing ion suppression or enhancement in the mass spectrometer. Reversed-phase high-performance liquid chromatography (HPLC) is the universally adopted method.

Key chromatographic parameters that influence separation include:

  • Column Chemistry: C18 columns are the most frequently used for Etravirine analysis, offering good retention and separation.[1][4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[1][5] The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of Etravirine.

  • Flow Rate and Gradient: The flow rate and gradient profile are optimized to achieve a balance between analysis time and chromatographic resolution.

Mass Spectrometry: Sensitive and Selective Detection

Tandem mass spectrometry (MS/MS) is the detection method of choice for Etravirine bioanalysis due to its high sensitivity and selectivity. The key parameters for MS/MS detection are:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is consistently used for Etravirine analysis.[1][5]

  • Precursor and Product Ions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Etravirine and its ¹³C₃-labeled internal standard. This is known as Multiple Reaction Monitoring (MRM) and provides a high degree of selectivity. For Etravirine, a common transition is m/z 436.1 → 163.3.[5] For Etravirine-¹³C₃, the precursor ion would be shifted by the mass of the incorporated isotopes.

Performance Characteristics of Etravirine Bioanalytical Methods

The validation of a bioanalytical method is essential to ensure its reliability and is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7] Key validation parameters include linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ).

Table 2: Summary of Performance Characteristics from Published Etravirine LC-MS/MS Methods

Parameter Method 1 (PPT)[4] Method 2 (LLE)[5] EMA/FDA Acceptance Criteria[7][8]
Linearity (r²) > 0.998> 0.995Not explicitly defined, but should demonstrate a good fit
LLOQ 40 ng/mL5.0 ng/mLClearly defined and reproducible
Intra-day Precision (%CV) < 12.3%< 2.26%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 12.3%< 2.75%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) -14.3% to 12.3%-0.23% to 0.80%Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) -14.3% to 12.3%-0.50% to 2.15%Within ±15% (±20% at LLOQ)
Recovery Not reported> 85%Consistent, precise, and reproducible

Note: The values presented are for illustrative purposes and are derived from different published studies. Direct comparison should be made with caution due to variations in experimental conditions.

Standardized Experimental Protocol for Etravirine Quantification

The following protocol represents a generalized workflow for the quantification of Etravirine in human plasma using Etravirine-¹³C₃ as an internal standard, based on common practices in the field.

Materials and Reagents
  • Etravirine reference standard

  • Etravirine-¹³C₃ internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Ultrapure water

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Aliquoting p2 Addition of Etravirine-¹³C₃ IS p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 a1 Injection into LC-MS/MS p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: A generalized workflow for the bioanalysis of Etravirine.

Step-by-Step Procedure
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Etravirine and Etravirine-¹³C₃ in a suitable organic solvent (e.g., methanol).

    • Prepare calibration standards and QCs by spiking blank human plasma with appropriate volumes of the Etravirine stock solution.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (unknown, calibrator, or QC), add 20 µL of the Etravirine-¹³C₃ internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18, 100 x 2.1 mm, 3.5 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 30% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS Conditions:

      • Ionization Mode: ESI Positive

      • MRM Transitions:

        • Etravirine: 436.1 → 163.3

        • Etravirine-¹³C₃: 439.1 → 166.3 (hypothetical, exact mass will depend on the labeling)

      • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for Etravirine and Etravirine-¹³C₃.

    • Calculate the peak area ratio (Etravirine / Etravirine-¹³C₃).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of Etravirine in the unknown samples and QCs from the calibration curve using a weighted linear regression model.

Discussion: Achieving Inter-laboratory Consistency

Inter-laboratory comparison is crucial for ensuring the reliability and comparability of bioanalytical data across different research sites and clinical trials.[9] The primary sources of variability in Etravirine bioanalysis often stem from differences in sample preparation and the specific parameters of the LC-MS/MS system.

The Central Role of the Internal Standard

logical_relationship cluster_analyte Analyte (Etravirine) cluster_is Internal Standard (Etravirine-¹³C₃) A Variable Recovery Result Accurate Quantification A->Result Corrected by B Matrix Effects B->Result Corrected by C Instrumental Variability C->Result Corrected by IS_A Variable Recovery IS_A->Result IS_B Matrix Effects IS_B->Result IS_C Instrumental Variability IS_C->Result

Caption: The role of the SIL internal standard in mitigating analytical variability.

The use of a stable isotope-labeled internal standard like Etravirine-¹³C₃ is paramount for minimizing inter-laboratory variability.[2] Because the SIL IS has nearly identical physicochemical properties to the analyte, it effectively compensates for variations in sample recovery and matrix effects, which are major sources of analytical error.

Harmonization of Methods

To improve inter-laboratory agreement, it is recommended to:

  • Standardize the sample preparation protocol: Even minor variations in solvent volumes, centrifugation speeds, or extraction times can introduce variability.

  • Use the same internal standard: The specific isotopic labeling and purity of the internal standard should be consistent across laboratories.

  • Harmonize LC conditions: While identical columns and instruments may not be feasible, using similar column chemistries and mobile phase compositions can reduce chromatographic variability.

  • Participate in proficiency testing programs: These programs provide an external assessment of a laboratory's performance and are invaluable for identifying and correcting systematic errors.[10]

Conclusion

The robust and reliable quantification of Etravirine is essential for its clinical management and in drug development. LC-MS/MS with a stable isotope-labeled internal standard such as Etravirine-¹³C₃ is the preferred analytical technique. While various sample preparation and chromatographic methods can be successfully employed, inter-laboratory consistency is best achieved through the harmonization of protocols and a thorough understanding of the critical parameters that influence method performance. This guide provides a comparative framework to assist laboratories in developing and validating high-quality bioanalytical methods for Etravirine, ultimately contributing to the generation of reliable and comparable data.

References

  • LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Chromatography B, [Link][1]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA), [Link][6]

  • Sources of Variability and Accuracy of Performance Assessment in the Clinical Pharmacology Quality Assurance Proficiency Testing Program for Antiretrovirals. Therapeutic Drug Monitoring, [Link][10]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, [Link][2]

  • Quantification of Etravirine in Rat Plasma by LC-MS/MS and Application to a Pharmacokinetic Study. Journal of Scientific Research and Reports, [Link][5]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation, [Link]

  • Similar Predictions of Etravirine Sensitivity Regardless of Genotypic Testing Method Used: Comparison of Available Scoring Systems. AIDS Research and Human Retroviruses, [Link][11]

  • Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples. Therapeutic Drug Monitoring, [Link][4]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. EAS-ETH, [Link][9]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA), [Link][7]

  • Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, [Link][8]

Sources

Validation

A Comparative Guide to the Accuracy and Precision of Etravirine Quantification: The Etravirine-¹³C₃ Gold Standard

This guide provides an in-depth comparison of analytical methodologies for the quantification of etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) critical in the management of HIV-1 infection. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) critical in the management of HIV-1 infection. We will explore the foundational principles behind achieving the highest levels of accuracy and precision, focusing on the role of the stable isotope-labeled internal standard, Etravirine-¹³C₃, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document is intended for researchers, clinical scientists, and drug development professionals who require robust and reliable bioanalytical data.

The Clinical Imperative for Accurate Etravirine Measurement

Etravirine is a cornerstone of combination antiretroviral therapy, particularly for patients with drug-resistant HIV-1 strains. However, its clinical efficacy and toxicity profile are closely linked to plasma concentrations, which can vary significantly among individuals due to factors like genetics, diet, and co-medications. This variability underscores the importance of Therapeutic Drug Monitoring (TDM) to ensure that drug levels are maintained within the optimal therapeutic window—high enough to suppress viral replication but low enough to avoid adverse effects. Consequently, the demand for highly accurate and precise analytical methods is not merely an academic exercise; it is a clinical necessity for personalized medicine.

The Principle of Isotope Dilution: A Foundation of Trust

The "gold standard" for quantitative bioanalysis is widely recognized as isotope dilution mass spectrometry. This technique's superiority lies in its use of a stable isotope-labeled internal standard (SIL-IS), such as Etravirine-¹³C₃. A SIL-IS is a version of the target analyte (etravirine) in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (in this case, three ¹²C atoms are replaced with ¹³C).

Why is this so effective?

  • Chemical and Physical Identity: Etravirine-¹³C₃ is, for all practical purposes, chemically identical to etravirine. It has the same solubility, extraction efficiency, and chromatographic retention time.

  • Correction for Variability: Any loss of analyte during the multi-step sample preparation process (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by an identical proportional loss of the SIL-IS.

  • Mitigation of Matrix Effects: In the mass spectrometer's ion source, molecules from the biological matrix (plasma, serum, etc.) can interfere with the ionization of the analyte, either suppressing or enhancing the signal. Because the SIL-IS co-elutes with the analyte and has the same ionization properties, it experiences the exact same matrix effects.

The mass spectrometer easily distinguishes between the analyte and the SIL-IS based on their mass difference. The final concentration is calculated from the ratio of the analyte's signal to the SIL-IS's signal. This ratio remains constant even if the absolute signal intensity fluctuates due to sample loss or matrix effects, leading to exceptionally high accuracy and precision.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Calculation Quantification Sample Biological Sample (Analyte + Unknowns) Spike Spike with Known Amount of Etravirine-¹³C₃ (SIL-IS) Sample->Spike Extract Extraction / Cleanup (e.g., Protein Precipitation) Spike->Extract FinalExtract Final Extract for Injection Extract->FinalExtract Loss Analyte & SIL-IS are lost in equal proportions, preserving their ratio. Extract->Loss LC LC Separation (Co-elution of Analyte & SIL-IS) FinalExtract->LC MS MS/MS Detection (Measures Response Ratio) LC->MS Ratio Response Ratio (Analyte / SIL-IS) MS->Ratio Matrix Analyte & SIL-IS experience identical ionization effects, preserving their ratio. MS->Matrix CalCurve Calibration Curve Ratio->CalCurve Result Accurate Concentration CalCurve->Result

Caption: Principle of Isotope Dilution using a SIL-IS.

Comparative Performance of Etravirine Assays

A review of published literature reveals a clear hierarchy in the performance of different analytical methods for etravirine quantification. The choice of internal standard is a primary determinant of assay robustness.

Analytical Method Internal Standard (IS) Typical Accuracy (% Bias) Typical Precision (%CV) Key Advantages Key Limitations Reference
LC-MS/MS Etravirine-¹³C₃ (SIL-IS) Within ± 5% < 7% Highest accuracy/precision; corrects for matrix effects and recovery variability.Higher cost of SIL-IS.
LC-MS/MS Structural Analog (e.g., Rilpivirine)Within ± 15%< 15%Lower IS cost than SIL-IS.Does not perfectly mimic analyte behavior in extraction and ionization.
HPLC-UV Non-isotopic (e.g., Nevirapine)Within ± 15-20%< 15%Lower instrument cost; simpler operation.Lower sensitivity; prone to chromatographic interferences; cannot correct for matrix effects.

As the data demonstrates, methods employing Etravirine-¹³C₃ consistently achieve the highest degree of accuracy and precision, often with a coefficient of variation (%CV) well below 7%. This level of performance is critical for clinical applications where small variations in measured concentration can impact patient management decisions. Assays using structural analogs as internal standards, while often compliant with regulatory guidelines, cannot fully compensate for the complex and variable nature of biological matrices in the same way a SIL-IS can. HPLC-UV methods, while valuable in certain resource-limited settings, lack the sensitivity and selectivity required for rigorous TDM.

A Validated Protocol: Etravirine Quantification in Human Plasma using Etravirine-¹³C₃

This section provides a representative, step-by-step protocol for the analysis of etravirine in human plasma. This workflow is synthesized from validated methods published in peer-reviewed literature and adheres to principles outlined in regulatory guidelines on bioanalytical method validation.

Experimental Workflow Diagram

p1 1. Sample Thawing & Vortexing p2 2. Aliquot Plasma (e.g., 100 µL) p1->p2 p3 3. Add Internal Standard (Etravirine-¹³C₃ in Methanol) p2->p3 p4 4. Protein Precipitation (Add Acetonitrile, Vortex) p3->p4 p5 5. Centrifugation (e.g., 14,000 rpm, 10 min) p4->p5 p6 6. Supernatant Transfer & Dilution p5->p6 p7 7. LC-MS/MS Injection & Data Acquisition p6->p7 p8 8. Data Processing (Quantification using Ratio) p7->p8

Caption: LC-MS/MS workflow for etravirine analysis.

Reagents and Materials
  • Analytes: Etravirine reference standard, Etravirine-¹³C₃ internal standard.

  • Solvents: HPLC-grade or LC-MS grade Methanol and Acetonitrile.

  • Reagents: Formic acid, Ammonium acetate, Ultrapure water.

  • Biological Matrix: Blank, drug-free human plasma.

Step-by-Step Procedure
  • Preparation of Stock and Working Solutions:

    • Rationale: To create accurate calibrators and quality control (QC) samples.

    • Prepare a 1 mg/mL stock solution of etravirine in methanol.

    • Prepare a 100 µg/mL stock solution of Etravirine-¹³C₃ in methanol.

    • From these stocks, prepare serial dilutions (working solutions) in methanol/water (50:50) to spike into blank plasma for calibration standards and QC samples.

    • Prepare a working internal standard solution (e.g., 200 ng/mL of Etravirine-¹³C₃) in methanol.

  • Sample Preparation (Protein Precipitation):

    • Rationale: To remove proteins that would otherwise interfere with the analysis and damage the LC column. This is a simple, fast, and effective extraction method for this analyte.

    • Label microcentrifuge tubes for calibrators, QCs, and unknown samples.

    • Aliquot 100 µL of plasma into the appropriate tubes.

    • To each tube, add 25 µL of the Etravirine-¹³C₃ working solution.

    • Add 300 µL of acetonitrile.

    • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 200 µL of ultrapure water.

    • Cap the vials and place them in the autosampler tray.

  • LC-MS/MS Conditions:

    • Rationale: The LC system separates etravirine from other components in the extract. The MS/MS system provides selective and sensitive detection.

    • Liquid Chromatography (LC):

      • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

      • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient might run from 20% B to 95% B over 3-4 minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Etravirine: m/z 436.1 → 225.1

        • Etravirine-¹³C₃: m/z 439.1 → 228.1

      • Note: Instrument-specific parameters like collision energy and declustering potential must be optimized for maximum signal intensity.

Conclusion: The Unmistakable Case for Etravirine-¹³C₃

The evidence overwhelmingly supports the use of Etravirine-¹³C₃-based LC-MS/MS assays as the definitive method for the quantification of etravirine in clinical and research settings. The near-perfect correction for analytical variability afforded by the stable isotope-labeled internal standard provides a level of accuracy and precision that alternative methods cannot consistently achieve. While other techniques have their place, for applications where data integrity is paramount—such as therapeutic drug monitoring, clinical trials, and pharmacokinetic studies—the isotope dilution approach is the only one that offers a truly self-validating system, ensuring that the results are a reliable reflection of the true analyte concentration.

References

  • A. D'Avolio, M. Simiele, M. Siccardi, L. Baietto, G. Di Perri. "A new rapid and sensitive method for the quantification of etravirine in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2010.

  • Ter Heine, R., Hillebrand, M. J., Rosing, H., van Gorp, E. C., Beijnen, J. H., & Huitema, A. D. (2008). "A high-performance liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of the HIV-integrase inhibitor raltegravir, the non-nucleoside reverse transcriptase inhibitor etravirine and the protease inhibitor darunavir in human plasma." Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 867(2), 205–212.

  • Yekkala, R. S., L. R. Kumar, and S. V. N. Raju. "A new validated stability-indicating HPLC method for the determination of etravirine in pharmaceutical dosage forms." Scientia Pharmaceutica 81.3 (2013): 715.

Comparative

A Senior Application Scientist's Guide to the Analytical Performance of Etravirine Isotopes in Mass Spectrometry

Introduction: The Imperative for Precision in Antiretroviral Bioanalysis Etravirine (ETR), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the management of HIV-1 in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Antiretroviral Bioanalysis

Etravirine (ETR), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the management of HIV-1 infection, particularly in treatment-experienced patients.[1][2] Its therapeutic efficacy is intrinsically linked to maintaining optimal plasma concentrations, necessitating highly accurate and precise bioanalytical methods for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for these applications due to its high sensitivity and selectivity.[3]

The cornerstone of a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes, such as deuterium (²H or D) or carbon-13 (¹³C).[4][5] This near-perfect analogy to the analyte allows the SIL-IS to co-elute chromatographically and experience similar ionization effects, effectively normalizing for variations during sample preparation and analysis.[6] This guide provides an in-depth comparison of the analytical performance of commonly used Etravirine isotopes, offering insights into their selection and application for researchers, scientists, and drug development professionals.

The Role of Stable Isotope-Labeled Internal Standards in Bioanalysis

The primary function of a SIL-IS is to mimic the analyte throughout the analytical process, from extraction to detection. This mimicry allows for the correction of potential errors that can arise from sample matrix effects, where endogenous components of a biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[7][8] By adding a known concentration of the SIL-IS to the sample at the beginning of the workflow, the ratio of the analyte's signal to the SIL-IS's signal can be used for quantification, providing a more accurate and reproducible measurement.[6]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Biological Sample Biological Sample (e.g., Plasma) Spike with SIL-IS Spike with Etravirine SIL-IS Biological Sample->Spike with SIL-IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike with SIL-IS->Extraction Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution LC Separation Chromatographic Separation Evaporation & Reconstitution->LC Separation Ionization (ESI) Electrospray Ionization LC Separation->Ionization (ESI) MS/MS Detection Tandem Mass Spectrometry Detection Ionization (ESI)->MS/MS Detection Peak Integration Peak Area Integration MS/MS Detection->Peak Integration Ratio Calculation (Analyte/SIL-IS) Calculate Peak Area Ratio Peak Integration->Ratio Calculation (Analyte/SIL-IS) Quantification Concentration Quantification Ratio Calculation (Analyte/SIL-IS)->Quantification

Figure 1: A typical bioanalytical workflow utilizing a stable isotope-labeled internal standard.

Comparative Analysis of Etravirine Isotopes

The choice of isotope for labeling an internal standard is a critical decision that can influence the analytical method's performance. The two most common isotopes used for Etravirine are deuterium and carbon-13.

Deuterium-Labeled Etravirine (ETR-d8)

Deuterium labeling is a widely used and cost-effective method for synthesizing SIL-IS.[5] ETR-d8, where eight hydrogen atoms are replaced with deuterium, has been successfully used in pharmacokinetic studies.[9]

Advantages:

  • Cost-Effective Synthesis: Deuteration is often a more straightforward and less expensive process compared to ¹³C labeling.

  • Sufficient Mass Shift: An 8-dalton mass difference provides clear separation from the unlabeled analyte in the mass spectrometer, preventing isotopic crosstalk.

Potential Considerations:

  • Chromatographic Isotope Effect: Deuterium is slightly smaller and less lipophilic than hydrogen, which can sometimes lead to a small difference in retention time between the analyte and the SIL-IS. This can be problematic if the chromatographic peak is not sufficiently wide, as the analyte and SIL-IS may experience different degrees of matrix effects.[10]

  • Label Stability: Deuterium atoms can sometimes be labile and exchange with protons from the solvent, particularly if they are located on heteroatoms or activated carbon atoms. Careful selection of the labeling position is crucial to ensure the stability of the SIL-IS throughout the analytical process.

Carbon-13-Labeled Etravirine (ETR-¹³C₆)

Carbon-13 labeling is often considered the "gold standard" for SIL-IS.[11] In ETR-¹³C₆, six carbon atoms are replaced with their heavier ¹³C isotope.

Advantages:

  • Negligible Isotope Effect: The physicochemical properties of ¹³C-labeled compounds are virtually identical to their unlabeled counterparts. This results in perfect co-elution with the analyte, ensuring that both experience the same matrix effects.[12]

  • Label Stability: Carbon-carbon bonds are highly stable, making ¹³C labels non-exchangeable under typical bioanalytical conditions.

Potential Considerations:

  • Higher Synthesis Cost: The synthesis of ¹³C-labeled compounds is generally more complex and expensive than deuteration.

FeatureDeuterium-Labeled Etravirine (ETR-d8)Carbon-13-Labeled Etravirine (ETR-¹³C₆)
Typical Mass Shift +8 Da+6 Da
Chromatographic Co-elution Generally co-elutes, but minor retention time shifts are possible due to isotopic effects.Virtually identical retention time to the unlabeled analyte.
Matrix Effect Compensation Highly effective, but can be compromised if significant chromatographic separation occurs.[10]Considered the most reliable for compensating for matrix effects due to perfect co-elution.
Label Stability Generally stable, but the position of the label is critical to avoid back-exchange.Highly stable and non-exchangeable.
Cost of Synthesis Generally lower.Generally higher.
Regulatory Acceptance Widely accepted by regulatory agencies like the FDA and EMA.[4][12]Considered the gold standard by regulatory agencies.[12]

Table 1: Comparison of key analytical performance characteristics of deuterium- and carbon-13-labeled Etravirine.

Mass Fragmentation Analysis

Understanding the fragmentation patterns of Etravirine and its isotopes is crucial for developing a sensitive and specific multiple reaction monitoring (MRM) method.

cluster_0 Etravirine (Unlabeled) cluster_1 Etravirine SIL-IS (¹⁵N₂, ¹³C₁) ETR Etravirine [M+H]⁺ = m/z 436.1 ETR_frag Product Ion m/z 163.3 ETR->ETR_frag Collision-Induced Dissociation ETR_IS Etravirine-¹⁵N₂, ¹³C₁ [M+H]⁺ = m/z 439.1 ETR_IS_frag Product Ion m/z 163.3 ETR_IS->ETR_IS_frag Collision-Induced Dissociation

Figure 2: Fragmentation of Etravirine and its stable isotope-labeled internal standard.

Based on available mass spectra, the precursor ion for unlabeled Etravirine is typically m/z 436.1, which fragments to a product ion of m/z 163.3.[13] A labeled version, Etravirine-¹⁵N₂, ¹³C₁, shows a precursor ion at m/z 439.1, which also fragments to the same product ion of m/z 163.3.[13] This indicates that the isotopic labels are on the part of the molecule that is lost during fragmentation. This is an important consideration when selecting MRM transitions, as it ensures that the internal standard and analyte share a common fragmentation pathway.

Experimental Protocols

The following is a generalized protocol for the quantification of Etravirine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. This protocol should be optimized and validated for specific laboratory conditions.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Etravirine and its SIL-IS in an appropriate solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Etravirine stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the SIL-IS stock solution to a final concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 200 µL of the internal standard working solution.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Etravirine: 436.1 > 163.3

    • Etravirine SIL-IS (e.g., ETR-d8 or ETR-¹³C₆): Adjust the precursor m/z accordingly, with the same product ion.

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[12][14] Validation parameters should include:

  • Selectivity

  • Linearity and range

  • Accuracy and precision

  • Recovery

  • Matrix effect

  • Stability (freeze-thaw, short-term, long-term, and stock solution)

Conclusion

The selection of an appropriate stable isotope-labeled internal standard is paramount for the development of a robust and reliable bioanalytical method for Etravirine. While deuterium-labeled Etravirine (ETR-d8) offers a cost-effective solution and has been successfully applied, it is essential to be aware of the potential for chromatographic isotope effects. Carbon-13-labeled Etravirine (ETR-¹³C₆) represents the gold standard, providing virtually identical chromatographic behavior to the unlabeled analyte and ensuring the most accurate compensation for matrix effects. The choice between these isotopes will depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the biological matrix, and budgetary considerations. Regardless of the choice, a thorough method validation is essential to ensure the integrity of the analytical data.

References

  • Barath M, Chandan R. S, Maruthi R, N Paramakrishnan. Analytical Method Development and Validation of Etravirine by RP-UFLC. Research Journal of Pharmacy and Technology. 2021; 14(7):3537-2. doi: 10.52711/0974-360X.2021.00613. Available from: [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Published November 8, 2025. Accessed January 27, 2026. Available from: [Link]

  • Simultaneous Quantification of Doravirine, Lamivudine, and Tenofovir Disoproxil Fumarate in Human Plasma by UPLC-MS/MS: Method Development and Validation. National Center for Biotechnology Information. Published August 1, 2025. Accessed January 27, 2026. Available from: [Link]

  • Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction. National Center for Biotechnology Information. Published December 29, 2015. Accessed January 27, 2026. Available from: [Link]

  • Etravirine. LiverTox - NCBI Bookshelf. Published February 20, 2018. Accessed January 27, 2026. Available from: [Link]

  • (PDF) Development and Validation of a Bioanalytical Method for the Simultaneous Determination of 14 Antiretroviral Drugs using Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Accessed January 27, 2026. Available from: [Link]

  • A Review Concerning the Use of Etravirine and Darunavir in Translational Medicine. MDPI. Published October 27, 2023. Accessed January 27, 2026. Available from: [Link]

  • Parent ion mass spectra of A) Etravirine parent ion B) Etravirine product ion C) Etravirine 15N-2, 13C-1 parent ion D) Etravirine 15N-2, 13C-1 product ion. ResearchGate. Accessed January 27, 2026. Available from: [Link]

  • LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. National Center for Biotechnology Information. Accessed January 27, 2026. Available from: [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. National Center for Biotechnology Information. Published August 4, 2023. Accessed January 27, 2026. Available from: [Link]

  • Development of a practical synthesis of etravirine via a microwave-promoted amination. National Center for Biotechnology Information. Published December 20, 2018. Accessed January 27, 2026. Available from: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Accessed January 27, 2026. Available from: [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. Accessed January 27, 2026. Available from: [Link]

  • Biological and clinical cut-off analyses for etravirine in the PhenoSense (TM) HIV assay. ResearchGate. Published August 9, 2025. Accessed January 27, 2026. Available from: [Link]

  • Development of a practical synthesis of etravirine via a microwave-promoted amination. SpringerLink. Published December 20, 2018. Accessed January 27, 2026. Available from: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Published October 30, 2025. Accessed January 27, 2026. Available from: [Link]

  • MATRIX EFFECT FOR ANALYTES AND INTERNAL STANDARDS IN DIFFERENT SAMPLES. ResearchGate. Accessed January 27, 2026. Available from: [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). Published July 21, 2011. Accessed January 27, 2026. Available from: [Link]

  • (PDF) Development of a practical synthesis of etravirine via a microwave-promoted amination. ResearchGate. Published December 22, 2018. Accessed January 27, 2026. Available from: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Published October 30, 2025. Accessed January 27, 2026. Available from: [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Published March 10, 2025. Accessed January 27, 2026. Available from: [Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. ResearchGate. Published August 6, 2025. Accessed January 27, 2026. Available from: [Link]

  • DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. World Health Organization (WHO). Accessed January 27, 2026. Available from: [Link]

  • High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches. National Center for Biotechnology Information. Published July 1, 2018. Accessed January 27, 2026. Available from: [Link]

  • WO2014068588A2 - Process for the synthesis of etravirine and its intermediates. Google Patents. Accessed January 27, 2026.
  • Analytical method development and validation of antiviral drugs for HIV. International Journal of Science and Research Archive. Published May 3, 2025. Accessed January 27, 2026. Available from: [Link]

  • Etravirine and rilpivirine: nonnucleoside reverse transcriptase inhibitors with activity against human immunodeficiency virus type 1 strains resistant to previous nonnucleoside agents. National Center for Biotechnology Information. Accessed January 27, 2026. Available from: [Link]

  • MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. bioRxiv. Published November 8, 2023. Accessed January 27, 2026. Available from: [Link]

  • Etravirine: a second-generation NNRTI for treatment-experienced adults with resistant HIV-1 infection. National Center for Biotechnology Information. Accessed January 27, 2026. Available from: [Link]

  • Analytical Method Development and Validation of Etravirine by RP-UFLC. Research Journal of Pharmacy and Technology. Published July 2021. Accessed January 27, 2026. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Regulatory Validation of Bioanalytical Methods for Etravirine Using a ¹³C₃-Labeled Internal Standard

Introduction: The Imperative for Rigorous Validation in Antiretroviral Bioanalysis Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the treatment of HIV-1 infection, par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Validation in Antiretroviral Bioanalysis

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the treatment of HIV-1 infection, particularly in cases with resistance to earlier NNRTIs.[1][2] To support pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence (BE) trials, it is crucial to have a reliable method for quantifying Etravirine in biological matrices like plasma. The concentration data from these studies form the bedrock of regulatory decisions regarding drug safety and efficacy.[3][4][5]

This guide provides an in-depth, technically-grounded framework for the full validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Etravirine. We will focus on the use of a stable isotope-labeled internal standard (SIL-IS), specifically Etravirine-¹³C₃. The principles and protocols outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the M10 guideline on Bioanalytical Method Validation, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][6][7] The objective of this validation is to unequivocally demonstrate that the analytical method is suitable for its intended purpose.[4][5]

The Cornerstone of Precision: Justifying the Choice of Etravirine-¹³C₃

The choice of an internal standard (IS) is one of the most critical decisions in developing a quantitative bioanalytical method. While structurally similar analogs can be used, a SIL-IS is the gold standard for LC-MS/MS assays.[8][9]

Why a Stable Isotope-Labeled Internal Standard?

A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C instead of ¹²C, ¹⁵N instead of ¹⁴N, or ²H instead of ¹H).[10] This subtle mass change makes it distinguishable by the mass spectrometer, yet its physicochemical properties are nearly identical to the analyte. This near-identity is the key to its power; the SIL-IS co-elutes with the analyte and experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[11][12] By calculating the peak area ratio of the analyte to the IS, these variations are effectively normalized, leading to superior accuracy and precision.[10]

Comparison of Internal Standard Alternatives

Internal Standard TypeAdvantagesDisadvantagesRationale for Rejection in this Guide
Structural Analog More readily available and less expensive than a SIL-IS.Different physicochemical properties can lead to different extraction recovery, chromatographic retention, and response to matrix effects. May not accurately compensate for analytical variability.Fails to provide the highest level of accuracy and precision required for regulatory submission. Its behavior in the matrix is not a true representation of the analyte's.
Deuterium-Labeled SIL-IS (e.g., Etravirine-d₄) Generally effective and widely used.Potential for chromatographic separation from the analyte (isotopic effect). Deuterium labels can sometimes be chemically unstable and exchange with protons from the solvent.[8][9]The risk of chromatographic separation compromises the core principle of co-elution, which is essential for accurately compensating for matrix effects at the exact moment of elution.
¹³C- or ¹⁵N-Labeled SIL-IS (e.g., Etravirine-¹³C₃) Considered the most robust choice. The ¹³C label is metabolically stable and does not participate in hydrogen-exchange reactions. Minimal to no chromatographic isotope effect, ensuring co-elution with the analyte.[10]Higher cost of synthesis and lower commercial availability compared to deuterated analogs.Selected Approach. The superior stability and identical chromatographic behavior provide the most reliable correction for all potential sources of error, ensuring the method's trustworthiness and regulatory acceptance.

The Regulatory Framework: Adhering to the ICH M10 Guideline

The ICH M10 guideline represents a global consensus on the standards for bioanalytical method validation.[3][7] Adherence to this guideline ensures that data submitted to regulatory agencies worldwide is consistent and reliable. A full validation for a chromatographic method, as described here, must address a specific set of parameters to demonstrate its suitability.[3][5]

The overall workflow for developing and validating a bioanalytical method is a systematic process.

G cluster_0 Method Development cluster_1 Full Validation (ICH M10) cluster_2 Application MD1 Define Analyte & IS (Etravirine, Etravirine-13C3) MD2 Optimize Sample Prep (e.g., Protein Precipitation) MD1->MD2 MD3 Optimize LC-MS/MS (Column, Mobile Phase, MRMs) MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Calibration Curve & LLOQ V3 Accuracy & Precision V2->V3 V4 Matrix Effect V5 Stability V6 Dilution Integrity & Carry-over A1 Study Sample Analysis (PK, TDM, BE) A2 Incurred Sample Reanalysis (ISR) A1->A2 cluster_1 cluster_1 cluster_1->A1

Caption: High-level workflow for bioanalytical method validation and application.

Core Validation Parameters: Experimental Protocols and Acceptance Criteria

Here we detail the experimental design for each key validation parameter required by the ICH M10 guideline.

Selectivity and Specificity
  • Causality & Purpose: This experiment ensures that the method can distinguish and quantify Etravirine from other components in the biological matrix, such as endogenous substances or metabolites.[13] It confirms that there are no interfering peaks at the retention time of Etravirine or its IS.

  • Experimental Protocol:

    • Obtain blank matrix (e.g., human plasma) from at least six unique sources.

    • Process each blank sample using the proposed analytical method (without adding analyte or IS).

    • Process a seventh blank sample spiked only with Etravirine-¹³C₃ (the IS).

    • Process an eighth blank sample spiked with Etravirine at the Lower Limit of Quantification (LLOQ) and with the IS.

    • Analyze all processed samples by LC-MS/MS.

  • Acceptance Criteria (ICH M10):

    • In the six blank sources, the response of any interfering peak at the retention time of Etravirine must be ≤ 20% of the response of the LLOQ sample.

    • The response of any interfering peak at the retention time of the IS must be ≤ 5% of the response of the IS in the LLOQ sample.

Calibration Curve & Sensitivity (LLOQ)
  • Causality & Purpose: The calibration curve demonstrates the relationship between the concentration of Etravirine and the instrument's response over the expected analytical range. The LLOQ is the lowest point on this curve and defines the sensitivity of the method.

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of Etravirine. A typical curve includes a blank sample (matrix processed without analyte or IS), a zero sample (matrix processed with IS only), and 6-8 non-zero concentrations spanning the expected range.

    • Add a constant concentration of Etravirine-¹³C₃ to all standards (except the blank).

    • Process and analyze the standards.

    • Plot the peak area ratio (Etravirine / Etravirine-¹³C₃) against the nominal concentration of Etravirine.

    • Perform a linear regression, typically with a 1/x² weighting, to generate the calibration curve.

  • Acceptance Criteria (ICH M10):

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the non-zero standards must be within ±15% of their nominal concentration (±20% for the LLOQ).

    • The LLOQ sample must have a signal-to-noise ratio > 5 and be quantifiable with acceptable accuracy (within 20% of nominal) and precision (≤ 20% CV).

Accuracy and Precision
  • Causality & Purpose: This is the most critical validation experiment, demonstrating that the method is both accurate (close to the true value) and precise (reproducible). It is assessed at four concentration levels using Quality Control (QC) samples.

  • Experimental Protocol:

    • Prepare four levels of QC samples in bulk:

      • LLOQ QC: At the Lower Limit of Quantification.

      • Low QC: ~3x the LLOQ.

      • Medium QC (MQC): In the middle of the calibration range.

      • High QC: At ~75% of the Upper Limit of Quantification (ULOQ).

    • Within-Run (Intra-Assay): Analyze at least five replicates of each QC level in a single analytical run.

    • Between-Run (Inter-Assay): Analyze the QC replicates in at least three separate runs on at least two different days.[14]

  • Acceptance Criteria (ICH M10):

    • Accuracy: The mean concentration for each QC level must be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (CV) for each QC level must not exceed 15% (20% for LLOQ).[14]

Table 1: Sample Summary for Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (% Bias)Within-Run Precision (%CV)Between-Run Precision (%CV)
LLOQ40.01538.9-2.8%8.5%11.2%
Low120.015122.5+2.1%6.1%7.9%
Medium1000.0151035.0+3.5%4.3%5.5%
High4000.0153910.0-2.3%3.8%4.9%
Matrix Effect
  • Causality & Purpose: To ensure that components of the biological matrix do not suppress or enhance the ionization of Etravirine or its IS, which would lead to inaccurate results. The use of a co-eluting SIL-IS like Etravirine-¹³C₃ is designed specifically to compensate for this effect.[12] This experiment proves that the compensation is effective.

  • Experimental Protocol:

    • Obtain blank matrix from at least six unique sources.

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set A: Etravirine and Etravirine-¹³C₃ spiked in a neat (non-matrix) solution.

      • Set B: Blank matrix is extracted, and the final extract is spiked with Etravirine and Etravirine-¹³C₃.

      • Set C: Blank matrix is spiked with Etravirine and Etravirine-¹³C₃ and then extracted (these are the standard QC samples).

    • Calculate the Matrix Factor (MF) for the analyte and the IS by comparing the peak areas from Set B to Set A.

    • Calculate the IS-normalized Matrix Factor by dividing the analyte MF by the IS MF.

  • Acceptance Criteria (ICH M10):

    • The CV of the IS-normalized Matrix Factor across the six sources of matrix must be ≤ 15%.

G cluster_A Set A (Neat Solution) cluster_B Set B (Post-Extraction Spike) cluster_C Set C (Pre-Extraction Spike) A1 Spike Analyte + IS into Solvent Result1 Calculate Matrix Factor: (Area Set B) / (Area Set A) A1->Result1 B1 Extract Blank Matrix B2 Spike Analyte + IS into Final Extract B1->B2 B2->Result1 Result2 Calculate Recovery: (Area Set C) / (Area B) B2->Result2 C1 Spike Analyte + IS into Blank Matrix C2 Extract Spiked Matrix C1->C2 C2->Result2 Result3 Calculate IS-Normalized MF: (MF Analyte) / (MF IS) Result1->Result3

Caption: Experimental design for assessing Matrix Effect and Recovery.

Stability
  • Causality & Purpose: To determine the conditions under which Etravirine remains stable in the biological matrix and in processed samples. This ensures that sample handling and storage do not compromise the integrity of the results.

  • Experimental Protocol:

    • Use Low and High QC samples for all stability tests.

    • Analyze the stability samples against a freshly prepared calibration curve.

    • Compare the mean concentration of the stored stability samples to the mean of freshly prepared comparison samples.

  • Types of Stability to Evaluate:

    • Freeze-Thaw Stability: QC samples undergo multiple (e.g., 3) freeze-thaw cycles.

    • Bench-Top Stability: QC samples are kept at room temperature for a duration that mimics sample handling time.

    • Long-Term Stability: QC samples are stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected sample storage time.

    • Post-Preparative Stability: Processed QC samples are stored in the autosampler for the maximum anticipated run time.

  • Acceptance Criteria (ICH M10):

    • The mean concentration of the stability QC samples must be within ±15% of the nominal concentration.

Dilution Integrity
  • Causality & Purpose: To demonstrate that samples with concentrations above the ULOQ can be diluted with blank matrix and still yield accurate results.

  • Experimental Protocol:

    • Prepare a sample by spiking blank matrix to a concentration significantly above the ULOQ.

    • Dilute this sample with blank matrix using one or more dilution factors (e.g., 10-fold, 100-fold) to bring the concentration into the calibration range.

    • Analyze at least five replicates for each dilution factor.

  • Acceptance Criteria (ICH M10):

    • The accuracy and precision for the diluted samples must be within ±15%.[14]

Conclusion: A Pathway to Defensible Bioanalytical Data

The validation of a bioanalytical method is a comprehensive scientific investigation designed to prove its reliability and fitness for purpose. By following the harmonized principles of the ICH M10 guideline, researchers can generate high-quality, defensible data for regulatory submission. The strategic selection of a stable, co-eluting ¹³C-labeled internal standard like Etravirine-¹³C₃ is fundamental to this process. It provides the most robust compensation for the inherent variabilities of LC-MS/MS analysis in complex biological matrices. The detailed protocols and acceptance criteria presented in this guide offer a clear pathway for scientists to develop and validate a method for Etravirine that meets the highest standards of scientific integrity and regulatory scrutiny.

References

  • Title: Bioanalytical method validation and study sample analysis m10 - ICH Source: International Council for Harmonisation URL: [Link]

  • Title: Analytical Method Development and Validation of Etravirine by RP-UFLC Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Analytical method development and validation of antiviral drugs for HIV Source: International Journal of Science and Research Archive URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples Source: PubMed URL: [Link]

  • Title: LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies Source: PMC URL: [Link]

  • Title: Development and validation of stability – indicating hptlc method for determination of etravirine hcl Source: Journal of Emerging Technologies and Innovative Research URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: PubMed URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration URL: [Link]

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation Source: Therapeutic Goods Administration (Australia) URL: [Link]

  • Title: Bioanalytical Method Validation M10 Source: International Council for Harmonisation URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Bioanalytical Method Validation: History, Process, and Regulatory Perspectives Source: YouTube (FDA CDER SBIA) URL: [Link]

  • Title: ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: PubMed URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Etravirine-13C3: Ensuring Laboratory Safety and Environmental Compliance

As a Senior Application Scientist, I've observed that the final step in an experimental workflow—waste disposal—is often the most overlooked, yet it carries significant implications for both personnel safety and environm...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've observed that the final step in an experimental workflow—waste disposal—is often the most overlooked, yet it carries significant implications for both personnel safety and environmental stewardship. The handling of specialized reagents like Etravirine-13C3 demands a meticulous and informed approach. This guide provides a detailed, step-by-step methodology for its proper disposal, grounded in regulatory standards and best practices. Our objective is to move beyond mere procedure and instill a deep understanding of the causality behind these critical safety measures.

Hazard Assessment: Understanding the Compound

Before establishing a disposal protocol, we must first understand the material's characteristics. Etravirine-13C3 is a stable, isotopically labeled version of the non-nucleoside reverse transcriptase inhibitor, Etravirine.

  • The Active Moiety: Etravirine: The primary hazard profile is dictated by the Etravirine molecule itself. Safety Data Sheets (SDS) classify Etravirine as harmful if swallowed and a cause of serious eye irritation.[1][2][3][4] More critically, it is designated as very toxic to aquatic life with long-lasting effects.[1][2] There are also reports of severe, potentially life-threatening skin reactions, such as Stevens-Johnson syndrome, associated with the drug.[5][6]

  • The Isotope: Carbon-13: It is crucial to distinguish between radioactive and stable isotopes. Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon.[7][8] Therefore, Etravirine-13C3 does not pose a radiological hazard. Its disposal protocol is governed by its chemical toxicity, not radioactivity.[7][]

Core Principles of Etravirine-13C3 Waste Management

The foundation of our disposal strategy rests on a "cradle-to-grave" responsibility, where the generating laboratory is accountable for the waste until its final destruction. This is underpinned by regulations from bodies such as the Environmental Protection Agency (EPA).[10]

Core DirectiveRationale & Causality
DO segregate all waste at the point of generation.Prevents accidental mixing of incompatible waste streams and ensures each stream is handled by the appropriate disposal pathway. Cross-contamination can create more hazardous waste and increase disposal costs.
DO use dedicated, clearly labeled, sealed containers.Prevents leaks, spills, and aerosolization. Proper labeling with "Hazardous Waste Pharmaceuticals" is a regulatory requirement and informs all personnel of the container's contents and associated risks.[11]
DO manage all contaminated materials as hazardous waste.Items that have come into contact with the compound, such as gloves, pipette tips, and vials, are considered "trace contaminated" and can still pose a risk.[12][13] They must be disposed of with the same level of care as the bulk material.
DO NOT dispose of Etravirine-13C3 down the drain.This is the most critical prohibition. Given its high aquatic toxicity, sewering this compound can have devastating effects on aquatic ecosystems.[1][2] The EPA has explicitly banned the sewering of hazardous waste pharmaceuticals.[14][15]
DO NOT mix with general or non-hazardous laboratory trash.This action would contaminate the entire non-hazardous waste stream, rendering it all hazardous. This is a compliance violation and significantly increases the volume and cost of hazardous waste disposal.[7]
DO NOT discard in biohazard bags unless also designated for chemical waste.Standard autoclaving for biohazardous waste is ineffective against chemical hazards and can lead to the aerosolization and release of the compound.[12] Disposal must be via chemical waste incineration.

Step-by-Step Disposal Protocol for Etravirine-13C3

This protocol provides a systematic workflow from the laboratory bench to final disposal.

Step 1: Segregation at the Point of Generation

Immediately upon generation, waste must be segregated into the correct stream. All waste containers must be kept closed when not in use.

  • A. Solid Waste: Includes unused or expired pure Etravirine-13C3 powder, contaminated weighing papers, and any gel caps or tablets.

    • Container: A sealable, rigid, and chemically resistant container (e.g., a screw-cap polyethylene jar).

    • Procedure: Carefully place solid waste into the designated container, minimizing the creation of dust.[4]

  • B. Liquid Waste: Includes solutions containing Etravirine-13C3, such as stock solutions, experimental media, or solvent rinses from decontamination.

    • Container: A sealable, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) carboy). Ensure it is vented if volatile solvents are used.

    • Procedure: Pour liquid waste carefully into the container, avoiding splashes.

  • C. Trace-Contaminated Sharps: Includes needles, syringes, or glass Pasteur pipettes used to transfer Etravirine-13C3 solutions.

    • Container: An OSHA-compliant, puncture-proof sharps container clearly marked for "Hazardous Pharmaceutical Waste" or "Chemotoxic Waste."

    • Procedure: Do not recap needles. Immediately place the sharp into the container after use.

  • D. Trace-Contaminated Labware & PPE: Includes all disposable items that have come into contact with the compound.

    • Items: Gloves, disposable gowns, bench paper, pipette tips, empty vials, and plasticware.[12]

    • Container: A dedicated, sealed plastic bag (e.g., a heavy-duty, 6-mil polyethylene bag) or a lined, rigid container. This container should be clearly labeled.

    • Procedure: Place all contaminated PPE and labware into this container immediately after use. Gowns and outer gloves should be removed carefully to avoid contaminating skin or clothing.[13]

Step 2: Waste Container Labeling

Proper labeling is a non-negotiable safety and regulatory requirement.

  • Content: All containers must be clearly labeled with the words: "Hazardous Waste Pharmaceuticals" .[11]

  • Identification: List all chemical constituents, including Etravirine-13C3 and any solvents (e.g., "Etravirine-13C3, DMSO, Water").

Step 3: Decontamination of Work Surfaces & Reusable Equipment

All non-disposable items must be thoroughly decontaminated.

  • Initial Wipe-Down: Using disposable, absorbent pads wetted with a suitable solvent (e.g., 70% ethanol or isopropanol), wipe down all surfaces of the biological safety cabinet or designated work area.

  • Detergent Wash: Wash all reusable glassware and equipment with a laboratory-grade detergent and water.

  • Solvent Rinse: Perform a final rinse with a solvent known to fully dissolve Etravirine (consult solubility data).

  • Waste Collection: All wipes, pads, and solvent rinses used for decontamination are considered hazardous liquid or solid waste and must be disposed of in the appropriate, labeled containers as described in Step 1.

Step 4: Temporary Storage (Satellite Accumulation)

Laboratories may temporarily store waste in a designated "Satellite Accumulation Area" before it is collected.

  • Location: The area must be at or near the point of generation and under the control of the laboratory personnel.

  • Volume Limits: Do not exceed regulatory volume limits for satellite accumulation (consult your institution's EHS department for specific quantities).

  • Container Management: All containers must be kept sealed and labeled as described above.

Step 5: Final Disposal

The ultimate disposal of Etravirine-13C3 waste is not handled by the researcher directly.

  • Contact EHS: Schedule a pickup with your institution's Environmental Health & Safety (EHS) department.

  • Professional Handling: EHS will transport the sealed and labeled containers to a central accumulation facility.

  • Incineration: The waste will be manifested and transferred to a licensed hazardous waste disposal company.[16] The required method of destruction for this type of waste is high-temperature incineration, which ensures the complete breakdown of the active pharmaceutical ingredient.

Visual Workflow for Etravirine-13C3 Disposal

The following diagram illustrates the decision-making and segregation process for proper waste management.

Etravirine_Disposal_Workflow cluster_generation Point of Generation (Laboratory Bench) cluster_collection Waste Collection & Staging cluster_disposal Final Disposal Pathway start Etravirine-13C3 Waste Generated is_liquid Liquid or Solid? start->is_liquid Is it liquid? liquid_waste Liquid Waste Stream (Solutions, Rinsates) is_liquid->liquid_waste Yes is_sharp Sharp? is_liquid->is_sharp No container_liquid Labeled, Sealed Liquid Waste Container liquid_waste->container_liquid sharps_waste Sharps Waste Stream (Needles, Glass Pipettes) is_sharp->sharps_waste Yes is_ppe Bulk Compound or Trace Contamination? is_sharp->is_ppe No container_sharps Labeled, Puncture-Proof Sharps Container sharps_waste->container_sharps solid_waste Solid Waste Stream (Unused Powder) is_ppe->solid_waste Bulk ppe_waste Trace Contaminated Waste (Gloves, Vials, Tips) is_ppe->ppe_waste Trace container_solid Labeled, Sealed Solid Waste Container solid_waste->container_solid container_ppe Labeled, Sealed Bag or Lined Bin ppe_waste->container_ppe ehs_pickup Schedule Pickup with Environmental Health & Safety (EHS) container_liquid->ehs_pickup container_solid->ehs_pickup container_sharps->ehs_pickup container_ppe->ehs_pickup incineration High-Temperature Hazardous Waste Incineration ehs_pickup->incineration

Caption: Workflow for the safe segregation and disposal of Etravirine-13C3 waste.

By adhering to this comprehensive guide, researchers and laboratory professionals can confidently manage Etravirine-13C3 waste, ensuring full compliance with safety and environmental regulations while upholding their commitment to a safe and sustainable research environment.

References

  • Intelence (etravirine) tablet label. Source: U.S.
  • Management of Hazardous Waste Pharmaceuticals. Source: U.S. Environmental Protection Agency.
  • How To Store And Dispose Of Radiolabeled Compounds. Source: Moravek, Inc.
  • Etravirine (oral route) - Side effects & dosage. Source: Mayo Clinic.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Source: U.S.
  • Etravirine - Safety D
  • Guidance for Disposal of Drugs Used in Clinical Research. Source: Washington University in St. Louis Environmental Health & Safety.
  • Carbon-13 (C-13)
  • [Safety and tolerability of etravirine]. Source: PubMed, Elsevier España S.L.
  • EPA: Hazardous Pharmaceutical Waste Management. Source: Stericycle.
  • Etravirine - Safety Data Sheet. Source: European Directorate for the Quality of Medicines & HealthCare.
  • Controlling Occupational Exposure to Hazardous Drugs.
  • Etravirine - Safety D
  • Safe handling of cytotoxics: guideline recommendations. Source: PubMed Central, Canadian Journal of Hospital Pharmacy.
  • Etravirine tablets, for oral use - Highlights of Prescribing Inform
  • How to Dispose the Waste from Isotope Labeling. Source: BOC Sciences.
  • Disposal of Unused Medicines: What You Should Know. Source: U.S.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Source: U.S. Environmental Protection Agency.
  • Safe handling of cytotoxic drugs in the workplace. Source: Health and Safety Executive (UK).
  • Etravirine - Safety D
  • Etravirine: Key Safety & P
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Source: American Society of Health-System Pharmacists (ASHP).
  • Guidelines on Handling Hazardous Drugs. Source: American Society of Health-System Pharmacists (ASHP).
  • Hazardous Waste Pharmaceuticals. Source: Ohio Environmental Protection Agency.

Sources

Handling

Personal protective equipment for handling Etravirine-13C3

Executive Summary & Scope Etravirine-13C3 is a stable isotope-labeled analog of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). While chemically identical in toxicity to the unlabe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Etravirine-13C3 is a stable isotope-labeled analog of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). While chemically identical in toxicity to the unlabeled drug, its application as an internal standard in mass spectrometry (LC-MS/MS) introduces unique handling constraints.

This guide addresses the "Dual-Risk Profile" of this compound:

  • Biological Potency: As a potent API, it poses risks of skin sensitization and reproductive toxicity.

  • Analytical Integrity: The high cost and milligram-scale quantities of isotope standards require specific protocols to prevent static-induced loss and cross-contamination.

Hazard Identification & Risk Assessment

Before opening the vial, the researcher must understand the specific H-codes associated with Etravirine. Unlike radioactive isotopes, Etravirine-13C3 is stable; however, the chemical toxicity remains significant.

Toxicological Endpoints
Hazard CategoryGHS CodeDescriptionOperational implication
Aquatic Toxicity H410 Very toxic to aquatic life with long-lasting effects.[1]ZERO sink disposal. All waste must be incinerated.
Acute Toxicity H302 Harmful if swallowed.[1][2][3]No eating/drinking in the lab. Wash hands immediately after doffing gloves.
Eye Irritation H319 Causes serious eye irritation.[1]Safety goggles are mandatory; face shields required for large volumes (>1g).
Dermal Risk ClinicalSevere skin rash (SJS/TEN) observed in clinical use.Treat as a potential skin sensitizer. Exposed skin must be covered.

Expert Insight: The "13C3" label does not alter the toxicological profile compared to native Etravirine. However, because isotope standards are often lyophilized into "fluffy" powders, the risk of particulate inhalation is higher than with compacted tablets.

PPE Selection Matrix

Personal Protective Equipment (PPE) must be selected based on the physical state of the compound.

Tier 1: Solid Handling (Weighing & Transfer)

High risk of airborne particulate generation.

  • Respiratory: Work must be performed in a Class II Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood. If engineering controls are unavailable, a P100/N95 respirator is the absolute minimum requirement.

  • Dermal: Double-gloving with Nitrile gloves (minimum 0.11 mm thickness).

    • Why Nitrile? Latex proteins can cause allergic reactions that mimic drug sensitivity, confounding safety monitoring.

  • Body: Lab coat with Tyvek® wrist sleeves .

    • Causality: The gap between the glove and lab coat cuff is the most common point of dermal exposure during weighing.

Tier 2: Solution Handling (LC-MS Preparation)

Risk shifts to splash and solvent permeation.

  • Eye Protection: Chemical splash goggles (ventless or indirect vent).

  • Gloves: Single Nitrile gloves are sufficient for aqueous buffers; use Laminate/Barrier gloves if dissolving in high-penetration solvents like DMSO or Methanol.

Operational Protocol: The "Static-Free" Workflow

Handling milligram quantities of Etravirine-13C3 requires mitigating static electricity, which can cause the charged powder to "jump" out of the vial or adhere to the spatula, leading to mass balance errors and contamination.

Step 1: Environmental Preparation
  • De-ionize: Place an ionizing fan or anti-static gun inside the weigh station. Neutralize the static charge on the vial and the spatula before opening.

  • Surface Prep: Wipe the balance area with a lint-free cloth dampened with 70% Ethanol.

Step 2: Weighing & Solubilization
  • Containment: Open the vial only inside the fume hood/BSC.

  • Transfer: Use a micro-spatula. Do not pour from the vial.

  • Solvent Addition: Etravirine is practically insoluble in water.

    • Primary Solvent: Dissolve in DMSO or Methanol to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Dilution: Perform serial dilutions into the mobile phase only after the solid is fully dissolved.

Step 3: Decontamination
  • Solvent Wipe: Wipe the balance and surrounding area with Methanol (Etravirine is highly soluble in organic solvents; water will just smear it).

  • Soap Wash: Follow with a detergent-based wash to remove residue.

Visualizing the Safety Lifecycle

The following diagram outlines the critical decision points and containment barriers for handling Etravirine-13C3.

EtravirineHandling cluster_containment Engineering Controls (BSC/Hood) Start Storage (-20°C, Desiccated) Prep PPE Donning (Double Nitrile, Sleeves) Start->Prep Static Static Mitigation (Ionizer/Gun) Prep->Static Before Opening Weigh Weighing (Inside Fume Hood) Static->Weigh Prevent Loss Solubilize Solubilization (DMSO/MeOH) Weigh->Solubilize Stock Prep Waste Disposal (High-Temp Incineration) Solubilize->Waste Excess/Spills

Figure 1: The Safe Handling Lifecycle for Etravirine-13C3, emphasizing the critical containment zone (dashed box) where static mitigation and ventilation must occur simultaneously.

Disposal & Emergency Response

Waste Management Strategy

Due to the H410 classification (Very toxic to aquatic life), Etravirine-13C3 must never enter the municipal water system.

  • Solid Waste: Vials, gloves, and weigh boats must be segregated into "Hazardous Chemical Waste" bins destined for incineration .

  • Liquid Waste: All stock solutions and LC-MS effluents containing Etravirine must be collected in solvent waste containers labeled "Toxic / Aquatic Hazard."

Accidental Spills[4]
  • Powder Spill: Do not sweep (creates dust). Cover with a paper towel dampened with Methanol, then wipe up.

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use alcohol on skin (increases absorption).

  • Eye Contact: Flush for 15 minutes and seek medical attention immediately.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 193658, Etravirine. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2024). Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents with HIV: Drug Characteristics. Clinical Info HIV.gov. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Substance Information: Etravirine - Classification and Labelling. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.